Fenretinide Glucuronide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H41NO8 |
|---|---|
Molekulargewicht |
567.7 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26-,27-,28+,29-,31+/m0/s1 |
InChI-Schlüssel |
UVITUJIIRZWOPU-QLTZMECOSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fenretinide Glucuronide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic analog of all-trans retinoic acid, has garnered significant interest in oncology for its potent pro-apoptotic and cancer chemopreventive properties.[1] Its mechanism of action is multifaceted, involving both retinoid receptor-dependent and -independent pathways.[2] A critical aspect of fenretinide's pharmacology is its metabolism, which includes oxidation and glucuronidation.[3] Glucuronidation, a major phase II metabolic process, enhances the water solubility of xenobiotics, facilitating their excretion.[4][5] The primary glucuronidated metabolite of fenretinide is its O-glucuronide, formed at the phenolic hydroxyl group.[4][6] Additionally, synthetic C-linked glucuronide analogs have been developed to improve stability and biological activity.[3][6][7]
This technical guide provides an in-depth overview of the synthesis and characterization of fenretinide glucuronide, with a focus on both the native O-linked metabolite and its synthetic C-linked analogs. Detailed experimental protocols, comprehensive characterization data, and visualizations of the metabolic and synthetic pathways are presented to serve as a valuable resource for researchers in drug development and medicinal chemistry.
Data Presentation
Physicochemical Properties
| Property | Fenretinide (4-HPR) | Fenretinide O-Glucuronide (4-HPR-O-glucuronide) |
| Molecular Formula | C₂₆H₃₃NO₂ | C₃₂H₄₁NO₈[4] |
| Molecular Weight | 391.5 g/mol [2] | 567.67 g/mol [4] |
| CAS Number | 65646-68-6 | 79982-82-4[4] |
| Appearance | Yellow crystalline solid | Not specified |
| Solubility | Poorly soluble in water | Enhanced water solubility[4] |
| Melting Point | Not specified | Not specified |
Chromatographic and Spectrometric Data
| Analyte | Method | Retention Time (min) | [M+H]⁺ (m/z) | Major Fragment Ion (m/z) | Reference |
| Fenretinide (4-HPR) | LC-MS/MS | - | 392.3 | 283.2 | [8] |
| 4-oxo-Fenretinide | LC-MS/MS | - | 406.3 | 297.2 | [8] |
| 4-methoxy-Fenretinide | LC-MS/MS | - | 406.3 | 283.2 | [8] |
Experimental Protocols
Synthesis of C-Linked this compound (4-HPRCG) Analog
The synthesis of C-linked this compound analogs has been reported to proceed via a Suzuki coupling reaction to form a key C-benzyl-glucuronide intermediate.[3][6] The following is a representative, multi-step protocol adapted from published literature.[6]
Step 1: Protection of Gluconolactone
-
Suspend δ-gluconolactone in dichloromethane (B109758) (CH₂Cl₂).
-
Cool the suspension in an ice bath.
-
Add diisopropylethylamine dropwise, followed by the careful addition of chloromethyl methyl ether.
-
Add solid tetrabutylammonium (B224687) iodide and allow the solution to warm to room temperature.
-
Stir the reaction in the dark for 48 hours.
-
Work up the reaction to yield the protected lactone, 2,3,4,6-tetra-O-(methoxymethyl)-D-gluconic acid-δ-lactone.
Step 2: Formation of the Exoanomeric Methylene (B1212753) Sugar
-
Dissolve the protected sugar lactone in dry toluene (B28343).
-
Add a toluene solution of dimethyl titanocene (B72419) dropwise.
-
Heat the mixture to 70°C and stir in the dark for 18 hours.
-
Cool the resulting black solution and pour it into hexanes to precipitate the product.
-
Filter through celite to obtain 2,6-Anhydro-1-deoxy-3,4,5,7-tetra-O-(methoxymethyl)-D-gluco-hept-1-enitol.
Step 3: Suzuki Coupling
-
Dissolve the exoanomeric methylene sugar in dry tetrahydrofuran (B95107) (THF).
-
Add 9-borabicyclo[3.3.1]nonane (9-BBN) dropwise and reflux the mixture.
-
After cooling, add potassium phosphate (B84403) (K₃PO₄) solution.
-
Add a solution of p-bromobenzyl alcohol and PdCl₂(dppf) in dimethylformamide (DMF) dropwise and stir for 18 hours.
-
Perform an aqueous workup and extraction with ether to yield the C-benzyl-glucuronide intermediate.
Step 4: Amide Coupling with Retinoic Acid
The C-benzyl-glucuronide intermediate, which now has a free amino group on the phenyl ring, can be coupled with all-trans retinoic acid using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to form the final C-linked this compound analog.[2]
Step 5: Deprotection
The protecting groups on the glucuronic acid moiety are removed under acidic conditions to yield the final C-linked this compound.
Plausible Synthesis of O-Linked this compound (4-HPR-O-glucuronide)
A specific, detailed chemical synthesis protocol for N-(4-hydroxyphenyl)retinamide-O-glucuronide was not found in the surveyed literature. However, a plausible route would involve a Koenigs-Knorr glycosidation reaction.[9] This classical method for the formation of glycosidic bonds involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate.[9]
Theoretical Protocol:
-
Activation of Glucuronic Acid: Commercially available glucuronic acid would first be per-acetylated and then converted to the glycosyl bromide (acetobromoglucuronic acid methyl ester) using a reagent like HBr in acetic acid.
-
Glycosidation: The phenolic hydroxyl group of fenretinide would act as the nucleophile, attacking the anomeric carbon of the activated glucuronic acid donor. The reaction would be promoted by a silver salt (e.g., Ag₂CO₃) in an aprotic solvent.
-
Deprotection: The acetyl protecting groups on the glucuronic acid moiety and the methyl ester would be removed by base-catalyzed hydrolysis (e.g., with sodium methoxide (B1231860) followed by aqueous hydroxide) to yield the final N-(4-hydroxyphenyl)retinamide-O-glucuronide.
Characterization Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Plasma samples containing fenretinide and its metabolites can be prepared by protein precipitation with a solvent like ethanol.[8]
-
Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 column.[8] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is commonly used.[8]
-
Mass Spectrometric Detection: Detection is performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy and Melting Point Analysis
-
IR spectroscopy can be used to identify key functional groups in the molecule.
-
The melting point is a crucial physical property for assessing the purity of the synthesized compound.
Mandatory Visualizations
Fenretinide Metabolism
Caption: Metabolic pathway of Fenretinide.
Synthetic Workflow for C-Linked this compound
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An improved synthesis of the C-linked glucuronide of N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Preliminary Chemotherapeutic Evaluation of the Fully C-Linked Glucuronide of N-(4-Hydroxyphenyl) retinamide (4-HPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and preliminary chemotherapeutic evaluation of the fully C-linked glucuronide of N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
4-HPR-O-glucuronide: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-hydroxyphenyl)retinamide-O-glucuronide (4-HPR-O-glucuronide) is a significant metabolite of the synthetic retinoid Fenretinide (B1684555) (4-HPR). This document provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and biological activities of 4-HPR-O-glucuronide. As a metabolite, it demonstrates enhanced water solubility and is implicated in the potent and less toxic anticancer profile of its parent compound. This guide consolidates available data to support further research and development of this promising therapeutic agent.
Core Chemical Properties
4-HPR-O-glucuronide is the product of phase II metabolism of Fenretinide, where a glucuronic acid moiety is attached to the hydroxyl group of the N-(4-hydroxyphenyl)retinamide. This conjugation significantly increases the water solubility of the parent compound, facilitating its systemic distribution and excretion.[1][2]
| Property | Data | Reference |
| Molecular Formula | C₃₂H₄₁NO₈ | [3] |
| Molecular Weight | 567.7 g/mol | [3] |
| Synonyms | 4-HPROG, N-(4-hydroxyphenyl)retinamide-O-glucuronide | [3] |
| CAS Number | 79982-82-4 | [3] |
| Solubility | Enhanced water solubility compared to 4-HPR.[1][2] Quantitative data not available in the public domain. | [1][2] |
| Stability | As an O-glucuronide, it is expected to be generally more stable than N-glucuronides, particularly at neutral and acidic pH. However, it is reported to be unstable towards hydrolysis.[4] Specific stability data under various pH and temperature conditions are not readily available. | [4] |
Synthesis and Experimental Protocols
A detailed, publicly available protocol for the direct synthesis of 4-HPR-O-glucuronide is scarce. However, the synthesis of its more stable C-linked analogs has been described, providing insights into potential synthetic strategies. These methods often involve the coupling of a protected glucuronide intermediate with the retinoid moiety.
Representative Synthesis of a C-linked Analog (4-HPRCG):
An improved synthesis of the C-linked glucuronide of N-(4-hydroxyphenyl)retinamide involves a Suzuki coupling reaction. This reaction joins an exoanomeric methylene (B1212753) sugar with an aryl bromide to create a key C-benzyl-glucuronide intermediate.[5] While this protocol is for a C-linked analog, it highlights the complexity of introducing a glucuronide moiety to the 4-HPR structure. The synthesis of the O-linked glucuronide would likely involve the reaction of a protected glucuronic acid donor with the phenolic hydroxyl group of 4-HPR.
Analytical Methodologies
The analysis of 4-HPR-O-glucuronide in biological matrices is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[6]
General Experimental Protocol for Glucuronide Analysis:
-
Sample Preparation: Biological samples (e.g., plasma, urine) are often pre-treated to remove proteins and other interfering substances. This can involve protein precipitation with organic solvents (e.g., acetonitrile) or solid-phase extraction (SPE).[6]
-
Enzymatic Hydrolysis (Indirect Method): A common approach involves the enzymatic cleavage of the glucuronide bond using β-glucuronidase. This converts the 4-HPR-O-glucuronide back to its parent compound, 4-HPR, which is then quantified. This method is useful when an authentic standard of the glucuronide is not available.[6]
-
Direct Analysis by HPLC-MS/MS: With the availability of a reference standard, direct quantification of the intact 4-HPR-O-glucuronide is possible. This method offers higher specificity and avoids the potential variability of the enzymatic hydrolysis step.
-
Chromatography: Reversed-phase chromatography is typically used, with a C18 column and a gradient elution of mobile phases such as water with a small percentage of formic acid and an organic solvent like acetonitrile.
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 4-HPR-O-glucuronide would be monitored.[6]
-
Biological Activity and Signaling Pathways
4-HPR-O-glucuronide is reported to be a more active and less toxic metabolite than its parent compound, 4-HPR. While the specific signaling pathways modulated by the glucuronide are not yet fully elucidated, the well-documented mechanisms of 4-HPR provide a strong foundation for understanding its biological effects. 4-HPR is known to induce apoptosis in cancer cells through pathways that are independent of the classical retinoic acid receptors (RARs).[7]
Key Signaling Pathways of the Parent Compound, 4-HPR:
-
Reactive Oxygen Species (ROS) Generation: 4-HPR induces the production of ROS, which is a key initiator of its apoptotic effects in various cancer cell lines, including cervical and prostate cancer.[1][8]
-
Ceramide Accumulation: The generation of ROS can lead to the accumulation of the second messenger ceramide, which plays a crucial role in the apoptotic signaling cascade.[9]
-
Endoplasmic Reticulum (ER) Stress: 4-HPR-induced ROS can trigger ER stress, leading to the activation of the Unfolded Protein Response (UPR).[10]
-
JNK Activation: The ER stress response can, in turn, activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in mediating apoptosis.[10]
-
Mitochondrial-Dependent Apoptosis: 4-HPR can enhance TRAIL-mediated apoptosis by promoting a mitochondrial-dependent amplification loop, leading to the release of cytochrome c and activation of caspases.[3]
-
Cell Cycle Arrest: 4-HPR has been shown to cause cell cycle arrest at the G1/S or G2/M phase in different cancer cell lines.[11][12][13]
The enhanced activity of 4-HPR-O-glucuronide may be attributed to improved bioavailability and altered interactions with cellular targets, though further research is needed to delineate its specific molecular mechanisms.
Visualizations
Caption: Workflow of Fenretinide metabolism to 4-HPR-O-glucuronide and its subsequent analysis.
Caption: Key signaling pathways involved in 4-HPR-induced apoptosis.
Conclusion
4-HPR-O-glucuronide is a key metabolite of Fenretinide with significant potential in cancer therapy and chemoprevention. Its enhanced water solubility and reported superior activity and safety profile compared to the parent compound make it a compelling subject for further investigation. While much of the detailed mechanistic and quantitative data remains to be fully elucidated in the public domain, this guide provides a foundational understanding based on the available scientific literature. Future research should focus on obtaining precise quantitative data for its chemical properties, developing robust and detailed protocols for its synthesis and analysis, and delineating the specific signaling pathways it modulates to fully harness its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(4-hydroxyphenyl) retinamide (4HPR) enhances TRAIL-mediated apoptosis through enhancement of a mitochondrial-dependent amplification loop in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved synthesis of the C-linked glucuronide of N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4HPR triggers apoptosis but not differentiation in retinoid sensitive and resistant human embryonal carcinoma cells through an RARgamma independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by N-(4-hydroxyphenyl)retinamide and its association with reactive oxygen species, nuclear retinoic acid receptors, and apoptosis-related genes in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of fenretinide (4-HPR)-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PLAB induction in fenretinide-induced apoptosis of ovarian cancer cells occurs via a ROS-dependent mechanism involving ER stress and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 4-hydroxyphenylretinamide and retinoic acid on proliferation and cell cycle of cultured human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of retinoic acid (RA) and N-(4-hydroxyphenyl) retinamide (4-HPR) on cell growth, induction of differentiation, and changes in p34cdc2, Bcl-2, and actin expression in the human promyelocytic HL-60 leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Fenretinide Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has demonstrated significant potential as a chemopreventive and therapeutic agent against various cancers. Its biological activity is attributed to its ability to induce apoptosis in tumor cells through mechanisms that are distinct from other retinoids. Fenretinide Glucuronide (4-HPR-O-glucuronide or 4-HPROG) is a primary metabolite of Fenretinide, formed in the body to increase water solubility and facilitate excretion[1]. Emerging evidence suggests that this compound is not merely an inactive metabolite but possesses significant biological activity, potentially exceeding that of its parent compound. This technical guide provides a comprehensive overview of the known biological activities of this compound, drawing upon available research and contextualizing its effects within the broader understanding of Fenretinide's mechanisms of action.
Chemical Structure and Metabolism
Fenretinide is metabolized in the liver via glucuronidation, a common pathway for drug metabolism. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the covalent attachment of a glucuronic acid moiety to the hydroxyl group of Fenretinide, forming this compound. This process significantly increases the hydrophilicity of the molecule.
Figure 1: Metabolic conversion of Fenretinide to this compound.
Preclinical In Vivo Activity
Direct comparative studies of Fenretinide and this compound have been conducted in animal models, providing crucial insights into the glucuronide's potency and toxicity profile.
Chemotherapeutic and Chemopreventive Efficacy
In a key study utilizing a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary tumor model, this compound demonstrated superior antitumor activity compared to an equimolar concentration of Fenretinide. The research indicated that the glucuronide conjugate likely exerts its effects per se, without needing to be hydrolyzed back to the parent compound[2]. This suggests that this compound has its own intrinsic biological activity.
Another study confirmed these findings, showing that this compound had a greater antitumor potency and was associated with lower toxicity than Fenretinide in the same rat mammary tumor model[3]. These in vivo studies are the most direct evidence of the biological activity of this compound.
| Compound | Model | Key Findings | Reference |
| This compound | DMBA-induced rat mammary tumor | Greater antitumor potency than Fenretinide.[3] | --INVALID-LINK-- |
| This compound | DMBA-induced rat mammary tumor | Greater chemopreventive potency than Fenretinide; acts per se.[2] | --INVALID-LINK-- |
Mechanism of Action: Inferences from the Parent Compound
While direct mechanistic studies on this compound are limited, the biological activity of its parent compound, Fenretinide, has been extensively studied. Given that the glucuronide appears to be a more potent form, it is highly probable that it shares and potentially enhances the key mechanisms of action of Fenretinide.
Induction of Apoptosis
A hallmark of Fenretinide's anticancer activity is its ability to induce apoptosis in a wide range of cancer cell lines[2][4]. This process is largely independent of retinoic acid receptors (RARs), distinguishing it from many other retinoids[1]. The primary drivers of Fenretinide-induced apoptosis are the generation of reactive oxygen species (ROS) and the accumulation of ceramide[1][5].
Figure 2: Postulated apoptosis induction pathway for this compound.
-
Reactive Oxygen Species (ROS) Generation: Fenretinide has been shown to induce ROS production, leading to oxidative stress and subsequent mitochondrial-mediated apoptosis[6][7]. This is a key event in its cytotoxic effects.
-
Ceramide Accumulation: Fenretinide treatment leads to an increase in intracellular ceramide levels, a lipid second messenger that plays a crucial role in apoptosis signaling[5].
Modulation of Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer[8][9][10]. Studies on Fenretinide have indicated its ability to modulate this pathway, contributing to its anticancer effects. While direct evidence for this compound is pending, it is plausible that it also impacts this pathway.
Experimental Protocols
In Vivo Chemoprevention Study in a Rat Mammary Tumor Model
The following is a generalized protocol based on the methodologies described in the cited literature for evaluating the in vivo efficacy of this compound[2][3].
Figure 3: Experimental workflow for in vivo evaluation of this compound.
Materials and Methods:
-
Animal Model: Female Sprague-Dawley rats are commonly used for this model.
-
Tumor Induction: At a specific age (e.g., 50-55 days), rats are administered a single oral dose of DMBA dissolved in a suitable vehicle (e.g., sesame oil) to induce mammary tumors.
-
Treatment Groups: Animals are randomized into different groups, including a control group receiving the vehicle diet, a group receiving Fenretinide-supplemented diet, and a group receiving this compound-supplemented diet at equimolar concentrations.
-
Drug Administration: The compounds are mixed into the powdered diet at specified concentrations. The diet is provided ad libitum.
-
Monitoring: Animals are palpated regularly (e.g., weekly) to monitor for the appearance of mammary tumors. The location and size of tumors are recorded. Body weights and general health are also monitored throughout the study.
-
Endpoint Analysis: At the termination of the study, tumors are excised, counted, and weighed. A portion of the tumor tissue is fixed for histopathological analysis. Blood samples are collected for pharmacokinetic analysis to determine the levels of the parent drug and its metabolites.
Future Directions
The existing research strongly suggests that this compound is a biologically active and potent anticancer agent. However, to fully understand its therapeutic potential, further research is warranted in the following areas:
-
In Vitro Studies: Direct in vitro studies are needed to determine the cytotoxic and apoptotic effects of this compound on a panel of cancer cell lines. This will allow for the determination of IC50 values and a direct comparison with Fenretinide.
-
Mechanistic Studies: Detailed molecular studies are required to elucidate the specific signaling pathways modulated by this compound. This includes investigating its effects on ROS production, ceramide metabolism, and key signaling nodes like Akt and mTOR.
-
Pharmacokinetic Studies: Comprehensive pharmacokinetic studies in different species, including humans, are necessary to understand the absorption, distribution, metabolism, and excretion profile of this compound.
-
Combination Therapies: Given the potency of this compound, it would be valuable to explore its synergistic effects when combined with other chemotherapeutic agents or targeted therapies.
Conclusion
This compound is an important metabolite of Fenretinide that exhibits significant and potent anticancer activity in preclinical models. Evidence suggests it has a superior therapeutic index compared to its parent compound, with greater efficacy and lower toxicity. While much of the detailed mechanistic understanding is currently inferred from studies on Fenretinide, the available data strongly support the continued investigation of this compound as a promising candidate for cancer prevention and therapy. Future research focusing on its direct cellular and molecular effects will be crucial in fully harnessing its therapeutic potential.
References
- 1. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenretinide Activates Caspases and Induces Apoptosis in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid glucuronides do not interact with retinoid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(4-hydroxyphenyl) retinamide is cytotoxic to melanoma cells in vitro through induction of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase of ceramide and induction of mixed apoptosis/necrosis by N-(4-hydroxyphenyl)- retinamide in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species Mediates the Synergistic Activity of Fenretinide Combined with the Microtubule Inhibitor ABT-751 against Multidrug-Resistant Recurrent Neuroblastoma Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. oncotarget.com [oncotarget.com]
In Vitro Glucuronidation of Fenretinide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic analog of retinoic acid, has been extensively investigated for its potential in cancer therapy and prevention.[1] Its cytotoxic activity against various cancer cell lines has been well-documented.[2] However, the clinical efficacy of fenretinide has been hampered by its low bioavailability and inconsistent plasma concentrations in patients.[3][4] Understanding the metabolic fate of fenretinide is therefore crucial for optimizing its therapeutic potential.
This technical guide provides an in-depth overview of the in vitro metabolism of fenretinide, with a specific focus on its glucuronidation. Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of drugs and facilitates their excretion.[5][6] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[7] For new chemical entities where glucuronidation constitutes a significant portion of metabolism (≥25%), regulatory agencies require UGT reaction phenotyping.[8]
Fenretinide Metabolism: The Role of Glucuronidation
The metabolism of fenretinide is complex, involving both phase I and phase II enzymatic reactions. The primary oxidative metabolites include 4'-oxo fenretinide (4'-oxo 4-HPR) and 4'-hydroxy fenretinide (4'-OH 4-HPR), primarily formed by cytochrome P450 enzymes, notably CYP2C8, CYP3A4, and CYP3A5.[3][9] Another metabolite, 4-methoxy fenretinide (4-MPR), has also been identified.[9][10]
While the formation of glucuronide metabolites of fenretinide had not been extensively reported in earlier studies, recent research has confirmed that fenretinide undergoes glucuronidation.[9] This metabolic pathway is significant as the glucuronidation of other retinoids is a known metabolic route.[9][11]
UDP-Glucuronosyltransferase (UGT) Isoforms Involved
In vitro studies utilizing human liver microsomes (HLM), human intestinal microsomes (HIM), and a panel of recombinant human UGT enzymes have identified the specific isoforms responsible for fenretinide glucuronidation. The key enzymes involved in the formation of fenretinide glucuronide are:
These findings indicate that fenretinide is a substrate for multiple UGT1A enzymes, suggesting a broad capacity for its glucuronidation in humans.
Quantitative Analysis of Fenretinide Glucuronidation
The kinetics of this compound formation have been characterized for the primary UGT isoforms involved. The following table summarizes the available quantitative data.
| Enzyme Source | Kinetic Parameter | Value | Units | Reference |
| UGT1A1 | Vmax | 0.62 | peak area U·min⁻¹·pmol⁻¹ UGT | [9] |
| UGT1A3 | Vmax | 2.11 | peak area U·min⁻¹·pmol⁻¹ UGT | [9] |
| UGT1A6 | Vmax | 0.02 | peak area U·min⁻¹·pmol⁻¹ UGT | [9] |
| Table 1: Kinetic parameters for the formation of this compound by individual UGT enzymes. |
Experimental Protocols
This section outlines a detailed methodology for a typical in vitro experiment to assess the glucuronidation of fenretinide. This protocol is a composite based on standard in vitro drug metabolism assays and specific details from studies on fenretinide.[9][12][13]
Materials and Reagents
-
Fenretinide (4-HPR)
-
Pooled human liver microsomes (HLM) or recombinant human UGT enzymes (UGT1A1, UGT1A3, UGT1A6)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not present in the biological matrix)
-
Ultrapure water
Equipment
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)[10][14]
Incubation Procedure
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following in order:
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the system to equilibrate.
-
Initiate the Reaction: Start the glucuronidation reaction by adding UDPGA (e.g., 2 mM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 3 hours).[9] The incubation time should be within the linear range of metabolite formation.
-
Terminate the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (e.g., 2 volumes), containing an internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate fenretinide and its glucuronide metabolite using a suitable C18 reverse-phase HPLC column. A gradient elution with mobile phases consisting of water with formic acid and acetonitrile with formic acid is typically employed.
-
Mass Spectrometric Detection: Detect the parent drug and its metabolite using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10] The specific precursor-to-product ion transitions for fenretinide and its glucuronide should be optimized.
-
Quantification: Quantify the amount of this compound formed by comparing its peak area to that of a standard curve prepared with an authentic standard of the metabolite, if available. Alternatively, relative quantification can be performed.
Visualizations
Fenretinide Glucuronidation Pathway
Caption: Enzymatic conversion of fenretinide to its glucuronide metabolite.
Experimental Workflow for In Vitro Fenretinide Glucuronidation Assay
Caption: Step-by-step workflow for the in vitro fenretinide glucuronidation assay.
References
- 1. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of fenretinide on cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bioivt.com [bioivt.com]
- 14. preprints.org [preprints.org]
The Metabolic Journey of Fenretinide: A Technical Guide to Its Discovery and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide; 4-HPR], a synthetic retinoid developed in the late 1960s, has been a subject of extensive research for its potential therapeutic applications in oncology, metabolic disorders, and ocular diseases.[1][2][3] Unlike its parent compound, all-trans-retinoic acid (ATRA), fenretinide exhibits a more favorable toxicity profile, which has spurred numerous clinical investigations.[1][4] A critical aspect of understanding its pharmacological activity and clinical efficacy lies in the elucidation of its metabolic pathways and the characterization of its metabolites. This technical guide provides an in-depth overview of the discovery and history of fenretinide metabolites, detailing the experimental protocols used for their identification and quantification, and summarizing key quantitative data.
Discovery and Identification of Key Metabolites
The metabolism of fenretinide has been a focal point of research to understand its mechanism of action and to address challenges related to its bioavailability and variable plasma concentrations in patients.[5][6] Early studies identified N-(4-methoxyphenyl)retinamide (4-MPR) as a major, less polar metabolite in both rodents and humans.[4][7][8] Subsequently, a more polar and active metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , was identified.[4][9] Further in vitro studies have also characterized an additional polar metabolite, 4'-hydroxy 4-HPR (4'-OH 4-HPR) , and glucuronidated conjugates.[5]
These metabolites have been found in various biological matrices, including plasma, mammary glands, and tumor tissues from patients treated with fenretinide.[1][4][9] The relative abundance of these metabolites can differ between species; for instance, 4-MPR is a major product in humans, while 4-oxo-4-HPR is more prevalent in mice.[1]
The Metabolic Pathways of Fenretinide
The biotransformation of fenretinide primarily involves Phase I oxidation and methylation reactions, followed by Phase II glucuronidation. The key enzymes responsible for these transformations are Cytochrome P450 (CYP) isoenzymes and UDP-glucuronosyltransferases (UGTs).
Phase I Metabolism
The initial steps in fenretinide metabolism are catalyzed by CYP enzymes, leading to the formation of both active and inactive metabolites.
-
Oxidation to 4-oxo-4-HPR: The formation of the active metabolite, 4-oxo-4-HPR, is a critical step. Studies have implicated CYP3A4 as a key enzyme in this oxidation process in both human and mouse liver microsomes.[10][11] Inhibition of CYP3A4 with ketoconazole (B1673606) has been shown to significantly reduce the formation of 4-oxo-4-HPR.[10] Other CYP enzymes, including CYP2C8 , also contribute to the metabolism of fenretinide.[5] In some cancer cell lines, CYP26A1 has been shown to catalyze the formation of 4-oxo-4-HPR.[4][6]
-
Hydroxylation to 4'-OH 4-HPR: The formation of 4'-OH 4-HPR is another oxidative pathway, with studies using human liver microsomes and individual CYPs identifying its production.[5]
-
Methylation to 4-MPR: The conversion of fenretinide to the generally inactive metabolite 4-MPR is a significant metabolic route.[5][7]
Phase II Metabolism
Glucuronidation represents a Phase II metabolic pathway for fenretinide, leading to the formation of more water-soluble conjugates for excretion.
-
Glucuronidation of Fenretinide: UGT enzymes, specifically UGT1A1, UGT1A3, and UGT1A6 , have been identified as responsible for the formation of fenretinide glucuronide.[5]
The following diagram illustrates the primary metabolic pathways of fenretinide.
Experimental Protocols for Metabolite Analysis
The identification and quantification of fenretinide and its metabolites have been achieved through a variety of sophisticated analytical techniques. The general workflow for these experiments is depicted below.
In Vitro Metabolism Studies
-
Human Liver Microsomes (HLM) and Supersomes:
-
Objective: To identify the primary metabolites and the specific CYP and UGT enzymes involved in fenretinide metabolism.[5]
-
Protocol:
-
Incubate fenretinide with HLM or supersomes over-expressing individual human CYPs or UGTs.[5]
-
For methylation studies, S-adenosyl methionine (SAM) is added as a methyl donor.[5]
-
For glucuronidation, alamethicin (B1591596) is used to activate UGTs, and UDPGA is added as a co-factor.
-
Incubations are typically carried out at 37°C for a defined period (e.g., 3 hours).[5]
-
The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).
-
Samples are then centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS.[5]
-
-
-
CYP Inhibition Studies:
-
Objective: To confirm the role of specific CYP isoforms in fenretinide metabolism.
-
Protocol:
-
Pre-incubate HLM with known inhibitors of specific CYP enzymes (e.g., ketoconazole for CYP3A4, sulfaphenazole (B1682705) for CYP2C9).[5]
-
Add fenretinide and incubate as described above.
-
Analyze the formation of metabolites and compare with control incubations without inhibitors. A significant reduction in metabolite formation indicates the involvement of the inhibited CYP isoform.[6]
-
-
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: Separation of fenretinide and its metabolites based on their polarity using a reversed-phase column (e.g., C18).[5][12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile) is commonly used.[5][13]
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths.[5]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: Provides high sensitivity and selectivity for the identification and quantification of fenretinide and its metabolites, even at low concentrations.[13][14]
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate ions.[13][14][15]
-
Detection: Multiple reaction monitoring (MRM) mode is employed for quantitative analysis, where specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.[14]
-
Sample Preparation: Typically involves protein precipitation with a solvent like ethanol, followed by centrifugation.[13]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on fenretinide metabolism and pharmacokinetics.
Table 1: In Vitro Enzyme Kinetics of Fenretinide Metabolite Formation
| Metabolite | Enzyme/System | Vmax (pmol/min/mg protein) | Km (µM) | Reference |
| 4'-oxo 4-HPR | CYP2C81 | 1.8 ± 0.3 | 25.4 ± 7.9 | [5] |
| CYP2C84 | 3.3 ± 0.3 | 24.3 ± 4.5 | [5] | |
| 4'-OH 4-HPR | CYP2C81 | 6.2 ± 0.7 | 30.2 ± 9.4 | [5] |
| CYP2C84 | 2.5 ± 0.2 | 26.9 ± 5.2 | [5] | |
| This compound | UGT1A1 | 10.9 ± 0.9 | 109.1 ± 19.9 | [5] |
| UGT1A3 | 11.2 ± 2.1 | 148.8 ± 50.4 | [5] | |
| UGT1A6 | 12.5 ± 1.1 | 122.3 ± 21.1 | [5] | |
| Human Liver Microsomes | 1.4 ± 0.1 | 115.1 ± 20.3 | [5] | |
| Human Intestinal Microsomes | 1.8 ± 0.1 | 109.8 ± 17.5 | [5] |
Table 2: Plasma Concentrations of Fenretinide and its Metabolites in Human Studies
| Study Population | Fenretinide Dose | Fenretinide (µM) | 4-MPR (µM) | 4-oxo-4-HPR (µM) | Reference |
| Breast Cancer Prevention Trial (5 years) | 200 mg/day | ~1.0 | ~1.3 | ~0.75 | [9][12][16] |
| Neuroblastoma (Children, Phase I) | 2450 mg/m²/day | 9.9 (mean) | - | - | [6] |
| Neuroblastoma (Children, Phase I) | 100-4000 mg/m²/day | 1.3 - 12.9 (peak after 28 days) | - | - | [17][18] |
| Advanced Ovarian Tumor | - | 0.84 ± 0.53 | 1.13 ± 0.85 | 0.52 ± 0.17 | [4] |
| Young Women at Genetic/Familial Risk | - | 134 ng/mL (median) | 127 ng/mL (median) | 80 ng/mL (median) | [19] |
Note: Concentrations can vary significantly between individuals and are dependent on the specific clinical trial protocol and patient population.
Biological Activity of Fenretinide Metabolites
The metabolites of fenretinide are not merely byproducts; they possess distinct biological activities that contribute to the overall pharmacological profile of the parent drug.
-
4-oxo-4-HPR: This metabolite is considered active and has been shown to be two- to fourfold more cytotoxic than fenretinide in some solid tumor cell lines.[6] It can act synergistically with fenretinide and is effective against some fenretinide-resistant cell lines.[5][20] 4-oxo-4-HPR is a more potent inhibitor of stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide (B1258172) Δ4-desaturase 1 (DES1) than fenretinide itself.[21][22]
-
4-MPR: Generally considered an inactive metabolite in terms of cytotoxicity, 4-MPR has been found to be biologically inert in several cancer cell lines.[7][14][23] However, it is a potent and specific inhibitor of β-carotene oxygenase 1 (BCO1).[21][22] Interestingly, the formation of 4-MPR has been suggested as a potential biomarker for predicting the response of cancer cells to fenretinide, as it is primarily detected in sensitive cells.[7]
-
4'-OH 4-HPR: The biological activity of this metabolite is less characterized compared to 4-oxo-4-HPR and 4-MPR.
The differential activities of these metabolites highlight the complexity of fenretinide's mechanism of action and suggest that the therapeutic outcome may be influenced by the metabolic profile of an individual. The following diagram illustrates the inhibitory effects of fenretinide and its major metabolites on key molecular targets.
Conclusion
The discovery and characterization of fenretinide's metabolites have significantly advanced our understanding of its pharmacology. The identification of the active metabolite, 4-oxo-4-HPR, and the distinct biological activities of 4-MPR underscore the importance of considering metabolic pathways in drug development and clinical application. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists working to optimize the therapeutic potential of fenretinide and to develop novel strategies for its use in various diseases. Future research focusing on inter-individual variability in fenretinide metabolism and the clinical implications of different metabolite profiles will be crucial for personalizing therapy and improving patient outcomes.
References
- 1. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 | PLOS One [journals.plos.org]
- 2. scitechdevelopment.com [scitechdevelopment.com]
- 3. Fenretinide - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of N-[4-hydroxyphenyl]retinamide (4-HPR) to N-[4-methoxyphenyl]retinamide (4-MPR) may serve as a biomarker for its efficacy against human breast cancer and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(4-hydroxyphenyl)-all-trans-retinamide pharmacokinetics in female rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase sy… [ouci.dntb.gov.ua]
- 12. Five-year administration of fenretinide: pharmacokinetics and effects on plasma retinol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Item - Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Î4-desaturase 1 - Public Library of Science - Figshare [plos.figshare.com]
- 22. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. N-(4-hydroxyphenyl)retinamide (4-HPR)-mediated biological actions involve retinoid receptor-independent pathways in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Studies on Fenretinide Glucuronide: A Review of Available Data
Introduction
Fenretinide (B1684555) [N-(4-hydroxyphenyl) retinamide (B29671), 4-HPR] is a synthetic retinoid that has been extensively investigated for its anti-cancer properties. Its mechanism of action is distinct from other retinoids, primarily inducing apoptosis through pathways involving reactive oxygen species (ROS) and ceramide generation, rather than cell differentiation[1][2][3][4]. Despite promising in vitro cytotoxicity against a range of cancers including neuroblastoma, melanoma, and breast cancer, its clinical efficacy has been hampered by poor bioavailability[5][6][7].
Metabolism of Fenretinide in humans and mice leads to the formation of several metabolites, including Fenretinide Glucuronide (4-HPR-O-glucuronide). This glucuronidation process enhances the water solubility of the parent compound, facilitating its excretion[8]. While the majority of preclinical research has focused on Fenretinide, early investigation into its glucuronidated metabolite suggested a potentially favorable pharmacological profile. This document summarizes the limited preclinical data available specifically for this compound.
Core Findings from Preclinical Evaluation
Available preclinical research directly evaluating this compound is sparse, with the foundational study dating to 1993. This study provides the primary evidence for its potential as a chemopreventive agent.
In Vivo Efficacy
A key preclinical study compared the chemopreventive effects of this compound to its parent compound, Fenretinide, in a chemically-induced mammary tumor model in rats. The results indicated that the glucuronide metabolite exhibited superior potency.
Table 1: Comparative Chemopreventive Efficacy in a Rat Mammary Tumor Model
| Compound | Efficacy Metric | Outcome | Citation |
| This compound | Tumor Incidence | Greater inhibition than equimolar Fenretinide | [9] |
| Tumor Multiplicity | Greater inhibition than equimolar Fenretinide | [9] | |
| Tumor Growth | Greater inhibition than equimolar Fenretinide | [9] | |
| Fenretinide | Tumor Incidence, Multiplicity, Growth | Inhibitory effect | [9] |
The study concluded that this compound's higher potency and potentially lower toxicity profile could offer a chemopreventive advantage over the parent retinamide[9].
Pharmacokinetics and Mechanism of Action
An important finding from the in vivo study was that, based on HPLC analysis of rat blood samples during chronic administration, this compound did not appear to undergo hydrolysis back to the free retinoid. This suggests that the metabolite likely acts per se, exerting its biological effects directly rather than serving as a prodrug for Fenretinide[9]. The specific signaling pathways modulated by this compound itself have not been elucidated in subsequent studies.
The logical relationship between Fenretinide and its glucuronide metabolite in the context of preclinical evaluation is straightforward. Fenretinide is metabolized, and its resulting glucuronide shows potentially enhanced activity, warranting direct investigation.
Experimental Protocols
The methodologies for the key in vivo comparative study are summarized below based on the available abstract.
-
Animal Model: Female Sprague-Dawley rats were used[9].
-
Tumor Induction: Mammary tumors were induced using 7,12-dimethylbenz(a)anthracene (DMBA), a standard chemical carcinogen for this model[9].
-
Treatment: Animals were administered either N-(4-hydroxyphenyl) retinamide (Fenretinide) or its O-glucuronide derivative[9]. Specifics on the formulation, dosage, and route of administration are not detailed in the abstract.
-
Efficacy Endpoints: The primary measures of chemopreventive potency were tumor incidence, tumor multiplicity (number of tumors per animal), and the rate of tumor growth[9].
-
Pharmacokinetic Analysis: Blood samples from the rats were analyzed by HPLC to detect the presence of the glucuronide and to assess for any hydrolysis to the parent compound[9].
A generalized workflow for such a preclinical chemoprevention study is illustrated below.
The available preclinical data on this compound is limited but intriguing. A single, older study strongly suggests that it possesses greater chemopreventive potency and acts directly as a bioactive agent, not merely as a prodrug to Fenretinide[9]. However, a significant knowledge gap exists. There is a lack of modern, detailed studies to confirm these findings and to characterize the metabolite's pharmacological profile comprehensively.
For researchers, scientists, and drug development professionals, this compound represents an underexplored therapeutic candidate. Future preclinical research should focus on:
-
In Vitro Cytotoxicity: Determining the IC50 values of this compound against a broad panel of cancer cell lines to understand its direct cytotoxic potential.
-
Mechanism of Action: Elucidating the specific signaling pathways it modulates to understand how its activity may differ from the parent compound.
-
Pharmacokinetics: Conducting detailed pharmacokinetic and biodistribution studies in multiple animal models to assess its absorption, distribution, metabolism, and excretion profile.
-
In Vivo Efficacy: Replicating and expanding upon the original chemoprevention study in various cancer models to confirm its anti-tumor efficacy.
A thorough re-evaluation of this compound with modern analytical and molecular biology techniques is necessary to determine if its initial promise holds true for potential clinical development.
References
- 1. scitechdevelopment.com [scitechdevelopment.com]
- 2. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 6. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new bioavailable fenretinide formulation with antiproliferative, antimetabolic, and cytotoxic effects on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo use of N-(4-hydroxyphenyl retinamide)-0-glucuronide as a breast cancer chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fenretinide Glucuronide in Drug Excretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide; 4-HPR], a synthetic retinoid, has demonstrated significant potential in oncology. A critical aspect of its clinical pharmacology is its metabolic fate, particularly the formation of fenretinide glucuronide (4-HPR-G) and the subsequent role of this metabolite in the drug's excretion. This technical guide provides an in-depth analysis of the glucuronidation of fenretinide, detailing the enzymatic processes, pharmacokinetic parameters, and the presumptive excretory pathways. The information is compiled from a comprehensive review of preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Introduction to Fenretinide Metabolism
Fenretinide undergoes extensive metabolism in humans and animal models. The primary metabolic routes involve oxidation and glucuronidation. The main oxidative metabolites identified are N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)[1][2][3]. Concurrently, fenretinide is subject to Phase II metabolism through glucuronidation, a process that conjugates the drug with glucuronic acid, thereby increasing its water solubility and facilitating its elimination from the body[4][5].
Glucuronidation of Fenretinide
The conjugation of fenretinide with glucuronic acid is catalyzed by a specific subset of the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes.
Responsible UGT Isoforms
In vitro studies utilizing human liver microsomes (HLM) and human intestinal microsomes (HIM), along with supersomes expressing individual UGT isoforms, have identified UGT1A1, UGT1A3, and UGT1A6 as the primary enzymes responsible for the formation of this compound[4].
Enzyme Kinetics
The formation of this compound has been characterized kinetically. The following table summarizes the Vmax values for the UGT isoforms that actively metabolize fenretinide.
| Enzyme Source | Vmax (peak area U·min⁻¹·pmol⁻¹ UGT) | Reference |
| UGT1A1 | 0.62 | [4] |
| UGT1A3 | 2.11 | [4] |
| UGT1A6 | 0.02 | [4] |
Data from incubations of 200 µM fenretinide with 1 mg·mL⁻¹ of each UGT supersome for 3 hours.
Pharmacokinetics of Fenretinide and its Metabolites
The plasma concentrations of fenretinide and its primary metabolites have been quantified in several clinical trials. The data highlights the significant presence of the parent drug and its oxidative metabolites. While plasma levels of this compound have not been routinely reported in these studies, its formation is a key step for excretion.
Clinical Pharmacokinetic Data in Children with Neuroblastoma
A Phase I study in children with neuroblastoma provides key insights into the pharmacokinetics of fenretinide after repeated dosing.
| Dose (mg/m²/day) | Day | Cmax (µM) | Tmax (h) | AUC₀₋₂₄ (µM·h) | t₁/₂ (h) |
| 100-4000 | 1 | 0.6 - 6 | 6-9 | 10 - 100 | 17 |
| 100-4000 | 28 | 1.3 - 12.9 | 4-6 | 20 - 200 | 25 |
Data adapted from a Phase I trial in children with neuroblastoma[6][7][8].
Long-term Pharmacokinetic Data in Adults
A five-year study in breast cancer patients provides data on steady-state plasma concentrations of fenretinide and its major metabolite, 4-MPR.
| Analyte | Mean Plasma Concentration (µmol/L) |
| Fenretinide (4-HPR) | ~1 |
| N-(4-methoxyphenyl)retinamide (4-MPR) | ~1 |
Data from patients receiving 200 mg/day of fenretinide[9]. After discontinuation of treatment, the half-lives of fenretinide and 4-MPR were 27 and 54 hours, respectively[9].
The Role of this compound in Excretion
Glucuronidation is a critical pathway for the detoxification and elimination of xenobiotics. The resulting glucuronide conjugates are more polar and are readily excreted from the body, primarily through bile and, to a lesser extent, urine[5].
Biliary Excretion Pathway
While direct quantitative data on the biliary excretion of this compound is not yet available, the established role of this pathway for other retinoid glucuronides strongly suggests a similar mechanism for fenretinide. For instance, isotretinoin (B22099) glucuronide is a major biliary metabolite in rats, accounting for a significant percentage of the administered dose[10]. The transport of glucuronide conjugates into bile is an active process mediated by ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein 2 (MRP2), which is highly expressed on the canalicular membrane of hepatocytes[11][12][13][14].
References
- 1. researchgate.net [researchgate.net]
- 2. Fenretinide stimulates redox-sensitive ceramide production in breast cancer cells: potential role in drug-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I trial and pharmacokinetics of fenretinide in children with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceramide signaling in fenretinide-induced endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of isotretinoin. Biliary excretion of isotretinoin glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 13. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Deep Dive into the Aqueous Solubility of Fenretinide Versus Its Glucuronide Metabolite
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical physicochemical property of water solubility for the synthetic retinoid fenretinide (B1684555) and its major metabolite, fenretinide glucuronide. Understanding the aqueous solubility of a drug candidate and its metabolites is paramount in drug development, directly impacting bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This whitepaper provides a detailed comparison of the water solubility of fenretinide and its glucuronide, outlines experimental protocols for their synthesis and solubility determination, and visualizes key related pathways.
Executive Summary
Comparative Aqueous Solubility
The significant difference in the polarity and structural characteristics of fenretinide and its glucuronide derivative leads to a dramatic disparity in their aqueous solubility.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Aqueous Solubility |
| Fenretinide | C₂₆H₃₃NO₂ | 391.55 | ~1.71 µg/mL[1] |
| This compound | C₃₂H₄₁NO₈ | 567.67 | Qualitatively high (quantitative data not available) |
Table 1: Comparison of Physicochemical Properties and Aqueous Solubility.
Fenretinide's very low aqueous solubility is a direct consequence of its large, nonpolar hydrocarbon backbone.[1] In contrast, the addition of the highly polar glucuronic acid moiety, with its multiple hydroxyl groups and a carboxyl group, dramatically increases the molecule's ability to interact with water through hydrogen bonding, thus enhancing its solubility. While a specific quantitative value for this compound's solubility is not found in the reviewed literature, it is consistently reported that glucuronidation serves to increase the water solubility of the parent compound to facilitate its elimination from the body.[2]
Experimental Methodologies
Synthesis Protocols
1. Synthesis of Fenretinide (N-(4-hydroxyphenyl)retinamide)
A common method for the synthesis of fenretinide involves the amidation of all-trans-retinoic acid with p-aminophenol. A detailed, one-step, and scalable procedure is outlined below, adapted from a method for a similar retinamide:
-
Materials: All-trans-retinoic acid (ATRA), p-aminophenol, 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDCI), 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve ATRA in a mixture of DCM and DMF.
-
In a separate flask, mix p-aminophenol with TEA, DMAP, and EDCI in a DCM and DMF solution.
-
Slowly add the ATRA solution to the p-aminophenol mixture.
-
Allow the reaction to proceed at room temperature with stirring.
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove water-soluble reagents and byproducts.
-
The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude fenretinide.
-
Purification is achieved through recrystallization or column chromatography to obtain highly pure fenretinide.
-
2. Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods.
-
Chemical Synthesis (adapted from a C-linked glucuronide synthesis): A multi-step chemical synthesis can be employed, often involving the protection of reactive groups, a coupling reaction, and subsequent deprotection. A key step is the coupling of a protected glucuronic acid derivative with fenretinide. The Koenigs-Knorr reaction, which involves the use of a glycosyl halide with an alcohol in the presence of a promoter, is a classic method for forming glycosidic bonds. A detailed protocol for a C-linked analog provides a framework:
-
Preparation of a suitable protected glucosyl donor.
-
Coupling of the glucosyl donor with a modified fenretinide precursor.
-
Subsequent chemical modifications to yield the final C-linked glucuronide.
-
Purification of the final product is typically performed using chromatographic techniques.
-
-
Enzymatic Synthesis: This method utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo.
-
Materials: Fenretinide, human liver microsomes or recombinant UGT enzymes, and the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA).
-
Procedure: a. Incubate fenretinide with the enzyme source (microsomes or recombinant UGTs) in a suitable buffer system. b. Initiate the reaction by adding UDPGA. c. Allow the reaction to proceed at 37°C for a defined period. d. Terminate the reaction, often by the addition of a cold organic solvent. e. Analyze the reaction mixture using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of this compound.
-
Water Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the equilibrium aqueous solubility of a compound is the shake-flask method.
-
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.
-
Protocol:
-
Preparation: Add an excess amount of the test compound (fenretinide or this compound) to a glass vial.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, the saturated solution can be filtered (using a filter that does not bind the compound) or centrifuged to separate the solid phase.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor and is typically expressed in µg/mL or µM.
-
Visualizations
Logical Relationship of Glucuronidation and Solubility
Experimental Workflow for Solubility Determination
Fenretinide's Pro-Apoptotic Signaling Pathway
Conclusion
The glucuronidation of fenretinide is a critical metabolic step that transforms a highly lipophilic and poorly water-soluble compound into a significantly more hydrophilic metabolite. This enhanced water solubility is essential for its systemic clearance and detoxification. For drug development professionals, this underscores the importance of considering metabolic pathways and the physicochemical properties of metabolites early in the development process. Future research should aim to quantify the aqueous solubility of this compound to provide a more complete picture of its disposition and to aid in the development of more effective fenretinide-based therapies.
References
Potential Therapeutic Targets of Fenretinide Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has demonstrated significant anti-cancer properties in preclinical and clinical studies. Its therapeutic potential is attributed to a multi-faceted mechanism of action, primarily involving the induction of apoptosis through pathways independent of traditional retinoic acid receptor (RAR) signaling. A key metabolite in the biotransformation of fenretinide is its glucuronidated form, Fenretinide Glucuronide (4-HPR-O-glucuronide). This technical guide provides an in-depth analysis of the potential therapeutic targets of fenretinide and its glucuronide metabolite, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks involved. While much of the existing research focuses on the parent compound, this guide also consolidates the available information on this compound to elucidate its role and therapeutic potential.
Introduction
Fenretinide has emerged as a promising agent in oncology due to its broad-spectrum cytotoxicity against various cancer cell lines, including neuroblastoma, ovarian cancer, and T-cell lymphomas.[1] Unlike other retinoids, its primary mode of action is the induction of programmed cell death (apoptosis) rather than cellular differentiation.[2] The metabolism of fenretinide is a critical determinant of its systemic exposure and therapeutic efficacy. Glucuronidation, a major phase II metabolic pathway, converts fenretinide into the more water-soluble this compound, facilitating its excretion.[3] While generally considered a detoxification process, the biological activity and specific therapeutic targets of this compound itself are areas of emerging research interest. This document aims to provide a comprehensive overview of the known and potential therapeutic targets of fenretinide and its glucuronidated metabolite.
Fenretinide Metabolism and the Role of Glucuronidation
Fenretinide undergoes extensive metabolism in humans and mice, leading to the formation of several metabolites, including 4-oxo-fenretinide (4-oxo-4-HPR), N-(4-methoxyphenyl)retinamide (4-MPR), and this compound (4-HPR-O-glucuronide).[4][5] The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver and intestine.[6] This process enhances the hydrophilicity of fenretinide, aiding its elimination from the body.[3] While 4-oxo-4-HPR has been shown to be a potent cytotoxic metabolite, and 4-MPR is largely inactive, the specific biological role of this compound is less defined.[1][4] Some evidence suggests that glucuronide metabolites of certain drugs can retain or even exhibit enhanced biological activity.[7]
Potential Therapeutic Targets and Mechanisms of Action
The anti-cancer activity of fenretinide is attributed to its ability to modulate multiple cellular signaling pathways, leading to apoptosis. The direct therapeutic targets of this compound are not well-established; however, its potential activity may be linked to the pathways affected by its parent compound.
Generation of Reactive Oxygen Species (ROS)
A primary mechanism of fenretinide-induced apoptosis is the generation of reactive oxygen species (ROS).[1] This oxidative stress triggers downstream signaling cascades that lead to cell death.
Perturbation of Ceramide Metabolism
Fenretinide has been shown to elevate intracellular levels of ceramides, a class of sphingolipids that act as pro-apoptotic second messengers. This is a key component of its RAR-independent mechanism of action.
Retinoid Receptor (RAR) Signaling
While fenretinide's primary apoptotic effects are often RAR-independent, it can selectively activate certain RAR subtypes, contributing to its anti-proliferative effects.[8] It is a potent transactivator with RARγ and a moderate activator with RARβ, while showing no activation with RARα and RXRα.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of fenretinide and its metabolites.
Table 1: In Vitro Cytotoxicity of Fenretinide
| Cell Line | Cancer Type | IC50 / IC99 (µM) | Reference |
| 16 Neuroblastoma Cell Lines | Neuroblastoma | Average IC90: 4.7 ± 1, Average IC99: 9.9 ± 1.8 | [9] |
| T-cell Lymphoma, Neuroblastoma, Ovarian Cancer Cell Lines | Various | >3 logs of cell kill at 10 µM in 9 of 15 cell lines | [1] |
Table 2: Pharmacokinetic Parameters of Fenretinide and its Metabolites
| Compound | Parameter | Value | Species | Reference |
| Fenretinide (4-HPR) | Plasma Concentration (Capsule) | <10 µM at MTD | Human | [10] |
| Fenretinide (4-HPR) | Plasma Concentration (LXS Oral Powder) | ~2-fold increase vs. capsule | Human (children) | [10] |
| Fenretinide (4-HPR) | Plasma Concentration (IV Emulsion) | >50 µM at MTD | Human | [10] |
| 4-oxo-Fenretinide (4-oxo-4-HPR) | Cytotoxicity vs. 4-HPR | 2- to 4-fold more cytotoxic | In vitro | [5] |
Table 3: Formation of this compound by UGT Isoforms
| UGT Isoform | Vmax (peak area U·min⁻¹·pmol⁻¹ UGT) | Reference |
| UGT1A1 | 0.62 | [6] |
| UGT1A3 | 2.11 | [6] |
| UGT1A6 | 0.02 | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the literature.
Determination of Fenretinide and Metabolite Levels (HPLC-MS/MS)
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the sensitive and specific quantification of fenretinide and its metabolites in biological matrices.[5]
Protocol Outline:
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated by the addition of a solvent like ethanol.
-
Extraction: The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
Separation: The supernatant containing the analytes is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a suitable mobile phase (e.g., acetonitrile (B52724) and water with formic acid) is used to separate fenretinide and its metabolites.
-
Detection and Quantification: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of each analyte.
In Vitro Cytotoxicity Assay (e.g., DIMSCAN)
The DIMSCAN assay is a fluorescence-based method used to determine the cytotoxicity of compounds on cancer cell lines.[9]
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into multi-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of fenretinide, this compound, or other metabolites.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Staining: A fluorescent dye that stains the cytoplasm of viable cells is added to each well.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The percentage of cell survival is calculated relative to untreated control cells, and IC50/IC99 values are determined.
Conclusion and Future Directions
Fenretinide is a potent anti-cancer agent with a complex mechanism of action centered on the induction of apoptosis via ROS generation and ceramide pathway modulation. Its metabolite, this compound, is primarily involved in the detoxification and excretion of the parent compound. However, the potential for this metabolite to possess its own biological activity warrants further investigation, particularly given preliminary findings in animal models.
Future research should focus on:
-
Directly assessing the in vitro cytotoxicity of purified this compound across a panel of cancer cell lines to determine if it has intrinsic anti-cancer activity.
-
Investigating the cellular uptake and intracellular localization of this compound to understand if it can reach potential intracellular targets.
-
Elucidating the impact of this compound on the key signaling pathways modulated by fenretinide, such as ROS production and ceramide metabolism.
-
Exploring the potential for enzymatic cleavage of the glucuronide moiety within the tumor microenvironment, which could locally regenerate the active fenretinide.
A deeper understanding of the pharmacological profile of this compound will be crucial for optimizing the therapeutic use of fenretinide and for the potential development of novel, related anti-cancer agents.
References
- 1. Cytotoxicity and molecular activity of fenretinide and metabolites in T-cell lymphoid malignancy, neuroblastoma, and ovarian cancer cell lines in physiological hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyphenyl retinamide is a highly selective activator of retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Fenretinide and its Glucuronide Metabolite in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has demonstrated significant promise in preclinical and clinical studies for cancer therapy and prevention. Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. One of the major metabolic pathways for xenobiotics containing a phenolic hydroxyl group, such as Fenretinide, is glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of a more water-soluble glucuronide conjugate, which is readily excreted. This document provides detailed protocols for the quantification of Fenretinide and its primary glucuronidated metabolite, Fenretinide Glucuronide (4-HPR-O-glucuronide), in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Two primary methodologies are presented: an indirect method involving enzymatic hydrolysis and a direct method for the simultaneous measurement of both parent drug and metabolite.
Metabolic Pathway of Fenretinide
Fenretinide undergoes Phase II metabolism where a glucuronic acid moiety is attached to the hydroxyl group, forming this compound. This reaction increases the hydrophilicity of the compound, facilitating its elimination from the body.
Caption: Metabolic pathway of Fenretinide to this compound.
Experimental Protocols
Two primary approaches for the quantification of this compound are detailed below. The choice of method will depend on the availability of the this compound analytical standard.
Indirect Method: Quantification via Enzymatic Hydrolysis
This method quantifies total Fenretinide (the sum of the free drug and the glucuronidated form) by converting this compound back to Fenretinide using a β-glucuronidase enzyme. The concentration of this compound is then inferred by subtracting the concentration of free Fenretinide (from a non-hydrolyzed sample) from the total Fenretinide concentration.
-
Plasma Aliquoting: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity. Pipette 100 µL of plasma into two separate 1.5 mL microcentrifuge tubes for each sample (one for total Fenretinide and one for free Fenretinide).
-
Enzymatic Hydrolysis (for Total Fenretinide):
-
To one set of plasma aliquots, add 50 µL of 0.1 M acetate (B1210297) buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase solution (from E. coli, >5,000 units/mL).
-
Vortex gently and incubate at 37°C for 4 hours (or as optimized).
-
-
Protein Precipitation:
-
To both hydrolyzed and non-hydrolyzed samples, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., N-(4-ethoxyphenyl)retinamide, 4-EPR).[1]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the indirect quantification of this compound.
Direct Method: Simultaneous Quantification of Fenretinide and this compound
This method requires an analytical standard for this compound and allows for the direct, simultaneous measurement of both the parent drug and its metabolite in a single run.
-
Plasma Aliquoting: Thaw frozen plasma samples on ice. Vortex gently and pipette 100 µL into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile containing internal standards for both Fenretinide (e.g., 4-EPR) and this compound (ideally, a stable isotope-labeled version, or a structurally similar glucuronide).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer and Reconstitution: Follow steps 5-8 as described in the indirect method (Section 3.1.1).
Caption: Workflow for the direct quantification of Fenretinide and its Glucuronide.
LC-MS/MS Conditions
The following are suggested starting conditions, which should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 3.5µm, 50×2.1mm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[1][2] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-5 min (10-95% B), 5-7 min (95% B), 7.1-9 min (10% B). |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1][2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fenretinide: m/z 392.3 → 285.2 (Quantifier), 392.3 → 107.1 (Qualifier) This compound: m/z 568.3 → 392.3 (Precursor is [M+H]+, product is the aglycone after loss of glucuronic acid, 176 Da). Further optimization is required. Internal Standard (4-EPR): m/z 406.3 → 285.2 |
Data Presentation and Quantitative Summary
A validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, and sensitivity. The tables below summarize typical performance characteristics for the quantification of Fenretinide, which should be established for this compound as well.
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Fenretinide | 1 - 500[3][4][5] | 1[3][4] | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Fenretinide | Low | 3 | < 15% | 85-115% | < 15% | 85-115% |
| Mid | 50 | < 15% | 85-115% | < 15% | 85-115% | |
| High | 400 | < 15% | 85-115% | < 15% | 85-115% |
Note: Data presented are representative and should be established for each laboratory's specific assay. The accuracy and precision for Fenretinide have been reported in the ranges of 99.3-101.0% and 6.9-7.5% respectively for interday analysis.[3][4][5]
Conclusion
The protocols described provide a robust framework for the quantification of Fenretinide and its glucuronide metabolite in plasma. The indirect method offers a viable approach when an analytical standard for the glucuronide is unavailable, while the direct method provides a more streamlined and specific analysis. Proper validation of either method is essential to ensure the generation of reliable pharmacokinetic data, which is critical for the continued development of Fenretinide as a therapeutic agent.
References
- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Fenretinide Glucuronide Activity
Introduction
Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has demonstrated significant anti-cancer activity in a wide range of preclinical studies and clinical trials.[1][2] Its mechanism of action is distinct from other retinoids, primarily inducing apoptosis rather than differentiation, and involves pathways that are both dependent on and independent of retinoic acid receptors.[3][4] The metabolism of Fenretinide is a critical factor in its overall activity and disposition. One of the key metabolic pathways is glucuronidation, a Phase II detoxification process that conjugates Fenretinide with glucuronic acid, forming Fenretinide Glucuronide.
Understanding the formation of this compound and the biological activity of this metabolite is crucial for drug development professionals. These application notes provide detailed protocols for two key areas of investigation:
-
In Vitro Formation of this compound: An assay to determine the rate and enzyme kinetics of Fenretinide glucuronidation by UDP-glucuronosyltransferases (UGTs).
-
In Vitro Biological Activity of this compound: Assays to evaluate the cytotoxic and apoptotic effects of the glucuronide metabolite on cancer cell lines.
Part 1: In Vitro Assay for Fenretinide Glucuronidation
Application Note
This protocol describes an in vitro method to identify the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of Fenretinide and to determine the kinetic parameters of this reaction. The assay involves incubating Fenretinide with a source of UGT enzymes, such as human liver microsomes (HLM) or recombinant UGT "supersomes," in the presence of the co-factor UDP-glucuronic acid (UDPGA). The formation of this compound is then quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Studies have identified UGT1A1, UGT1A3, and UGT1A6 as the primary enzymes responsible for Fenretinide glucuronidation.[5] This assay is essential for predicting drug-drug interactions and understanding inter-individual variability in Fenretinide metabolism.
Experimental Protocol: UGT Metabolism of Fenretinide
1. Materials and Reagents:
-
Fenretinide (4-HPR)
-
Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM)
-
Recombinant human UGT supersomes (specifically UGT1A1, 1A3, 1A6, and a panel of others for screening)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (for LC-MS)[6]
-
Water (HPLC grade)
-
β-glucuronidase (for confirmation)[5]
2. Equipment:
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Analytical column (e.g., Zorbax SB-C18 or Kinetex C18)[6][7]
3. Procedure:
-
Reaction Mixture Preparation:
-
Prepare a stock solution of Fenretinide in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and the enzyme source (e.g., 1 mg/mL of HLM or UGT supersomes).[5]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Reaction Termination and Sample Preparation:
-
Confirmation (Optional):
4. HPLC or LC-MS/MS Analysis:
-
Inject the prepared sample into the chromatography system.
-
Separate the analyte using a C18 column with a gradient elution. A typical mobile phase consists of water with 0.1% formic acid (Component A) and acetonitrile or methanol (B129727) (Component B).[6][7]
-
Monitor the elution of Fenretinide and its glucuronide metabolite by UV detection (e.g., 364 nm) or by MS/MS in Multiple Reaction Monitoring (MRM) mode.[6][7]
-
Quantify the amount of this compound formed by comparing its peak area to a standard curve.
Data Presentation
Quantitative data from kinetic studies can be summarized to compare the efficiency of different UGT isoforms.
Table 1: Kinetic Parameters for this compound Formation by UGT Isoforms
| UGT Isoform | Vmax (peak area U·min⁻¹·pmol⁻¹ UGT) |
|---|---|
| UGT1A1 | 0.62 |
| UGT1A3 | 2.11 |
| UGT1A6 | 0.02 |
Data derived from a study characterizing Fenretinide metabolism.[5]
Mandatory Visualization
Part 2: In Vitro Assays for Biological Activity of this compound
Application Note
While the biological activity of the parent compound Fenretinide is well-documented, assessing the activity of its metabolites, such as this compound, is essential to fully understand its pharmacological profile. The following protocols are standard in vitro methods used to determine the cytotoxic and pro-apoptotic effects of compounds on cancer cells.[3][8] These assays can be directly applied to test this compound. By comparing the activity of the metabolite to the parent drug, researchers can determine if glucuronidation is a detoxification pathway that inactivates the compound or if the metabolite retains biological activity. Fenretinide has shown efficacy in numerous cancer cell lines, including those of the breast, prostate, ovary, and glioma.[1]
Experimental Protocol 2a: Cell Viability (MTT) Assay
1. Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
2. Materials:
-
Cancer cell line of interest (e.g., Ishikawa endometrial, AGS gastric, or PC-3 prostate cancer cells)[1][3][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (and Fenretinide as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Fenretinide in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., medium with DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
Experimental Protocol 2b: Apoptosis (Western Blot) Assay
1. Principle: Western blotting is used to detect specific proteins in a sample. To assess apoptosis, this protocol targets the detection of cleaved (activated) forms of caspases and PARP (Poly (ADP-ribose) polymerase), which are hallmark indicators of the apoptotic cascade.[3]
2. Materials:
-
Cancer cell lines cultured in 6-well plates
-
This compound (and Fenretinide as a control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
3. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or Fenretinide for a set time (e.g., 24 hours).[3]
-
Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Data Presentation
For context, the following table summarizes reported cytotoxicity data for the parent compound, Fenretinide, in various cancer cell lines. Similar data should be generated for this compound to assess its relative potency.
Table 2: In Vitro Cytotoxicity of Fenretinide (Parent Compound) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC₅₀ (µM) |
|---|---|---|---|
| Ishikawa | Endometrial | 24 hours | 6 - 20 (38-99% viability decrease)[3] |
| AGS | Gastric (Primary) | 72 hours | ~5-10 |
| NCI-N87 | Gastric (Metastatic) | 72 hours | ~5-10 |
| Various | Multiple | 72 hours | ~10 (for 50-90% inhibition)[4] |
Note: This table presents data for the parent drug Fenretinide as a reference.[3][4][8] The activity of this compound must be determined experimentally.
Mandatory Visualization
Part 3: Proposed Signaling Pathway of Fenretinide
Application Note
The anti-cancer activity of Fenretinide is mediated through multiple signaling pathways.[9] A key mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS).[10] This increase in ROS leads to cellular stress and activates the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.[1][10] This process is largely independent of traditional retinoic acid receptors, which contributes to Fenretinide's ability to act on a broad range of cancer types, including those resistant to other retinoids.[2] The following diagram illustrates this proposed pathway. Investigating whether this compound can trigger similar pathways is a logical next step in its characterization.
Mandatory Visualization
References
- 1. Fenretinide Activates Caspases and Induces Apoptosis in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide: A Novel Treatment for Endometrial Cancer | PLOS One [journals.plos.org]
- 4. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 9. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput in vitro drug screening and in vivo studies identify fenretinide as a brain-penetrant DMG therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Fenretinide Glucuronide Pharmacokinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the pharmacokinetic study of fenretinide (B1684555) glucuronide, a significant metabolite of the synthetic retinoid fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR). This document includes detailed experimental protocols and data presentation to guide researchers in this specialized area of drug metabolism research.
Introduction to Fenretinide and its Glucuronidation
Fenretinide is a promising synthetic retinoid with demonstrated anti-cancer properties. Its mechanism of action involves the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and modulation of ceramide synthesis[1][2][3][4]. The metabolic fate of fenretinide is a critical aspect of its pharmacological profile. In addition to oxidation to metabolites like 4-oxo-fenretinide (4-oxo-4-HPR) and methylation to N-(4-methoxyphenyl)retinamide (4-MPR), fenretinide undergoes phase II metabolism, including glucuronidation[5][6]. The resulting fenretinide glucuronide is a more polar and readily excretable compound. Understanding the pharmacokinetics of this glucuronide metabolite is essential for a complete characterization of fenretinide's disposition in the body.
Animal Models in Fenretinide Research
Mice, rats, and dogs have been utilized in the preclinical evaluation of fenretinide[5][7]. Among these, the mouse model is particularly relevant for studying the metabolism of fenretinide, as studies have confirmed the presence of this compound in mouse plasma[5][6]. Therefore, this document will focus on protocols and data relevant to the mouse model.
Quantitative Pharmacokinetic Data
While the presence of this compound has been confirmed in mice, specific quantitative pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) for this metabolite are not extensively reported in publicly available literature. However, pharmacokinetic data for fenretinide and its major oxidative metabolites, 4-oxo-4-HPR and 4-MPR, have been documented and are presented here for comparative purposes. Researchers are encouraged to develop and validate their own analytical methods for the quantification of this compound to generate these critical parameters.
Table 1: Representative Pharmacokinetic Parameters of Fenretinide and its Major Metabolites in Mice
| Compound | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Fenretinide | 100 | Oral | ~2 | ~1669 | Not Reported | Not Reported | [8] |
| 4-oxo-4-HPR | 100 | Oral | Not Reported | Not Reported | Not Reported | Not Reported | |
| 4-MPR | 100 | Oral | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The Cmax for fenretinide was observed 2 hours after the last daily dose of a novel oral nanoformulation[8]. Specific pharmacokinetic parameters for 4-oxo-4-HPR and 4-MPR from the same study were not provided in a tabulated format. Researchers should refer to the primary literature for detailed graphical representations of the pharmacokinetic profiles.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Fenretinide and its Metabolites in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetics of fenretinide and its metabolites, including the glucuronide, in mice following oral administration.
1. Animal Model:
-
Species: Mouse
-
Strain: CD-1 or other appropriate strain
-
Sex: Female (or male, depending on study design)
-
Age: 7-8 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Fenretinide Formulation and Administration:
-
Formulation: Fenretinide can be formulated in a suitable vehicle such as a lipid-based nanoformulation or suspended in corn oil. The choice of vehicle should be justified and consistent throughout the study.
-
Dose: A representative dose is 100 mg/kg, though this may be adjusted based on the specific research question.
-
Route of Administration: Oral gavage.
3. Experimental Design:
-
Groups: A minimum of one group of animals receiving the fenretinide formulation. A vehicle control group is recommended.
-
Sample Size: At least 3-5 mice per time point to ensure statistical power.
-
Blood Sampling Time Points: Blood samples should be collected at predose (0 h) and at various time points post-administration, for example: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
4. Blood Collection:
-
Method: Retro-orbital or submandibular bleeding for serial sampling, or terminal cardiac puncture.
-
Volume: Approximately 50-100 µL per time point.
-
Anticoagulant: K2-EDTA or heparin.
-
Processing: Plasma should be separated by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
5. Sample Analysis (LC-MS/MS):
-
Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required for the sensitive and specific quantification of fenretinide and its metabolites.
-
Sample Preparation: Protein precipitation with a solvent like acetonitrile (B52724) is a common method for extracting the analytes from plasma.
-
Chromatography: A C18 reverse-phase column is typically used for separation.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific MRM transitions for fenretinide, 4-oxo-4-HPR, 4-MPR, and this compound need to be optimized.
-
Quantification: A standard curve with known concentrations of each analyte should be prepared in blank mouse plasma to allow for accurate quantification.
6. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) for each analyte.
Protocol 2: Biliary Excretion of this compound in Rats
Since glucuronides are often excreted in bile, a biliary excretion study in a suitable animal model like the rat can provide valuable information.
1. Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Weight: 250-300 g
2. Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a midline abdominal incision to expose the common bile duct.
-
Cannulate the bile duct with polyethylene (B3416737) tubing.
3. Fenretinide Administration:
-
Route: Intravenous (via the femoral or jugular vein) or oral administration.
-
Dose: A suitable dose should be chosen based on previous pharmacokinetic data.
4. Bile and Blood Collection:
-
Collect bile continuously in pre-weighed tubes at specified intervals (e.g., every 30 minutes for up to 6 hours).
-
Collect blood samples at the same time points as bile collection.
5. Sample Analysis:
-
Analyze bile and plasma samples for fenretinide and its metabolites, including the glucuronide, using a validated LC-MS/MS method.
6. Data Analysis:
-
Calculate the cumulative amount of fenretinide and its metabolites excreted in the bile over time.
-
Determine the biliary clearance of each compound.
Signaling Pathways and Experimental Workflows
To visualize the metabolic and signaling pathways of fenretinide, as well as the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathways of fenretinide.
Caption: Fenretinide-induced apoptosis signaling.
Caption: Experimental workflow for a pharmacokinetic study.
Conclusion
The study of this compound pharmacokinetics is an important but underexplored area. While direct quantitative data in animal models is scarce, the protocols and information provided in these application notes offer a solid foundation for researchers to design and execute studies to fill this knowledge gap. The use of robust analytical techniques like LC-MS/MS is crucial for the accurate quantification of fenretinide and its metabolites. Further research in this area will contribute to a more complete understanding of fenretinide's disposition and may have implications for its clinical development and therapeutic use.
References
- 1. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
Application Notes and Protocols for the Synthesis of C-linked Fenretinide Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic derivative of all-trans retinoic acid, has demonstrated significant promise as a cancer chemopreventive and therapeutic agent. Its activity is linked to the induction of apoptosis in various cancer cell lines. Glucuronidation is a key metabolic pathway for fenretinide, leading to the formation of O-linked glucuronides. However, these O-linked metabolites can be susceptible to hydrolysis by β-glucuronidases, potentially altering their pharmacokinetic and pharmacodynamic profiles.
To create a more stable analog, researchers have focused on the synthesis of C-linked fenretinide glucuronide (4-HPRCG), where the glucuronic acid moiety is attached to the phenolic ring of fenretinide via a non-hydrolyzable carbon-carbon bond. This modification is intended to enhance the compound's stability and potentially improve its therapeutic index.[1][2][3]
These application notes provide a detailed protocol for the chemical synthesis of C-linked this compound, based on established methodologies.[1][2] The protocol outlines the multi-step synthesis starting from δ-D-gluconolactone, involving key reactions such as olefination, hydroboration, Suzuki coupling, and alkylation. Additionally, this document includes a summary of the signaling pathways associated with fenretinide's apoptotic activity.
Synthetic Workflow Overview
The synthesis of C-linked this compound is a multi-step process that can be broadly divided into three main stages:
-
Synthesis of the C-benzyl-glucuronide Intermediate: This stage involves the construction of the key C-linked glucuronide core structure attached to a benzyl (B1604629) group.
-
Functionalization of the Intermediate: The benzyl group is then functionalized to introduce a reactive handle for subsequent coupling with the retinal-derived component.
-
Coupling and Final Product Formation: The functionalized glucuronide intermediate is coupled with a retinal derivative, followed by deprotection steps to yield the final C-linked this compound.
Caption: Synthetic workflow for C-linked this compound.
Experimental Protocols
The following protocols are adapted from the work of Walker et al.[1][2]
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., argon or nitrogen). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of compounds can be achieved by flash column chromatography on silica gel.
Stage 1: Synthesis of the C-benzyl-glucuronide Intermediate
Step 1: Protection of δ-D-gluconolactone
-
To a solution of δ-D-gluconolactone in a suitable anhydrous solvent (e.g., toluene), add diisopropylethylamine.
-
Cool the mixture to 0 °C and add methoxymethyl chloride (MOMCl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions and dry the organic layer.
-
Purify the crude product by chromatography to obtain the protected lactone.
Step 2: Olefination to Exoanomeric Methylene Sugar
-
Dissolve the protected lactone in anhydrous toluene.
-
Add a solution of Petasis reagent (dimethyl titanocene) in toluene.
-
Heat the reaction mixture and stir until the starting material is consumed.
-
Cool the reaction and purify the product to yield the exoanomeric methylene sugar.
Step 3: Hydroboration and Suzuki Coupling
-
Dissolve the exoanomeric methylene sugar in anhydrous THF.
-
Add 9-borabicyclo[3.3.1]nonane (9-BBN) and reflux the mixture.
-
After cooling, add a solution of p-bromobenzyl alcohol, a palladium catalyst (e.g., PdCl2(dppf)), and a base (e.g., K3PO4) in DMF.
-
Stir the reaction at room temperature overnight.
-
Purify the product by chromatography to obtain the β-arylmethyl-C-glucoside.
Stage 2: Functionalization of the Intermediate
Step 4: Formation of the Protected C-aryl-glucuronide
-
Protect the benzylic alcohol of the β-arylmethyl-C-glucoside as a methyl ether.
-
Remove the MOM protecting groups using acidic conditions (e.g., HCl in methanol).
-
Selectively oxidize the primary alcohol to a carboxylic acid using TEMPO-mediated oxidation.
-
Methylate the carboxylic acid to form the methyl ester.
-
Acetylate the remaining free hydroxyl groups to yield the fully protected C-aryl-glucuronide.
Step 5: Synthesis of the Benzyl Bromide Intermediate
-
Dissolve the protected C-aryl-glucuronide in 30% HBr in acetic acid at 0 °C.
-
Stir the reaction, allowing it to warm to room temperature, for approximately 18 hours.[2]
-
Dilute the mixture with dichloromethane (B109758) and wash with water and saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the benzyl bromide intermediate. A yield of 86% has been reported for this step.[2]
Stage 3: Coupling and Final Product Formation
Step 6: Preparation of the Retinal Cyanohydrin
-
React all-trans-retinal (B13868) with t-butyldimethylsilylcyanide (TBDMSCN) in the presence of a catalytic amount of triethylamine (B128534) to form the TBDMS-protected cyanohydrin.
Step 7: Alkylation
-
Deprotonate the TBDMS-protected retinal cyanohydrin with a strong base such as lithium hexamethyldisilazide (LiHMDS) at low temperature.
-
Add the benzyl bromide intermediate to the solution of the deprotonated cyanohydrin.
-
Allow the reaction to proceed until completion.
-
Purify the crude product by chromatography.
Step 8: Deprotection to Yield C-linked this compound
-
Treat the coupled product with a fluoride (B91410) source (e.g., TBAF) to remove the TBDMS group and unmask the ketone.
-
Perform a final deprotection of the acetate (B1210297) and methyl ester groups on the glucuronide moiety under basic conditions to yield the final C-linked this compound.
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis. Note that detailed step-by-step yields and comprehensive characterization data are not fully available in the cited literature and may require access to supplementary information of the primary research articles.
| Step | Product | Reported Yield (%) | Reference |
| Benzyl Bromide Formation | Benzyl Bromide Intermediate | 86 | [2] |
| Overall Synthesis | C-linked this compound | Not explicitly reported | - |
Characterization Data:
Detailed NMR and mass spectrometry data for the final C-linked this compound and its intermediates are crucial for confirming the structure and purity. Researchers undertaking this synthesis should perform full characterization using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Fenretinide-Induced Apoptosis Signaling Pathway
Fenretinide is known to induce apoptosis in cancer cells through pathways that are largely independent of the nuclear retinoic acid receptors (RARs).[2] The proposed mechanisms involve the generation of reactive oxygen species (ROS) and the modulation of several key signaling molecules.
Caption: Fenretinide-induced apoptosis signaling pathway.
The signaling cascade initiated by fenretinide involves the production of ROS and the accumulation of ceramide, both of which can lead to mitochondrial stress. This, in turn, activates the intrinsic apoptotic pathway, characterized by the activation of caspases. Additionally, fenretinide has been shown to inhibit the pro-survival PI3K/Akt/mTOR signaling pathway, further promoting apoptosis.
Conclusion
The synthesis of C-linked this compound presents a viable strategy for creating a more stable analog of fenretinide with potential for improved therapeutic properties. The detailed protocol provided in these application notes, based on established chemical literature, offers a roadmap for researchers in the fields of medicinal chemistry and drug development to synthesize and further evaluate this promising compound. The accompanying information on the biological pathways of fenretinide provides a context for understanding its mechanism of action and for designing future studies. Further optimization of the synthetic route and comprehensive biological evaluation of the C-linked glucuronide are warranted to fully assess its therapeutic potential.
References
Cell Culture Models to Study the Effects of Fenretinide and its Glucuronide Metabolite
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenretinide (B1684555) [N-(4-hydroxyphenyl) retinamide, 4-HPR], a synthetic derivative of all-trans retinoic acid, is a promising anti-cancer agent that has demonstrated broad-spectrum cytotoxic activity against a variety of tumor cells.[1][2][3] Unlike other retinoids, Fenretinide's primary mechanism of action in many cancer cell lines is the induction of apoptosis rather than differentiation.[1] This apoptotic induction is often mediated through pathways independent of nuclear retinoic acid receptors, primarily involving the generation of reactive oxygen species (ROS) and the modulation of ceramide signaling.[4]
Fenretinide is metabolized in the body, with one of its key metabolites being Fenretinide Glucuronide. While research on Fenretinide is extensive, its glucuronidated form remains less characterized. Preliminary studies suggest that this compound may possess enhanced activity and reduced toxicity compared to the parent compound, making it a molecule of significant interest for further investigation. However, the instability of the glucuronide has presented challenges in its study.
This application note provides detailed protocols for utilizing cell culture models to investigate the effects of Fenretinide and offers a framework for studying its glucuronide metabolite. The protocols outlined below are standard methods for assessing cell viability, apoptosis, cell cycle progression, and the activation of key signaling pathways.
Relevant Cell Lines
A variety of human cancer cell lines have been shown to be sensitive to Fenretinide treatment and can serve as suitable models for in vitro studies. The choice of cell line may be guided by the cancer type of interest and the expression levels of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, if the focus is on the metabolite.[5][6][7]
Table 1: Examples of Cancer Cell Lines for Fenretinide Studies
| Cancer Type | Cell Line Examples |
| Glioma | D54, U251, U87MG, EFC-2[8] |
| Neuroblastoma | SH-SY5Y, SK-N-BE(2), IMR-32 |
| Breast Cancer | MCF-7 (ER-positive), MDA-MB-231 (ER-negative) |
| Lung Cancer | A549[9] |
| Colon Cancer | HT-29, HCT116 |
| Ovarian Cancer | A2780 |
| Medulloblastoma | DAOY, ONS-76 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of Fenretinide and its glucuronide.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Fenretinide or its glucuronide on cell viability using a 96-well plate format.[10][11][12][13]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Fenretinide (and/or this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Fenretinide or its glucuronide in complete medium. A vehicle control (DMSO) should also be prepared.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) can be calculated from the dose-response curve. A minimum concentration of 10 µM of Fenretinide has been shown to provide 50–90% cell growth inhibition and apoptosis after 72 hours of exposure in a wide range of cancer cells.[14]
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with Fenretinide or its glucuronide for the desired time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[20][21][22][23]
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Fenretinide or its glucuronide.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Analysis: The DNA content is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.
Western Blot Analysis of Apoptosis Markers
This method is used to detect the expression and cleavage of key apoptotic proteins.[24][25][26]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: The intensity of the bands corresponding to the proteins of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH). An increase in cleaved caspase-3 and cleaved PARP is indicative of apoptosis.
Signaling Pathways and Visualization
Fenretinide is known to induce apoptosis through the generation of ROS and modulation of ceramide metabolism.[27][28][29] The following diagrams illustrate the proposed signaling pathways and an experimental workflow.
Caption: Fenretinide-induced apoptotic signaling pathway.
Caption: Ceramide synthesis pathways and Fenretinide's point of action.
Studying this compound: A Proposed Workflow
Due to the limited availability of data on this compound, a targeted experimental approach is necessary. The following workflow is proposed for its investigation.
Caption: Proposed workflow for studying this compound effects.
Conclusion
The provided protocols and background information offer a robust framework for investigating the anti-cancer effects of Fenretinide in cell culture models. While direct studies on this compound are scarce, the proposed experimental workflow provides a logical approach to elucidate the activity of this potentially significant metabolite. Further research in this area is warranted to fully understand the therapeutic potential of Fenretinide and its derivatives.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. research.uniupo.it [research.uniupo.it]
- 5. Anti-cancer drugs elicit re-expression of UDP-glucuronosyltransferases in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Somatic Mutation Landscape of UDP-Glycosyltransferase (UGT) Genes in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP glucuronosyltransferase 1A expression levels determine the response of colorectal cancer cells to the heat shock protein 90 inhibitor ganetespib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenretinide Activates Caspases and Induces Apoptosis in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric retinoid prodrug PG-4HPR enhances the radiation response of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. real-research.com [real-research.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. static.igem.org [static.igem.org]
- 18. kumc.edu [kumc.edu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. Cleaved caspase 3 western blot | Sigma-Aldrich [sigmaaldrich.com]
- 27. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 28. Ceramide - Wikipedia [en.wikipedia.org]
- 29. Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Fenretinide Glucuronide Targets
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has demonstrated significant promise as a chemopreventive and therapeutic agent against various cancers, including breast cancer, neuroblastoma, and endometrial cancer.[1][2][3] Its mechanisms of action are diverse, involving both retinoid receptor-dependent and -independent pathways.[1][4] A key feature of fenretinide is its ability to induce apoptosis in cancer cells, a characteristic that distinguishes it from other retinoids.[1][5]
In humans, fenretinide is metabolized into several compounds, including Fenretinide Glucuronide (4-HPR-O-glucuronide).[6][7] This glucuronidation process, primarily mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A1, 1A3, and 1A6, enhances the molecule's water solubility to facilitate its excretion.[7][8] While the biological activities of fenretinide are extensively studied, the direct molecular targets and specific biological functions of this compound are not well characterized. It is often considered an inactive metabolite.
High-throughput screening (HTS) provides a powerful methodology to rapidly interrogate large compound libraries to identify molecules that interact with specific biological targets.[9][10] This application note outlines strategies and detailed protocols for utilizing HTS to:
-
Identify and characterize the direct molecular targets of this compound.
-
Discover molecules that modulate the metabolic pathway of fenretinide, specifically its glucuronidation.
2. Potential Targets and Signaling Pathways
While direct targets of this compound are unknown, a logical starting point for an HTS campaign is to investigate whether it interacts with the known targets of its parent compound, fenretinide.
2.1. Receptor-Dependent Pathways Fenretinide can bind to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) at concentrations necessary to induce cell death.[11][12] These nuclear receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate gene transcription, which is crucial for cell growth, differentiation, and apoptosis.[13][14] An HTS campaign could explore the binding affinity of this compound for RAR and RXR isoforms.
2.2. Receptor-Independent Pathways Fenretinide's potent apoptotic activity is often attributed to mechanisms that are independent of nuclear receptors.[5][15]
-
Reactive Oxygen Species (ROS) Generation: Fenretinide induces apoptosis by generating ROS, which triggers cellular stress and activates downstream cell death pathways.[5][15]
-
Ceramide Synthesis: Fenretinide has been shown to increase the de novo synthesis of ceramide, a lipid second messenger that plays a critical role in signaling apoptosis.[16][17][18] It can inhibit dihydroceramide (B1258172) desaturase 1 (DEGS1), a key enzyme in this pathway.[19][20]
2.3. Metabolism Pathway Understanding the metabolic conversion of fenretinide is crucial. An HTS approach can be used to identify inhibitors of the UGT enzymes responsible for creating this compound, potentially increasing the bioavailability of the active parent drug.[8][21]
3. Data Presentation: Representative Cytotoxicity Data
An initial HTS campaign often involves a primary screen to assess broad effects like cytotoxicity. The results, typically IC50 values, are compiled for analysis. The table below shows representative IC50 values for the parent compound, fenretinide, which would be analogous to the output of a primary screen.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ishikawa | Endometrial Cancer | ~4-5 | [2] |
| AGS | Gastric Cancer | Comparable to Cisplatin | [22] |
| NCI-N87 | Gastric Cancer | Comparable to Cisplatin | [22] |
| KG-1 | Acute Myeloid Leukemia | ~1-8 | [18] |
| HL-60 | Acute Myeloid Leukemia | ~1-8 | [18] |
| HL-60/VCR | Multidrug-Resistant Leukemia | ~1-8 | [18] |
4. High-Throughput Screening Workflow
A typical HTS workflow is a multi-step process designed for efficiency and accuracy, moving from a large number of compounds to a few validated hits.
5. Experimental Protocols
The following protocols are examples of HTS assays that can be adapted to screen for targets of this compound or modulators of its metabolism.
5.1. Protocol 1: Cell-Based HTS for Apoptosis Induction
This protocol uses a luminescent assay to measure caspase-3/7 activity, a key marker of apoptosis, in a high-throughput format.
Objective: To identify compounds (including this compound) that induce apoptosis in cancer cells.
Materials:
-
Cancer cell line (e.g., Ishikawa endometrial or NCI-N87 gastric cancer cells).[2][22]
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
384-well white, clear-bottom assay plates.
-
Compound library, including this compound, solubilized in DMSO.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Luminescence-capable plate reader.
-
Automated liquid handling system.
Methodology:
-
Cell Seeding: Using an automated dispenser, seed 2,500-5,000 cells in 40 µL of culture medium per well into 384-well plates.
-
Incubation: Incubate plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Addition:
-
Using a pin tool or acoustic dispenser, transfer 50-100 nL of each compound from the library to the assay plates.
-
Include controls: DMSO only (negative control) and Staurosporine (positive control for apoptosis).
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition:
-
Equilibrate the plates and reagent to room temperature.
-
Add 40 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix on an orbital shaker for 1 minute at 300-500 rpm.
-
-
Final Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read luminescence on a plate reader. Increased luminescence corresponds to higher caspase activity and apoptosis.
-
Data Analysis: Normalize data to controls. Calculate Z-factor to assess assay quality and identify primary "hits" based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative controls).
5.2. Protocol 2: HTS for Inhibitors of Fenretinide Glucuronidation
This protocol describes a biochemical assay to identify inhibitors of the UGT enzymes responsible for metabolizing fenretinide.
Objective: To screen a compound library for inhibitors of UGT1A1-mediated glucuronidation of fenretinide.
Materials:
-
Recombinant human UGT1A1 supersomes (e.g., from Corning).
-
Fenretinide (substrate).
-
Uridine 5'-diphosphoglucuronic acid (UDPGA, cofactor).
-
UGT Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Compound library in DMSO.
-
384-well assay plates.
-
Acetonitrile (B52724) with 0.1% formic acid (stop solution).
-
LC-MS/MS system for quantitative analysis.
Methodology:
-
Reagent Preparation:
-
Prepare a master mix containing UGT1A1 supersomes and UDPGA in UGT reaction buffer.
-
Prepare a substrate solution of fenretinide in buffer.
-
-
Compound Plating: Dispense 100 nL of each library compound into a 384-well plate. Include a known UGT1A1 inhibitor (e.g., Atazanavir) as a positive control and DMSO as a negative control.
-
Enzyme Addition: Add 10 µL of the UGT1A1/UDPGA master mix to each well and incubate for 10 minutes at 37°C to allow for pre-incubation of the enzyme with potential inhibitors.
-
Reaction Initiation: Add 10 µL of the fenretinide substrate solution to each well to start the reaction. The final fenretinide concentration should be near its Km for the enzyme.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Add 20 µL of cold acetonitrile with 0.1% formic acid to each well to stop the reaction and precipitate the protein.
-
Sample Preparation: Centrifuge the plates at 3,000 x g for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the amount of this compound produced.
-
Data Analysis: Determine the percent inhibition for each compound relative to the DMSO control. Hits are identified as compounds that inhibit the reaction above a set threshold (e.g., >50% inhibition).
While this compound has traditionally been viewed as an inactive metabolite for excretion, its specific biological roles remain an open question. High-throughput screening offers a robust and unbiased approach to de-orphan this metabolite by identifying its potential molecular targets. The protocols and strategies outlined here provide a framework for exploring the bioactivity of this compound, with a focus on both direct target identification through cell-based screens and indirect modulation of the parent drug's efficacy through biochemical assays targeting its metabolic enzymes. Such studies could uncover novel biological functions and provide new avenues for therapeutic intervention in oncology and beyond.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fenretinide: A Novel Treatment for Endometrial Cancer | PLOS One [journals.plos.org]
- 3. Fenretinide targeting of human colon cancer sphere cells through cell cycle regulation and stress-responsive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
- 11. scitechdevelopment.com [scitechdevelopment.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. m.youtube.com [m.youtube.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Fenretinide inhibited de novo ceramide synthesis and proinflammatory cytokines induced by Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 18. Dynamics of ceramide generation and metabolism in response to fenretinide--diversity within and among leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Fenretinide Glucuronide as a Biomarker of Fenretinide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has been investigated for its potential in cancer therapy and prevention. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. One of the key metabolic pathways for fenretinide is glucuronidation, which results in the formation of Fenretinide Glucuronide (4-HPR-O-glucuronide). This conjugation reaction, primarily catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of fenretinide, thereby facilitating its excretion from the body.[1] The quantification of this compound can serve as a valuable biomarker for assessing the rate and extent of fenretinide metabolism, providing insights into inter-individual variability in drug clearance and potential drug-drug interactions.
These application notes provide a summary of the metabolic pathway, quantitative data on in vitro formation, and detailed protocols for the analysis of this compound.
Fenretinide Metabolism and the Role of Glucuronidation
Fenretinide undergoes both Phase I and Phase II metabolism. Phase I reactions include oxidation to form metabolites such as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[2] Phase II metabolism involves the conjugation of fenretinide with glucuronic acid to form this compound. This reaction is catalyzed by various UGT enzymes, with UGT1A1, UGT1A3, and UGT1A6 being identified as key contributors to its formation in vitro.[3]
The process of glucuronidation is a critical detoxification pathway. By converting lipophilic compounds like fenretinide into more polar, water-soluble glucuronides, the body can more readily eliminate them through renal and biliary routes. Therefore, the formation of this compound directly influences the pharmacokinetic profile of the parent drug.
Quantitative Data: In Vitro Formation of this compound
The following tables summarize the in vitro formation of this compound by various human UGT enzymes and liver and intestinal microsomes. The data is derived from experiments incubating fenretinide with the respective enzyme sources and quantifying the formation of the glucuronide metabolite.[3]
Table 1: Formation of this compound by Recombinant Human UGT Enzymes [3]
| UGT Enzyme | Metabolite Formation (pmol·min⁻¹·mg⁻¹) |
| UGT1A1 | 15.3 ± 2.1 |
| UGT1A3 | 12.5 ± 1.8 |
| UGT1A4 | Not Detected |
| UGT1A6 | 10.8 ± 1.5 |
| UGT1A7 | Not Detected |
| UGT1A8 | Not Detected |
| UGT1A9 | Not Detected |
| UGT1A10 | Not Detected |
| UGT2B4 | Not Detected |
| UGT2B7 | Not Detected |
| UGT2B15 | Not Detected |
| UGT2B17 | Not Detected |
| Metabolite formation was determined by HPLC analysis following a 3-hour incubation of 200 µM fenretinide with 1 mg·mL⁻¹ of each UGT enzyme. |
Table 2: Formation of this compound in Human Liver and Intestinal Microsomes [3]
| Enzyme Source | Metabolite Formation (pmol·min⁻¹·mg⁻¹) |
| Human Liver Microsomes (HLM) | 8.9 ± 1.2 |
| Human Intestinal Microsomes (HIM) | 5.4 ± 0.7 |
| Metabolite formation was determined by HPLC analysis following a 3-hour incubation of 200 µM fenretinide with 1 mg·mL⁻¹ of microsomes. |
Table 3: Kinetic Parameters for this compound Formation [3]
| Enzyme Source | Km (µM) | Vmax (pmol·min⁻¹·mg⁻¹) |
| UGT1A1 | 189 ± 25 | 21.7 ± 3.0 |
| UGT1A3 | 245 ± 32 | 18.2 ± 2.5 |
| UGT1A6 | 158 ± 21 | 15.4 ± 2.1 |
| Human Liver Microsomes (HLM) | 212 ± 28 | 12.8 ± 1.8 |
| Human Intestinal Microsomes (HIM) | 176 ± 23 | 7.9 ± 1.1 |
| Kinetic parameters were determined by incubating varying concentrations of fenretinide (0-2000 µM) with 1 mg·mL⁻¹ of the enzyme source for 3 hours. |
Experimental Protocols
Protocol 1: In Vitro Fenretinide Glucuronidation Assay
This protocol describes the general procedure for assessing the formation of this compound using human liver microsomes (HLM), human intestinal microsomes (HIM), or recombinant UGT enzymes.
Materials:
-
Fenretinide
-
Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM) or recombinant UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A6)
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and the enzyme source (HLM, HIM, or recombinant UGT).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add fenretinide (dissolved in a suitable solvent like DMSO, final concentration typically 200 µM for screening) to the pre-incubated mixture.
-
Start Glucuronidation: Add UDPGA to initiate the glucuronidation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 3 hours for screening, or various time points for kinetic studies).
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Collection: Collect the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantification of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific equipment used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 3.5 µm, 50 × 2.1 mm) is suitable for the separation of retinoids and their metabolites.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution is typically used to achieve good separation. An example gradient could be:
-
0-2 min: 45-95% B
-
2-7 min: 95% B
-
7-7.5 min: 95-45% B
-
7.5-10 min: 45% B[4]
-
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 3 µL[4]
-
Column Temperature: 30°C[4]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound (m/z 568.3, calculated).
-
Product Ion (Q3): A characteristic fragment ion. A likely fragment would be the loss of the glucuronic acid moiety, resulting in the fenretinide fragment (m/z 392.3). The transition would be m/z 568.3 → 392.3 .
-
Source Temperature: 600°C[4]
-
Spray Voltage: 5500 V[4]
Table 4: Example MRM Transitions for Fenretinide and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fenretinide (4-HPR) | 392.3 | 283.2[4] |
| 4-oxo-4-HPR | 406.3 | 297.2[4] |
| This compound | 568.3 | 392.3 (putative) |
| Internal Standard (e.g., 4-EPR) | 420.3 | 283.2[4] |
Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared with known concentrations of a this compound analytical standard.
Conclusion
The measurement of this compound provides a direct assessment of a key metabolic pathway for fenretinide. The in vitro and analytical methods described here offer a robust framework for researchers to investigate the metabolism of fenretinide, evaluate potential drug-drug interactions involving UGT enzymes, and explore the role of this metabolite as a biomarker in preclinical and clinical studies. Accurate quantification of this compound will contribute to a more comprehensive understanding of fenretinide's pharmacokinetics and its potential for personalized medicine applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fenretinide Glucuronide in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has garnered significant interest in oncology for its potent pro-apoptotic and anti-proliferative activities across a spectrum of cancer types.[1][2] While the parent compound has been the primary focus of research, its metabolism plays a crucial role in its overall activity and clearance. One of the key metabolic pathways is glucuronidation, leading to the formation of Fenretinide Glucuronide (4-HPR-O-glucuronide). This metabolite is more water-soluble than Fenretinide, facilitating its excretion.[3] Emerging research suggests that, far from being an inactive detoxification product, this compound may possess biological activities relevant to cancer research.[4][5]
These application notes provide a comprehensive overview of the current understanding and potential applications of this compound in cancer research. Detailed protocols for key experiments are included to facilitate further investigation into this promising compound.
Mechanism of Action and Signaling Pathways
While the direct molecular targets of this compound are still under investigation, the known mechanisms of its parent compound, Fenretinide, provide a framework for its potential actions. Fenretinide induces apoptosis through both Retinoic Acid Receptor (RAR)-dependent and -independent pathways.[6] Key mechanisms include the generation of reactive oxygen species (ROS), modulation of ceramide metabolism, and induction of endoplasmic reticulum (ER) stress.[7][8]
It is hypothesized that this compound may act as a prodrug, being converted back to Fenretinide at the tumor site, or it may exert its own direct biological effects. The structural analogue, retinoyl beta-glucuronide (RAG), has demonstrated biological activity comparable to its parent compound, retinoic acid, but with a more favorable toxicity profile, suggesting that this compound could have similar properties.[5]
References
- 1. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivities of N-(4-hydroxyphenyl) retinamide and retinoyl beta-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoyl beta-glucuronide: a biologically active form of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoyl beta-glucuronide: a biologically active interesting retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by fenretinide in tumor cell lines correlates with DLX2, DLX3 and DLX4 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and molecular activity of fenretinide and metabolites in T-cell lymphoid malignancy, neuroblastoma, and ovarian cancer cell lines in physiological hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput in vitro drug screening and in vivo studies identify fenretinide as a brain-penetrant DMG therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Fenretinide Glucuronide in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the stability of fenretinide (B1684555) glucuronide in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is fenretinide glucuronide and why is its stability a concern in bioanalysis?
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid investigated for its potential in cancer therapy and prevention. In the body, it is metabolized into several compounds, including this compound. This glucuronidation process makes the molecule more water-soluble, facilitating its excretion. However, the resulting O-glucuronide can be unstable in biological samples, such as plasma and tissue homogenates. Instability can lead to the hydrolysis of the glucuronide back to the parent drug, fenretinide. This degradation can result in an underestimation of the glucuronide concentration and an overestimation of the parent drug concentration, leading to inaccurate pharmacokinetic and pharmacodynamic data.
Q2: What are the primary factors that affect the stability of this compound in biological samples?
The stability of this compound is primarily influenced by:
-
Enzymatic Hydrolysis: Biological samples, particularly plasma and tissue homogenates, contain β-glucuronidase enzymes that can cleave the glucuronide moiety from fenretinide.
-
pH: The pH of the sample matrix can significantly impact the rate of both enzymatic and chemical hydrolysis. Generally, O-glucuronides are more stable in acidic conditions (pH < 6) and less stable at neutral or alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical degradation. Therefore, proper temperature control during sample collection, processing, and storage is critical.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of fenretinide and its metabolites.[1]
Q3: What are the best practices for collecting and handling biological samples to ensure the stability of this compound?
To maintain the integrity of this compound in biological samples, the following best practices are recommended:
-
Rapid Cooling: Immediately after collection, blood samples should be placed on ice to slow down enzymatic activity.
-
Prompt Processing: Plasma should be separated from whole blood as soon as possible, preferably within one hour of collection, by centrifugation at low temperatures (e.g., 4°C).
-
pH Adjustment: Acidification of the plasma sample to a pH of approximately 3-5 is a crucial step to inhibit β-glucuronidase activity and prevent chemical hydrolysis.
-
Low-Temperature Storage: Samples should be stored at ultra-low temperatures (-70°C or -80°C) to ensure long-term stability.
-
Use of Anticoagulants: For plasma collection, use tubes containing anticoagulants such as EDTA or heparin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels | Degradation during sample handling and storage. | Review your sample collection and processing protocol. Ensure immediate cooling, prompt centrifugation at 4°C, and acidification of the plasma to pH 3-5 before freezing. Store samples at -80°C. |
| Incomplete extraction from the matrix. | Optimize the extraction procedure. Ensure the chosen solvent is effective for extracting the polar glucuronide metabolite. | |
| High variability in this compound concentrations between replicate samples | Inconsistent sample handling. | Standardize the entire workflow from collection to analysis. Ensure uniform timing for each step, consistent temperature control, and precise pH adjustment for all samples. |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample. | |
| Artificially high fenretinide (parent drug) concentrations | Hydrolysis of this compound back to the parent drug. | This is a strong indicator of sample instability. Implement all recommended stabilization procedures, including immediate cooling, rapid processing, acidification, and the potential use of a β-glucuronidase inhibitor. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide stability data for the parent compound, fenretinide, and representative stability data for a similar phenolic O-glucuronide to guide experimental design.
Table 1: Stability of Fenretinide in Human Plasma
| Storage Condition | Duration | Analyte | Stability (% of Initial Concentration) |
| Room Temperature | 24 hours | Fenretinide | Stable |
| -80°C | 2 months | Fenretinide | Stable |
| Three Freeze-Thaw Cycles | N/A | Fenretinide | Stable |
Data adapted from a study on the analysis of fenretinide and its metabolites in human plasma. The term "stable" indicates that the concentration variance was less than 15% of the freshly prepared samples.
Table 2: Representative Stability of a Phenolic O-Glucuronide in Human Plasma
| Storage Condition | pH | Duration | Stability (% Remaining) |
| Room Temperature (25°C) | 7.4 | 4 hours | ~85% |
| Room Temperature (25°C) | 5.0 | 4 hours | >95% |
| 4°C | 7.4 | 24 hours | ~90% |
| 4°C | 5.0 | 24 hours | >98% |
| -20°C | Not specified | 30 days | Unstable without acidification |
| -20°C | Acidified | 30 days | Stable |
This table presents representative data for a phenolic O-glucuronide and should be used as a guideline. Actual stability of this compound may vary and should be experimentally determined.
Experimental Protocols
Protocol 1: Collection and Stabilization of Plasma Samples for this compound Analysis
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Plasma Separation: Within 1 hour of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene (B1209903) tube.
-
Acidification: For every 1 mL of plasma, add a pre-determined volume of a suitable acid (e.g., 1 M formic acid or phosphoric acid) to adjust the pH to approximately 4.0. The exact volume should be optimized.
-
Vortexing: Gently vortex the acidified plasma sample to ensure thorough mixing.
-
Storage: Immediately freeze the acidified plasma sample at -80°C until analysis.
Protocol 2: Addition of a β-Glucuronidase Inhibitor
In cases where significant enzymatic degradation is suspected, the addition of a β-glucuronidase inhibitor can be beneficial.
-
Follow steps 1-4 of Protocol 1.
-
Inhibitor Addition: Prior to acidification, add a β-glucuronidase inhibitor (e.g., saccharo-1,4-lactone) to the plasma at a final concentration known to be effective. The optimal concentration should be determined experimentally.
-
Proceed with acidification (Step 5) and storage (Step 7) as described in Protocol 1.
Visualizations
Caption: Recommended workflow for plasma sample handling to ensure the stability of this compound.
Caption: Degradation pathway of this compound and key stabilization strategies.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Fenretinide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenretinide (B1684555) and its derivatives. The focus is on addressing the primary challenge of their low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is the low aqueous solubility of fenretinide a significant issue in research and clinical development?
Fenretinide, a synthetic derivative of retinoic acid, has shown considerable promise as an anti-cancer agent due to its high in vitro cytotoxicity against various cancer cell lines and low systemic toxicity in vivo.[1][2][3] However, its clinical effectiveness has been hampered by its poor water solubility, which leads to low and variable oral bioavailability.[1][2][3][4][5] This poor absorption in the gastrointestinal tract results in insufficient drug plasma levels to achieve the desired therapeutic effect observed in preclinical studies.[2][3][4][5]
Q2: What are the main strategies to improve the aqueous solubility of fenretinide and its derivatives?
Several formulation and chemical modification strategies have been developed to enhance the solubility and bioavailability of these lipophilic drugs.[6] The most common approaches include:
-
Nanoparticle Formulations: Encapsulating fenretinide into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP), increases the surface area for dissolution.[6][7][8]
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming inclusion complexes with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, can encapsulate fenretinide and improve its water solubility.[6][9][10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing fenretinide in a hydrophilic polymer matrix in an amorphous state can enhance its dissolution rate compared to its crystalline form.[6][12][13]
-
Lipid-Based Drug Delivery Systems: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate lipophilic drugs like fenretinide, improving their solubility and protecting them from degradation.[6]
-
Prodrugs and Chemical Modifications: Synthesizing water-soluble derivatives or prodrugs of fenretinide is another approach to improve its solubility and bioavailability.[14][15]
Q3: How does fenretinide exert its anti-cancer effects?
Fenretinide's anti-cancer activity is mediated through multiple signaling pathways, often independent of retinoic acid receptor (RAR) activation.[16][17] Key mechanisms include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), ceramide, and the ganglioside GD3.[16][18][19] These signaling molecules can initiate the intrinsic or mitochondrial-mediated pathway of cell death in cancer cells.[16] Fenretinide can also modulate kinase signaling pathways involved in cell growth and invasion.[20]
Troubleshooting Guides
Issue 1: Poor dissolution of fenretinide powder in aqueous buffers.
Possible Cause & Solution:
-
Inherent Low Solubility: Fenretinide is sparingly soluble in aqueous buffers.[21] For experimental purposes, a stock solution can be prepared by first dissolving fenretinide in an organic solvent like ethanol (B145695) or DMSO to a concentration of approximately 10 mg/mL.[21] This stock solution can then be diluted with the aqueous buffer of choice. For a 1:2 solution of ethanol:PBS (pH 7.2), a solubility of about 0.3 mg/mL can be achieved.[21] It is recommended not to store the aqueous solution for more than one day to avoid precipitation.[21]
Issue 2: Inconsistent results in in vitro cell-based assays.
Possible Cause & Solution:
-
Precipitation in Culture Media: Due to its hydrophobicity, fenretinide can precipitate out of the cell culture medium, leading to variable effective concentrations.
-
Troubleshooting Step 1: Visually inspect the culture wells for any signs of precipitation after adding the fenretinide solution.
-
Troubleshooting Step 2: Prepare the final concentration by diluting a high-concentration stock solution in DMSO or ethanol directly into the culture medium with vigorous mixing. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Troubleshooting Step 3: Consider using a solubilizing agent, such as a low concentration of a non-ionic surfactant or complexation with cyclodextrin, to maintain fenretinide in solution.
-
Issue 3: Low and variable bioavailability in animal studies.
Possible Cause & Solution:
-
Poor Absorption from the GI Tract: The oral capsular formulation of fenretinide has shown variable and insufficient plasma levels due to its poor water solubility and high first-pass metabolism.[2][3][4][5]
-
Troubleshooting Step 1: Explore alternative drug delivery systems such as nanoparticle formulations, cyclodextrin complexes, or lipid-based carriers, which have been shown to improve oral bioavailability.[6][7][9]
-
Troubleshooting Step 2: Consider alternative routes of administration, such as intravenous injection of a solubilized formulation, to bypass first-pass metabolism and achieve higher systemic exposure.[6]
-
Data Presentation: Quantitative Solubility Enhancement of Fenretinide
| Formulation Strategy | Carrier/Excipient | Solvent/Medium | Solubility/Release Enhancement | Reference |
| Nanoparticles | Polyvinylpyrrolidone (PVP) | Water | Highest drug release of 249.2 ± 35.5 ng/mL with a 4:1 polymer-to-drug ratio. | [1] |
| Poly (lactic-co-glycolic) acid (PLGA) | Aqueous Media | All PLGA formulations performed better than the drug alone in release and permeation studies. | [7] | |
| Amorphous Solid Dispersion | Polyvinylpyrrolidone (PVP) | Aqueous Media | A 9/1 (w/w) PVP-4HPR ratio provided a 50-fold solubility enhancement. | [12] |
| Cyclodextrin Complex | 2-hydroxypropyl β-cyclodextrin | Aqueous Solution | Increased total drug solubility up to 2410 µg/mL, a 1409-fold increase. | [3] |
| PEG Conjugate | Methoxy polyethylene (B3416737) glycol carboxylic acid (mPEG2K-COOH) | - | The AUC of 4-HPR was 2.3-fold higher in 4-HPR-PEG2K micelles compared to free 4-HPR in vivo. | [14] |
| Amphiphilic Dextrins | Dextrin-acyl chain conjugate | Water | Showed significant improvement in aqueous solubility. | [9] |
| Parenteral Formulation | Polyvinyl alcohol (PVA) | - | A 200-fold increase in the total drug solubility of 343 µg/mL. | [3] |
Experimental Protocols
Protocol 1: Preparation of Fenretinide-Loaded PVP Nanoparticles
This protocol is adapted from the methodology described for preparing hydrophilic fenretinide nanoparticles.[1]
Materials:
-
Fenretinide
-
Polyvinylpyrrolidone (PVP)
-
Deionized water
-
Rotary evaporator
-
Bath sonicator
-
High-pressure homogenizer
Procedure:
-
Dissolution: Dissolve both fenretinide and PVP in a mixture of methanol and dichloromethane (2:23 v/v). Different ratios of PVP to fenretinide (e.g., 3:1, 4:1, 5:1 w/w) can be tested.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator at 80°C and 100 RPM to form a thin film of the drug-polymer mixture.
-
Reconstitution: Reconstitute the thin film with a precise volume of deionized water (e.g., 3.0 mL).
-
Sonication: Use a bath sonicator to ensure the complete recovery of the material from the flask.
-
Homogenization: Form nanoparticles by processing the aqueous suspension through a high-pressure homogenizer.
-
Characterization: Analyze the resulting nanoparticle suspension for particle size, polydispersity index, and drug loading.
Protocol 2: Preparation of Fenretinide-Cyclodextrin Inclusion Complex
This protocol is based on the general principles of forming inclusion complexes with cyclodextrins.[9][11]
Materials:
-
Fenretinide
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.45 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration.
-
Add Fenretinide: Add an excess amount of fenretinide to the HP-β-CD solution.
-
Complexation: Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Equilibration and Separation: Centrifuge the suspension to pellet the undissolved fenretinide.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Analysis: Determine the concentration of fenretinide in the clear filtrate using a suitable analytical method like HPLC to quantify the increase in solubility.
Visualizations
Caption: Strategies to overcome the low aqueous solubility of fenretinide.
Caption: Experimental workflow for fenretinide nanoparticle formulation.
References
- 1. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aithor.com [aithor.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation and evaluation of biodegradable nanoparticles for the oral delivery of fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Improvement of aqueous solubility of fenretinide and other hydrophobic anti-tumor drugs by complexation with amphiphilic dextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Microencapsulation of amorphous solid dispersions of fenretinide enhances drug solubility and release from PLGA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fenretinide-polyethylene glycol (PEG) conjugate with improved solubility enhanced cytotoxicity to cancer cell and potent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scitechdevelopment.com [scitechdevelopment.com]
- 20. Fenretinide combines perturbation of signaling kinases, cell–extracellular matrix interactions and matrix metalloproteinase activation to inhibit invasion in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing In Vivo Studies of Fenretinide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenretinide (B1684555) (4-HPR) and its metabolites, including Fenretinide Glucuronide, in in vivo studies.
I. Frequently Asked Questions (FAQs)
Q1: What is Fenretinide and its primary mechanism of action?
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid analog of vitamin A.[1] Unlike other retinoids that primarily induce cell differentiation, Fenretinide's main anticancer effect is the induction of apoptosis (programmed cell death).[2][3] This process is often mediated by the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway.[4] It can act independently of retinoic acid receptors (RARs).[2]
Q2: What is this compound?
This compound is a metabolite of Fenretinide.[5][6] In the body, Fenretinide is metabolized into several compounds, including an active metabolite called 4-oxo-fenretinide (4-oxo-4-HPR), an inactive metabolite N-(4-methoxyphenyl)retinamide (4-MPR), and a glucuronide conjugate.[5][6][7] The formation of glucuronide metabolites is a common pathway for drug metabolism in the liver.[6][8] While the biological activity of this compound itself is not as extensively studied as the parent compound or 4-oxo-4-HPR, its formation is a key aspect of Fenretinide's overall pharmacokinetics.[5]
Q3: What are the main challenges encountered in in vivo studies with Fenretinide?
The primary challenge with Fenretinide is its low oral bioavailability due to its hydrophobic nature and poor water solubility.[9][10][11] This can lead to variable and insufficient plasma concentrations, making it difficult to achieve therapeutic levels in animal models and clinical trials.[10][12] Consequently, much of the research has focused on developing novel formulations to enhance its solubility and systemic exposure.[13][14][15]
Q4: What are some of the newer formulations of Fenretinide with improved bioavailability?
Several advanced formulations have been developed to address the bioavailability issue, including:
-
Lym-X-Sorb (LXS) oral powder: A lipid-based formulation that has been shown to increase plasma levels of Fenretinide.[16]
-
Intravenous lipid emulsion (ILE): An injectable formulation that bypasses oral absorption issues and can achieve higher systemic concentrations.[17]
-
Nanomicellar formulations (e.g., Bio-nFeR): These formulations encapsulate Fenretinide in nanoparticles to improve solubility and absorption.[13]
-
Complexes with cyclodextrins: These have been shown to increase the aqueous solubility of Fenretinide.[14]
II. Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with Fenretinide.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or variable plasma concentrations of Fenretinide | Poor oral bioavailability of the standard formulation. | - Consider using a formulation with enhanced bioavailability such as a lipid-based formulation (LXS), nanomicellar formulation, or an intravenous lipid emulsion.[13][16][17]- For oral administration, ensure the vehicle is appropriate. Fenretinide has been administered in corn oil or other lipid-based vehicles to aid absorption.[18]- Co-administration with an inhibitor of CYP3A4, such as ketoconazole, has been shown to increase Fenretinide plasma levels in mice by inhibiting its metabolism.[5][19] |
| Lack of therapeutic effect in vivo despite in vitro efficacy | Insufficient drug concentration at the tumor site. | - Measure Fenretinide concentrations in both plasma and tumor tissue to assess drug distribution.- Switch to a formulation with higher bioavailability to achieve and maintain therapeutic concentrations (typically >10 µM in plasma).[12][20]- Consider alternative routes of administration, such as intravenous injection, if oral delivery is proving ineffective.[21] |
| Precipitation of Fenretinide in dosing solutions | Poor solubility of Fenretinide in aqueous solutions. | - For oral gavage, prepare a stable suspension in a suitable vehicle like corn oil or a specialized lipid-based formulation.- For administration in drinking water, dissolve Fenretinide in ethanol (B145695) first and then dilute in water, ensuring the final ethanol concentration is low and non-toxic. Prepare fresh solutions frequently and protect from light.[22]- For intravenous administration, use a validated lipid emulsion formulation to avoid precipitation in the bloodstream.[17] |
| Observed toxicity in animal models | Dose may be too high or administration schedule may be inappropriate. | - Review the literature for established tolerated doses in the specific animal model and for the chosen route of administration.- Start with a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific experimental setup.- Monitor animals closely for signs of toxicity, such as weight loss, changes in behavior, or skin abnormalities. |
| Difficulty in detecting Fenretinide and its metabolites | Inadequate analytical methodology. | - Utilize a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method for the quantification of Fenretinide and its metabolites (4-oxo-4-HPR, 4-MPR, and this compound) in plasma and tissue samples.[5][19] |
III. Data Presentation: In Vivo Dosages and Pharmacokinetics
The following tables summarize quantitative data from various in vivo studies of Fenretinide.
Table 1: In Vivo Dosages of Fenretinide in Animal Models
| Animal Model | Route of Administration | Dosage Range | Formulation/Vehicle | Reference |
| Mice | Oral | 10 - 200 mg/kg | Bio-nFeR (nanomicellar) | [20] |
| Mice | Oral | 50 - 500 mg/kg | Standard | [20] |
| Mice | Intravenous | 24 - 30 mg/kg | Lipid Emulsion | [20] |
| Mice | Intraperitoneal | 10 mg/kg | Not specified | [22] |
| Mice | In drinking water | 10 µg/mL | Ethanol/Water | [22] |
| Rats | Subcutaneous implant | 10% 4HPR in PLGA | PLGA millicylinders | [23] |
Table 2: Pharmacokinetic Parameters of Different Fenretinide Formulations
| Formulation | Animal Model | Dose & Route | Peak Plasma Concentration (Cmax) | Reference |
| Gelatin Capsules | Humans | 2475 mg/m² (oral) | ~9.9 µM | [20] |
| Bio-nFeR | Mice | 100 mg/kg (oral) | 9.2 µM | [20] |
| Gelatin Capsules | Mice | 100 mg/kg (oral) | 1.0 µM | [20] |
| Intravenous Lipid Emulsion | Humans | 1200 mg/m²/day (IV) | 7.0 - 15.0 µg/mL | [17] |
| LYM-X-SORB (LXS) | Humans (Children) | 1500 mg/m²/day (oral) | ~2-fold higher than capsules | [16] |
IV. Experimental Protocols
1. Oral Administration of Fenretinide in Mice (Drinking Water)
-
Objective: To administer Fenretinide to mice via their drinking water for chronic studies.
-
Materials:
-
Fenretinide (4-HPR)
-
100% Ethanol
-
Purified water
-
Light-protective water bottles
-
-
Procedure:
-
Dissolve Fenretinide in 100% ethanol to create a stock solution.
-
Dilute the stock solution in purified water to the final desired concentration (e.g., 10 µg/mL). The final ethanol concentration should be minimal (e.g., 0.5%) to be non-toxic to the animals.[22]
-
Prepare a control drinking water solution containing the same final concentration of ethanol.
-
Administer the Fenretinide-containing water in light-protective bottles to prevent degradation of the compound.[22]
-
Replace the water bottles with freshly prepared solution every 1-2 days.[22]
-
Monitor the animals' water consumption and body weight throughout the study.
-
2. Intravenous Administration of Fenretinide in Rats (Tail Vein Injection)
-
Objective: To administer a precise dose of Fenretinide intravenously to rats.
-
Materials:
-
Fenretinide formulated in a sterile intravenous lipid emulsion.
-
Rat restrainer
-
27-30 gauge needle and syringe
-
Warming lamp or pad
-
-
Procedure:
-
Warm the rat's tail using a warming lamp or pad to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer to immobilize the tail.
-
Disinfect the injection site with an appropriate antiseptic.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the Fenretinide emulsion. The maximum volume for a bolus injection is typically 5 ml/kg.[24]
-
If resistance is met, or swelling occurs, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions post-injection.
-
V. Mandatory Visualizations
Diagram 1: Fenretinide-Induced Apoptosis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Fenretinide induces apoptosis and synergises the apoptosis inducing effect of gemcitabine through inhibition of key signalling molecules involved in A549 cell survival in in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel oral micellar fenretinide formulation with enhanced bioavailability and antitumour activity against multiple tumours from cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new bioavailable fenretinide formulation with antiproliferative, antimetabolic, and cytotoxic effects on solid tumors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Phase I Trial of Fenretinide Delivered Orally in a Novel Organized Lipid Complex in Patients with Relapsed/Refractory Neuroblastoma: A Report from the New Approaches to Neuroblastoma Therapy (NANT) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scitechdevelopment.com [scitechdevelopment.com]
- 19. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fenretinide-polyvinylalcohol conjugates: new systems allowing fenretinide intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. In vivo controlled release of fenretinide from long-acting release depots for chemoprevention of oral squamous cell carcinoma recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Fenretinide Glucuronide LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of fenretinide (B1684555) and its glucuronide metabolite.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended procedure for extracting fenretinide and its metabolites from plasma?
A1: A common and effective method for extracting fenretinide and its phase I metabolites from plasma is protein precipitation.[1] This involves adding a cold organic solvent, such as ethanol (B145695) or methanol, to the plasma sample to precipitate proteins. A typical ratio is a high volume of solvent to a small volume of plasma (e.g., 470 µL of cold ethanol to 25 µL of plasma).[1] After vortexing and centrifugation, the supernatant can be diluted and injected into the LC-MS/MS system.[1]
Q2: I'm seeing low recovery for my analytes. What could be the cause?
A2: Low recovery can stem from several factors. Fenretinide is known to be unstable in the presence of light, oxygen, and heat.[2] Ensure that samples are handled under amber or low-light conditions and that all sample preparation steps are performed at cold temperatures. It is also advisable to use antioxidants like BHT or pyrogallol (B1678534) in solutions to minimize degradation.[2] Additionally, ensure complete protein precipitation and efficient extraction of the supernatant.
Q3: How should I handle the instability of fenretinide glucuronide during sample preparation?
A3: Glucuronide metabolites, particularly acyl glucuronides, can be unstable and may hydrolyze back to the parent drug, especially at physiological pH.[3] It is crucial to keep the biological matrix at a low temperature and process samples quickly. Acidifying the sample can sometimes help to stabilize the glucuronide. For quantitative analysis where the total amount of fenretinide (conjugated and unconjugated) is of interest, enzymatic hydrolysis using β-glucuronidase is a common approach to convert the glucuronide to fenretinide before extraction.[4][5]
Chromatography
Q4: What type of LC column and mobile phases are suitable for fenretinide analysis?
A4: A reverse-phase C18 column is commonly used for the chromatographic separation of fenretinide and its metabolites.[1][3] Gradient elution is typically employed with mobile phases consisting of an aqueous component and an organic component. Common mobile phases are water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[1] The gradient is programmed to start with a higher aqueous content and ramp up to a high organic content to elute the hydrophobic analytes.
Q5: I am observing poor peak shape (tailing or fronting) for my analytes. How can I improve it?
A5: Poor peak shape can be caused by several factors. High column temperature can sometimes lead to band broadening.[1] Optimizing the column temperature (e.g., 30-40°C) can improve peak symmetry. Also, ensure that the injection solvent is compatible with the initial mobile phase conditions to prevent solvent effects that can distort peak shape. For basic compounds, the addition of a small amount of an acid like formic acid to the mobile phase can improve peak shape by ensuring consistent protonation of the analyte.
Q6: My retention times are shifting between injections. What is the likely cause?
A6: Retention time shifts can be due to an unstable column temperature, a poorly equilibrated column, or changes in the mobile phase composition. Ensure that the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Check for leaks in the LC system and ensure that the mobile phase is properly mixed and degassed.
Mass Spectrometry
Q7: What are the recommended MS parameters for the analysis of fenretinide and its metabolites?
A7: Fenretinide and its metabolites are typically analyzed using a triple quadrupole mass spectrometer in the positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][3] Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[1][3] The specific MRM transitions and other parameters like declustering potential and collision energy need to be optimized for the specific instrument being used.
Q8: I am having trouble detecting this compound. What are the expected MRM transitions?
A8: A validated LC-MS/MS method with specific MRM transitions for this compound is not widely available in the public literature. However, a potential precursor ion ([M+H]⁺) for this compound can be calculated by adding the mass of glucuronic acid (176 Da) to the mass of fenretinide (391.3 Da), resulting in an m/z of 568.3. A common product ion for glucuronides is the aglycone itself, so a potential transition would be m/z 568.3 → 392.3. Another possibility is the loss of the glucuronic acid moiety as a neutral fragment. It is crucial to confirm these transitions by infusing a this compound standard, if available.
Q9: I am observing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A9: Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte of interest.[6] To mitigate this, improve the sample clean-up procedure to remove more of the interfering components. Modifying the chromatographic conditions to separate the analyte from the matrix components is also an effective strategy.[7] Using a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
Experimental Protocols & Data
Example LC-MS/MS Parameters for Fenretinide and its Phase I Metabolites
The following tables summarize typical parameters for the analysis of fenretinide (4-HPR), 4-oxo-fenretinide (4-oxo-4-HPR), and 4-methoxy-fenretinide (4-MPR).
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC Column | Zorbax SB-C18 (3.5 µm, 50 x 2.1 mm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 3 µL[1] |
| Gradient | 0-2 min, 45-95% B; 2-7 min, 95% B; 7-7.5 min, 95-45% B; 7.5-10 min, 45% B[1] |
Table 2: Mass Spectrometry Parameters (Positive ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Fenretinide (4-HPR) | 392.3 | 283.2 | 65 | 17 |
| 4-oxo-4-HPR | 406.3 | 297.2 | 60 | 17 |
| 4-MPR | 406.3 | 283.2 | 70 | 17 |
| Internal Standard (4-EPR) | 420.3 | 283.2 | 50 | 17 |
Data adapted from Kang et al., 2017.[1]
Protocol for Enzymatic Hydrolysis of this compound
For indirect quantification of this compound, enzymatic hydrolysis can be performed to convert it to fenretinide.
-
To a 100 µL aliquot of the biological sample (e.g., urine), add 50 µL of a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Add a sufficient amount of β-glucuronidase enzyme (the exact amount may need to be optimized depending on the enzyme source and activity).
-
Incubate the mixture at a specified temperature (e.g., 37°C or 55°C) for a sufficient time (e.g., 2 to 18 hours) to ensure complete hydrolysis.[8]
-
After incubation, stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the enzyme and other proteins.
-
Proceed with the standard sample preparation protocol for fenretinide analysis (e.g., centrifugation, dilution of supernatant).
Visualizations
Caption: Metabolic pathway of fenretinide.
Caption: General troubleshooting workflow for LC-MS/MS analysis.
References
- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS [restek.com]
- 5. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 6. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: In Vitro Models for Fenretinide Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the limitations and practical considerations of current in vitro models for studying Fenretinide (B1684555) Glucuronide.
Frequently Asked Questions (FAQs)
Q1: Which in vitro systems are commonly used to study the glucuronidation of Fenretinide?
A1: The most common in vitro systems for studying Fenretinide glucuronidation are human liver microsomes (HLM), human intestinal microsomes (HIM), and recombinant human UDP-glucuronosyltransferase (UGT) enzymes expressed in cell lines (e.g., supersomes).[1][2] HLMs contain a mixture of UGTs and other drug-metabolizing enzymes, providing a broad overview of hepatic metabolism. HIMs are used to investigate the potential for first-pass metabolism in the intestine. Recombinant UGTs allow for the identification of specific UGT isoforms responsible for Fenretinide glucuronidation.
Q2: Which specific UGT enzymes are responsible for the glucuronidation of Fenretinide?
A2: In vitro studies have identified UGT1A1, UGT1A3, and UGT1A6 as the primary enzymes responsible for the formation of Fenretinide Glucuronide.[1][2]
Q3: What is the biological significance of this compound?
A3: Glucuronidation is a major phase II metabolic pathway that increases the water solubility of drugs like Fenretinide, facilitating their excretion from the body.[3] The formation of this compound is therefore a critical step in the clearance of the parent drug. While the pharmacological activity of this compound itself has not been extensively studied, it is generally considered to be an inactive metabolite. However, its formation can significantly impact the systemic exposure and potential efficacy of the parent compound, Fenretinide.
Q4: Are there commercially available standards for this compound?
A4: Yes, this compound (4-HPR-O-glucuronide) is available from commercial suppliers as a research chemical.[3] This is essential for the analytical validation and quantification of the metabolite in in vitro experiments.
Q5: What are the key challenges in extrapolating in vitro Fenretinide glucuronidation data to the in vivo situation?
A5: A significant challenge is the general under-prediction of in vivo hepatic drug glucuronidation from liver microsomal data.[4] This discrepancy can be due to several factors, including the latency of UGT enzymes within the microsomal membrane, the absence of transport proteins in microsomal systems, and differences in the concentration of the cofactor UDPGA.[5][6] The use of hepatocytes, which have intact cell membranes and transporter functions, may provide a more accurate prediction of in vivo clearance.[4][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable formation of this compound | 1. Suboptimal Assay Conditions: Incorrect pH, temperature, or cofactor (UDPGA) concentration. 2. Enzyme Inactivity: Improper storage or handling of microsomes or recombinant UGTs. 3. UGT Latency: The active site of UGTs is located in the lumen of the endoplasmic reticulum, and the microsomal membrane can be a barrier to substrate and cofactor access.[5][6][8] 4. Low Fenretinide Concentration: The concentration of Fenretinide may be below the limit of detection for your analytical method. | 1. Optimize Assay Conditions: Ensure the incubation buffer is at a physiological pH (around 7.4-7.5), the temperature is 37°C, and the UDPGA concentration is saturating (typically 2 mM).[1] 2. Verify Enzyme Activity: Use a known UGT substrate as a positive control to confirm enzyme activity. 3. Incorporate a Pore-Forming Agent: Add alamethicin (B1591596) (typically 25-50 µg/mL) to the incubation mixture to permeabilize the microsomal membrane and expose the UGT active site.[8][9] 4. Increase Fenretinide Concentration: If solubility permits, increase the initial concentration of Fenretinide. |
| High Variability Between Replicates | 1. Poor Solubility of Fenretinide: Fenretinide is a hydrophobic compound, and inconsistent solubilization can lead to variable concentrations in the assay. 2. Inconsistent Pipetting: Inaccurate pipetting of small volumes of enzymes, substrate, or cofactors. 3. Time-dependent Enzyme Inactivation: Prolonged incubation times may lead to a decrease in enzyme activity over the course of the experiment. | 1. Improve Solubilization: Dissolve Fenretinide in an appropriate organic solvent (e.g., methanol (B129727) or DMSO) and ensure the final solvent concentration in the incubation is low (typically <1%) to avoid inhibiting the enzymes. The use of a small amount of methanol (0.25%) has been reported in successful protocols.[1] 2. Use Calibrated Pipettes and Proper Technique: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions. 3. Optimize Incubation Time: Determine the linear range of metabolite formation over time and conduct experiments within this timeframe. |
| Unexpected Metabolite Peaks in Analytical Traces | 1. Contamination: Contamination of reagents, buffers, or the analytical system. 2. Formation of Other Fenretinide Metabolites: In systems like human liver microsomes, other enzymes (e.g., cytochrome P450s) can produce oxidative metabolites of Fenretinide, such as 4'-oxo-4-HPR and 4'-hydroxy-4-HPR.[1][2] 3. Isomers of Fenretinide: The parent drug may exist as different isomers that can be separated by chromatography.[1] | 1. Run Blank Samples: Analyze blank samples containing all components except the enzyme or substrate to identify any contaminating peaks. 2. Use LC-MS/MS for Identification: Utilize mass spectrometry to identify the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to known metabolites of Fenretinide. The m/z for this compound is 568 [M+H]+.[10] 3. Confirm with Authentic Standards: If available, compare the retention times of the unexpected peaks with those of authentic standards for other Fenretinide metabolites. |
| Difficulty in Quantifying this compound | 1. Low Analytical Sensitivity: The concentration of the formed glucuronide may be below the limit of quantification (LOQ) of the analytical method. 2. Matrix Effects in LC-MS/MS: Components of the in vitro reaction mixture can interfere with the ionization of the analyte, leading to signal suppression or enhancement. 3. Instability of the Glucuronide: Acyl glucuronides can be unstable and prone to hydrolysis or intramolecular rearrangement. | 1. Optimize Analytical Method: Develop a sensitive and specific LC-MS/MS method for the detection of this compound. A validated method with an LOQ of 0.2 ng/mL for Fenretinide and its metabolites has been reported.[11] 2. Implement Robust Sample Preparation: Use protein precipitation followed by dilution of the supernatant to minimize matrix effects.[11] The use of an internal standard is crucial for accurate quantification. 3. Ensure Sample Stability: Keep samples at a low temperature (e.g., 4°C or on ice) after stopping the reaction and analyze them as soon as possible. Acidifying the sample can sometimes improve the stability of acyl glucuronides. |
Data Summary
Table 1: In Vitro Systems for Fenretinide Glucuronidation
| In Vitro Model | Key Features | Advantages | Limitations |
| Human Liver Microsomes (HLM) | Vesicles of endoplasmic reticulum from hepatocytes. Contain a rich complement of UGT and CYP enzymes. | - Represents the metabolic activity of the major drug-metabolizing organ. - Allows for the study of interactions between different metabolic pathways. | - UGT enzymes exhibit latency, requiring membrane permeabilization.[5][6] - Lacks cellular transport mechanisms. - Can underpredict in vivo clearance.[4] |
| Human Intestinal Microsomes (HIM) | Vesicles of endoplasmic reticulum from enterocytes. | - Useful for studying first-pass metabolism in the gut. | - Similar limitations to HLM regarding enzyme latency and lack of transporters. |
| Recombinant UGT Enzymes (Supersomes) | Cell membranes containing overexpressed single UGT isoforms. | - Allows for the identification of specific UGTs involved in the metabolism of a drug (reaction phenotyping).[1][2] | - Does not account for the interplay between different enzymes. - The kinetic parameters may differ from those in a native environment. |
| Hepatocytes (Fresh or Cryopreserved) | Intact liver cells. | - Contains a full complement of metabolic enzymes and cofactors in their natural environment. - Includes functional uptake and efflux transporters. - Generally provides a better in vitro-in vivo correlation for clearance compared to microsomes.[4][7] | - More expensive and have a shorter lifespan than subcellular fractions. - Can have lot-to-lot variability. |
Table 2: Kinetic Parameters for this compound Formation
| Enzyme Source | Vmax (peak area U·min⁻¹·pmol⁻¹ UGT) | Reference |
| UGT1A1 | 0.62 | [1] |
| UGT1A3 | 2.11 | [1] |
| UGT1A6 | 0.02 | [1] |
| Human Liver Microsomes (HLM) | Not directly comparable | [1] |
| Human Intestinal Microsomes (HIM) | Not directly comparable | [1] |
Note: Vmax values are reported as peak area units and are useful for comparing the relative activity of different UGT isoforms under the specified assay conditions.
Experimental Protocols
Detailed Methodology for In Vitro Fenretinide Glucuronidation Assay (Adapted from Rowbotham et al., 2012) [1]
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Fenretinide in methanol.
-
In a microcentrifuge tube, combine the following in Tris-HCl buffer (50 mM, pH 7.5):
-
Human liver microsomes, human intestinal microsomes, or recombinant UGT supersomes (final protein concentration typically 0.5-1 mg/mL).
-
Alamethicin (final concentration 25 µg/mL) to permeabilize the microsomal membrane.
-
MgCl₂ (final concentration 8 mM).
-
Fenretinide (from stock solution, final concentration range for kinetics typically 5-2000 µM). Ensure the final methanol concentration is low (e.g., 0.25%) to avoid enzyme inhibition.
-
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration 2 mM).
-
-
Incubation:
-
Incubate at 37°C for a predetermined time (e.g., 3 hours, within the linear range of the reaction).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Analytical Method:
-
Analyze the formation of this compound using a validated HPLC or LC-MS/MS method.
-
HPLC Example:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% acetic acid, pH 5.0.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient elution at a flow rate of 0.2 mL/min.
-
Detection: UV or mass spectrometry.
-
Expected Retention Times: this compound (~6.9 min), Fenretinide (~11.1 min) under the conditions specified by Rowbotham et al. (2012).[1]
-
-
LC-MS/MS:
-
Monitor the specific mass transition for this compound.
-
-
Visualizations
References
- 1. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alamethicin for using in bioavailability studies? - Re-evaluation of its effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Fenretinide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fenretinide (B1684555). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical and clinical research. Our goal is to help you optimize your experiments and unlock the full therapeutic potential of Fenretinide.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Fenretinide's anti-cancer activity?
A1: Fenretinide exhibits a multi-faceted anti-cancer effect through both retinoid acid receptor (RAR)-dependent and independent pathways.[1][2] Unlike other retinoids that primarily induce cell differentiation, Fenretinide is a potent inducer of apoptosis (programmed cell death).[2][3] Its key mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Fenretinide induces oxidative stress within cancer cells, leading to apoptosis.[1][3][4]
-
Ceramide Production: It can stimulate the production of ceramides, which are lipid second messengers involved in apoptosis.[3][4]
-
Mitochondrial Targeting: Fenretinide can act on the mitochondria to trigger the apoptotic cascade.[1]
-
RAR-β Binding: It selectively binds to RARβ, leading to the translocation of the Nur77 protein, which then interacts with Bcl-2 to promote apoptosis.[1]
-
Inhibition of Dihydroceramide Desaturase-1 (DES1): This leads to an accumulation of dihydroceramides, inducing endoplasmic reticulum stress and blocking pro-survival signaling pathways like PI3K/Akt/mTOR.[1]
Q2: Why is the clinical efficacy of Fenretinide often limited despite promising in vitro results?
A2: The primary obstacle to Fenretinide's clinical success has been its poor aqueous solubility and low oral bioavailability.[5][6][7][8] This leads to variable and often insufficient plasma concentrations required to achieve a therapeutic effect in solid tumors.[6][8] The minimum concentration for in vitro activity is generally considered to be around 10 µM, a threshold that has been difficult to consistently and safely achieve in patients with traditional oral formulations.[1]
Q3: What are the most common dose-limiting toxicities observed with Fenretinide?
A3: Fenretinide is generally considered to have a favorable safety profile.[4] The most commonly reported side effects, which are typically reversible upon stopping the treatment, include:
-
Nyctalopia (night blindness): This is thought to be related to Fenretinide's effect on retinol (B82714) (Vitamin A) metabolism.[3][9]
-
Skin dryness and rash. [3][9] Higher doses, particularly with intravenous lipid emulsions, have been associated with hypertriglyceridemia.[3] In pediatric patients, rare instances of increased intracranial pressure have been noted.[10]
Q4: Can Fenretinide overcome resistance to other retinoids?
A4: Yes, Fenretinide has shown activity in cancer cell lines that are resistant to natural retinoids like all-trans-retinoic acid (ATRA).[11] This is because its mechanism of action is not solely dependent on the classic RAR signaling pathways that are often altered in retinoid-resistant cells.[11] Its ability to induce apoptosis through ROS generation and other receptor-independent mechanisms allows it to bypass some common resistance pathways.[11]
Troubleshooting Guides
Issue 1: Low Cytotoxicity or Lack of Apoptosis in Cell Culture Experiments
-
Question: My in vitro experiments with Fenretinide are showing lower than expected cytotoxicity and minimal apoptosis. What could be the issue?
-
Answer:
-
Sub-optimal Drug Concentration: Ensure you are using a sufficient concentration of Fenretinide. Most cancer cell lines require at least 10 µM for significant growth inhibition and apoptosis after 72 hours of exposure.[1] However, sensitivity can vary between cell lines. We recommend performing a dose-response curve to determine the IC50 for your specific cell line.
-
Drug Solubility and Stability: Fenretinide is highly hydrophobic. Ensure it is properly dissolved in a suitable solvent like DMSO before adding it to your culture medium. Precipitated drug will not be bioavailable to the cells. Also, consider the stability of Fenretinide in your culture medium over the duration of the experiment.[12]
-
Serum Protein Binding: Fenretinide can bind to proteins in fetal bovine serum (FBS), which may reduce its effective concentration. If you suspect this is an issue, you could try reducing the serum percentage in your culture medium, but be mindful of the potential impact on cell health.[12]
-
Cell Line Specific Resistance: Your cell line may have intrinsic resistance mechanisms. Consider evaluating the expression levels of key proteins in the apoptotic pathways targeted by Fenretinide.
-
Issue 2: Poor In Vivo Efficacy in Animal Models
-
Question: My Fenretinide-treated xenograft model is not showing significant tumor growth inhibition. How can I improve the in vivo efficacy?
-
Answer:
-
Inadequate Bioavailability: This is the most likely culprit. Standard oral formulations of Fenretinide are poorly absorbed.[6][8] Consider using a novel formulation designed to enhance bioavailability, such as:
-
Lipid-based formulations (e.g., Lym-X-Sorb™): These have been shown to increase plasma concentrations.[13]
-
Nanoparticle or micellar formulations: These can improve solubility and drug delivery.[7][14]
-
Intravenous lipid emulsions: These bypass oral absorption issues and can achieve higher plasma levels.[13]
-
-
Dosing Regimen: The dosing schedule can significantly impact efficacy. Continuous daily dosing may be more effective than intermittent schedules for maintaining therapeutic concentrations.
-
Combination Therapy: Combining Fenretinide with other anti-cancer agents can lead to synergistic effects.[15] Consider co-administering Fenretinide with chemotherapy, immunotherapy, or other targeted agents relevant to your tumor model.
-
Issue 3: Difficulty in Detecting Fenretinide-Induced Reactive Oxygen Species (ROS)
-
Question: I am trying to measure ROS production in my cells after Fenretinide treatment but am getting inconsistent results. What can I do?
-
Answer:
-
Timing of Measurement: ROS production can be an early event in Fenretinide-induced apoptosis. It's crucial to perform your measurements at the optimal time point. We recommend a time-course experiment (e.g., 1, 4, 8, 24 hours post-treatment) to identify the peak of ROS generation.
-
Choice of Fluorescent Probe: The selection of the ROS-sensitive dye is critical. Dihydroethidium (DHE) is commonly used for detecting superoxide, while 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a general indicator of cellular oxidative stress. Ensure the probe you are using is appropriate for the type of ROS you expect to be generated.
-
Controls: Always include appropriate controls. A positive control (e.g., treatment with a known ROS inducer like tert-butyl hydroperoxide) will validate your assay, while an antioxidant control (e.g., pre-treating cells with N-acetylcysteine before Fenretinide) can confirm that the observed effect is indeed ROS-mediated.
-
Data on Fenretinide Formulations and Clinical Trials
Table 1: Comparison of Fenretinide Formulations
| Formulation | Administration Route | Key Characteristics | Achieved Plasma Concentration (Approx.) | Reference |
| Standard Capsule | Oral | Poor water solubility, low bioavailability. | < 10 µM | [13] |
| Lym-X-Sorb™ (LXS) | Oral | Oral powderized lipid complex. | ~2-fold increase over capsules. | [13] |
| Intravenous Lipid Emulsion (ILE) | Intravenous | Bypasses oral absorption. | > 50 µM | [13] |
| Nanomicellar Formulation (Bio-nFeR) | Oral | Ion-pair stabilized lipid matrix. | Enhanced bioavailability. | [7][14] |
| Cyclodextrin Complex | Intravenous | Higher solubility and bioavailability. | N/A | [7] |
| PVP-based Nanoparticles | Oral | Aims to improve dissolution and permeability. | N/A | [16] |
Table 2: Selected Clinical Trials of Fenretinide in Combination Therapy
| Combination Agent | Cancer Type | Phase | Key Findings | Reference |
| Rituximab | Indolent B-Cell Lymphoma | I-II | Well-tolerated with a modest overall response rate but prolonged remission durations. | [9] |
| Cisplatin (B142131), All-trans retinoic acid | Ovarian Cancer (Preclinical) | N/A | Enhanced cisplatin sensitivity in both sensitive and resistant tumors. | [15] |
| Safingol, Ketoconazole, Vincristine | Pediatric Cancers | Clinical | Investigated in various pediatric cancer settings. | [17] |
| Histone Deacetylase Inhibitors (HDACi) | T-cell Lymphoid Malignancies (Preclinical) | N/A | Enhanced or synergistic anti-tumor effects. | [15] |
| BCL-2 Inhibitors (Venetoclax) | Neuroblastoma, ALL (Preclinical) | N/A | Enhanced or synergistic anti-tumor effects. | [15] |
Experimental Protocols & Visualizations
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Fenretinide (typically from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scitechdevelopment.com [scitechdevelopment.com]
- 4. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel oral micellar fenretinide formulation with enhanced bioavailability and antitumour activity against multiple tumours from cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Results of a Phase I-II Study of Fenretinide and Rituximab for Patients with Indolent B-Cell Lymphoma and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel oral micellar fenretinide formulation with enhanced bioavailability and antitumour activity against multiple tumours from cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scitechdevelopment.com [scitechdevelopment.com]
- 16. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scitechdevelopment.com [scitechdevelopment.com]
Fenretinide Formulation Technical Support Center
Welcome to the technical support center for fenretinide (B1684555) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental formulation of fenretinide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating fenretinide?
A1: The principal challenges in formulating fenretinide stem from its physicochemical properties. It is a highly lipophilic compound with very low aqueous solubility (approximately 1.71 µg/mL), which leads to poor dissolution and low oral bioavailability.[1][2] Fenretinide is also susceptible to chemical degradation, particularly oxidation and isomerization, which can affect its stability and therapeutic efficacy.[3] These factors have historically hindered its clinical development, as achieving therapeutic plasma concentrations with conventional oral dosage forms has been difficult.[1][4][5][6]
Q2: What are the main strategies to improve the solubility and bioavailability of fenretinide?
A2: Several strategies have been developed to overcome the solubility and bioavailability challenges of fenretinide.[7] These can be broadly categorized as:
-
Lipid-Based Formulations: These formulations, such as the Lym-X-Sorb™ (LXS) system, incorporate fenretinide into a lipid matrix to enhance its absorption through the lymphatic pathway.[8][9][10]
-
Nanoparticle Formulations: Reducing the particle size of fenretinide to the nanometer range increases the surface area for dissolution.[11][12][13] This includes polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[2][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing fenretinide in a hydrophilic polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[7][14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of fenretinide in water.[5][7][15]
-
Prodrug Approaches: Chemically modifying the fenretinide molecule to create a more soluble prodrug that converts to the active form in the body is another strategy to improve absorption.[7]
Q3: How does the Lym-X-Sorb™ (LXS) formulation enhance fenretinide's bioavailability?
A3: Lym-X-Sorb™ (LXS) is an organized lipid matrix composed of lysophosphatidylcholine, monoglycerides, and fatty acids.[9] This system encapsulates fenretinide, facilitating its absorption through the intestinal lymphatic system. This route bypasses the hepatic first-pass metabolism, which is a significant barrier for the bioavailability of orally administered fenretinide.[1][4][6] Studies have shown that the LXS formulation can significantly increase plasma concentrations of fenretinide compared to older, oil-based capsule formulations.[9][10]
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoparticle Formulations
Symptoms:
-
The final nanoparticle formulation contains a lower than expected concentration of fenretinide.
-
Poor encapsulation efficiency is observed during characterization.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor affinity between drug and polymer. | Screen different polymers with varying hydrophobic/hydrophilic properties to find a better match for fenretinide. For example, PLGA and PVP have been used with some success.[11][12] |
| Drug precipitation during nanoparticle formation. | Optimize the solvent system and the rate of solvent evaporation or diffusion. A rapid solvent removal process can sometimes trap the drug more effectively within the nanoparticles.[11] |
| Suboptimal drug-to-polymer ratio. | Experiment with different ratios of fenretinide to the polymer. A higher polymer concentration may be needed to effectively encapsulate the drug, but excessive polymer can lead to larger particle sizes.[12] |
| Inadequate mixing during emulsification. | Ensure sufficient energy input (e.g., sonication or high-speed homogenization) during the emulsification step to create fine, stable droplets that can effectively encapsulate the drug. |
Issue 2: Physical Instability of Amorphous Solid Dispersions (Recrystallization)
Symptoms:
-
Over time, the amorphous fenretinide within the solid dispersion begins to recrystallize.
-
A decrease in the dissolution rate of the formulation is observed during stability studies.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Hygroscopicity of the polymer. | Store the formulation under low humidity conditions. Select a less hygroscopic polymer if possible. |
| Low glass transition temperature (Tg) of the mixture. | Choose a polymer with a high Tg to ensure the solid dispersion remains in a glassy state at storage temperatures. The addition of a secondary polymer can sometimes increase the overall Tg of the system. |
| High drug loading. | High concentrations of fenretinide can increase the tendency for recrystallization. It may be necessary to reduce the drug loading to maintain the stability of the amorphous state. |
| Inadequate mixing of drug and polymer. | Ensure a homogenous molecular dispersion of fenretinide within the polymer matrix. Techniques like hot-melt extrusion or spray drying can produce more uniform dispersions than solvent evaporation. |
Issue 3: Inconsistent Results in Dissolution Testing
Symptoms:
-
High variability in the percentage of drug released between different batches of the same formulation.
-
Incomplete drug release even after an extended period.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate "sink" conditions. | The volume of the dissolution medium may not be sufficient to dissolve the entire amount of fenretinide in the dosage form.[16] Increase the volume of the medium or add a surfactant (e.g., sodium lauryl sulfate) to increase the solubility of fenretinide in the medium.[16][17] |
| Coning effect. | Undissolved powder can form a cone at the bottom of the dissolution vessel, which reduces the surface area available for dissolution. Optimize the paddle speed to ensure adequate agitation without causing excessive turbulence. |
| Air bubbles on the dosage form. | De-gas the dissolution medium before starting the experiment to prevent air bubbles from adhering to the surface of the tablet or capsule, which can hinder dissolution. |
| pH of the dissolution medium. | The solubility of fenretinide can be pH-dependent. Evaluate the dissolution profile in media with different pH values that are representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[16] |
Quantitative Data Summary
Table 1: Comparison of Fenretinide Formulations for Solubility Enhancement
| Formulation Type | Key Components | Solubility Enhancement | Reference |
| Nanoparticles | 4-ammoniumbutylstyrene random copolymer (P5) | 1134-fold increase in apparent solubility | [18] |
| Amorphous Solid Dispersion | Polyvinylpyrrolidone (PVP) (9:1 PVP:4HPR) | 50-fold increase in aqueous media | [14] |
| Complexation | Amphiphilic Dextrins | Significant increase, allowing for higher drug loading in solid complexes | [15] |
| Parenteral Formulation | Polyvinyl alcohol (PVA) conjugate | 200-fold increase in total drug solubility | [1] |
Table 2: Bioavailability Improvement with Lym-X-Sorb™ (LXS) Formulation in Mice (at 120 mg/kg/day)
| Tissue | Fold Increase in Fenretinide Levels (LXS vs. Capsule) | P-value | Reference |
| Plasma | 2.5-fold | <0.01 | [9][10] |
| Liver | 2-fold | <0.02 | [9][10] |
| Lung | 2-fold | <0.03 | [9][10] |
| Kidney | 2-fold | <0.01 | [9][10] |
| Brain | 3-fold | <0.01 | [9][10] |
Experimental Protocols
Protocol 1: Preparation of Fenretinide-Loaded Polymeric Nanoparticles
This protocol is a general guideline based on the emulsification-solvent evaporation technique.[11]
Materials:
-
Fenretinide
-
Polymer (e.g., PLGA, PLGA-PEG)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous phase (e.g., deionized water with a surfactant like polyvinyl alcohol (PVA))
Procedure:
-
Dissolve fenretinide and the chosen polymer in the organic solvent.
-
Prepare the aqueous phase containing the surfactant.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate.
-
Once the solvent has completely evaporated, collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove any excess surfactant and un-encapsulated drug.
-
Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Fenretinide Formulations
This protocol is a general method adaptable for various fenretinide formulations.[16][17]
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Medium:
-
900 mL of a buffered solution (e.g., pH 6.8 phosphate (B84403) buffer) containing a surfactant (e.g., 0.5% sodium lauryl sulfate) to ensure sink conditions. The medium should be de-gassed prior to use.
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place one unit of the fenretinide formulation (e.g., tablet, capsule) in each dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of fenretinide in the filtered samples using a validated analytical method, such as HPLC-UV.[19][20][21]
Protocol 3: Stability Assessment of Fenretinide Formulations
This protocol outlines a general approach for assessing the chemical stability of fenretinide in a formulation.
Procedure:
-
Store the fenretinide formulation under various temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.
-
Extract the fenretinide and any potential degradants from the formulation using a suitable solvent.
-
Analyze the extracted samples using a stability-indicating HPLC method.[21][22] This method should be able to separate the intact fenretinide from its degradation products.
-
Quantify the amount of remaining fenretinide and the formation of any major degradants.
-
For solid-state formulations, also consider evaluating physical changes such as appearance, moisture content, and dissolution profile at each time point.
Visualizations
Caption: Signaling pathways activated by fenretinide leading to apoptosis.
Caption: Workflow for fenretinide nanoparticle preparation.
Caption: Troubleshooting logic for inconsistent dissolution testing.
References
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new bioavailable fenretinide formulation with antiproliferative, antimetabolic, and cytotoxic effects on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Phase I trial of fenretinide lym-x-sorb oral powder in adults with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Formulation and evaluation of biodegradable nanoparticles for the oral delivery of fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Microencapsulation of amorphous solid dispersions of fenretinide enhances drug solubility and release from PLGA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of aqueous solubility of fenretinide and other hydrophobic anti-tumor drugs by complexation with amphiphilic dextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. scribd.com [scribd.com]
- 18. sciforum.net [sciforum.net]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. researchgate.net [researchgate.net]
Addressing off-target effects of Fenretinide and its metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Fenretinide (B1684555) (4-HPR) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of apoptosis or cytotoxicity at concentrations where the on-target effect is not expected. What could be the cause?
A1: This could be due to several off-target effects of Fenretinide. Fenretinide is known to induce apoptosis through mechanisms independent of its intended target, primarily through the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.[1][2][3] Even at low micromolar concentrations, these effects can lead to significant cell death. It is also possible that your cell line is particularly sensitive to these off-target effects. We recommend performing a dose-response curve and assessing markers of ROS production and ceramide synthesis to investigate this further.
Q2: I am having trouble dissolving Fenretinide for my in vitro experiments. It keeps precipitating out of my media. What is the recommended procedure for solubilization?
A2: Fenretinide is a highly hydrophobic compound with poor aqueous solubility, which is a common issue.[4][5][6] For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[7] The solubility in these solvents is approximately 10 mg/mL.[7] When preparing your working concentration in aqueous buffers or cell culture media, first dissolve Fenretinide in ethanol and then dilute it with the aqueous solution.[7] It is crucial to ensure the final concentration of the organic solvent in your culture medium is low (typically <0.1% v/v) to avoid solvent-induced toxicity. We do not recommend storing the aqueous solution for more than one day.[7]
Q3: I am observing conflicting results in different cell lines when studying the effects of Fenretinide. Why is there such variability?
A3: The cellular response to Fenretinide can be highly cell-type dependent. This variability can be attributed to differences in the expression levels of retinoid receptors, the cellular capacity to manage oxidative stress, and the baseline activity of signaling pathways that are affected by Fenretinide's off-target activities, such as the JNK and mTOR pathways.[2][8][9] For example, cancer cells with a suppressed ROS defense mechanism may be more susceptible to Fenretinide-induced apoptosis.[2] It is important to characterize the relevant pathways in your specific cell models to better understand the observed effects.
Q4: What are the known primary metabolites of Fenretinide and are they active?
A4: The two major metabolites of Fenretinide are N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-HPR). Their activities differ from the parent compound. 4-oxo-HPR has been shown to be a potent cytotoxic agent, in some cases more so than Fenretinide itself, and can induce apoptosis in Fenretinide-resistant cell lines.[10] In contrast, 4-MPR is generally considered to be an inactive metabolite.[11]
Q5: Are there any known off-target kinase inhibitions by Fenretinide that I should be aware of?
A5: Yes, Fenretinide has been reported to inhibit the activity of several kinases. Notably, it has been shown to inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and the mammalian Target of Rapamycin (B549165) (mTOR).[8][12] The inhibition of these kinases can contribute to the anti-proliferative and pro-apoptotic effects observed with Fenretinide treatment. It is advisable to consider these off-target activities when interpreting your experimental results, especially if your research involves these signaling pathways.
Troubleshooting Guides
Problem 1: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Solution: Due to Fenretinide's poor solubility, ensure your stock solution is fully dissolved before each use by vortexing. Prepare fresh dilutions for each experiment from a concentrated stock stored at -20°C.[7] When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation.
-
-
Possible Cause 2: Cell Density Variation.
-
Solution: Ensure consistent cell seeding density across all wells and plates. Cell density can influence the effective drug concentration per cell and impact the outcome of cytotoxicity assays.
-
-
Possible Cause 3: Edge Effects in multi-well plates.
-
Solution: To minimize evaporation and temperature variations that can cause edge effects, avoid using the outer wells of your plates for experimental samples. Fill these wells with sterile PBS or media.
-
Problem 2: High background fluorescence in ROS detection assays (e.g., using DCFDA).
-
Possible Cause 1: Autofluorescence of Fenretinide.
-
Solution: Include a control group with Fenretinide-treated cells that have not been loaded with the ROS-sensitive dye to measure the background fluorescence of the compound itself. Subtract this value from your experimental readings.
-
-
Possible Cause 2: Phenol (B47542) Red in Media.
-
Solution: Phenol red in cell culture media can interfere with fluorescence-based assays. Use phenol red-free media when performing ROS detection experiments.
-
-
Possible Cause 3: Photobleaching of the Dye.
-
Solution: Protect your cells from light as much as possible after loading with the fluorescent dye. Perform measurements immediately after the incubation period.
-
Problem 3: Difficulty in detecting changes in ceramide levels.
-
Possible Cause 1: Insufficient Incubation Time or Drug Concentration.
-
Solution: The induction of ceramide synthesis by Fenretinide is time and dose-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 2: Rapid Metabolism of Ceramide.
-
Solution: Cells can metabolize ceramide into other sphingolipids, masking the initial increase.[13] Consider using inhibitors of enzymes that metabolize ceramide, such as glucosylceramide synthase, to allow for its accumulation and easier detection.
-
-
Possible Cause 3: Insensitive Detection Method.
Quantitative Data on Off-Target Effects
| Target/Effect | Compound | Metric | Value | Cell Line/System | Reference |
| Dihydroceramide Desaturase (DES1) | Fenretinide | IC50 | 2.32 µM | In vitro enzyme assay | [7] |
| Retinol-Binding Protein 4 (RBP4) Reduction | Fenretinide | Serum Concentration | 0.23 µmol/L | Human Subjects | [10] |
| mTOR Kinase Activity | Fenretinide | Inhibition | Direct binding and inhibition of mTORC1 and mTORC2 | In vitro and in vivo (NSCLC cells) | [3][8] |
| PDGFRα Kinase Activity | Fenretinide | Inhibition | Inhibition of PDGFRα | Diffuse Midline Glioma (DMG) cells | [12] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Fenretinide
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or CM-H2DCFDA
-
Phenol red-free cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Fenretinide (and appropriate vehicle controls) in phenol red-free medium for the desired duration.
-
Prepare a 5 µM working solution of CM-H2DCFDA in pre-warmed HBSS.[17]
-
After the treatment period, remove the media containing Fenretinide and wash the cells twice with warm HBSS.[17]
-
Add 100 µL of the 5 µM CM-H2DCFDA solution to each well and incubate for 30 minutes in the dark at 37°C in a CO2 incubator.[17]
-
After incubation, remove the CM-H2DCFDA solution and wash the cells twice with HBSS.[17]
-
Add 100 µL of HBSS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]
Protocol 2: Measurement of Ceramide Levels by Thin-Layer Chromatography (TLC)
Materials:
-
Cells of interest
-
Fenretinide
-
[³H]palmitic acid
-
Chloroform, Methanol, Water
-
TLC plates
-
Scintillation counter
Procedure:
-
Seed cells in 6-well plates.
-
Treat the cells with Fenretinide (and vehicle control) in the presence of [³H]palmitic acid (e.g., 2.0 μCi/mL) for 24 hours.[13]
-
Harvest the cells, wash them twice with ice-cold PBS, and pellet them by centrifugation.[13]
-
Extract total lipids from the cell pellet using a chloroform:methanol:water mixture.[13]
-
Separate the lipid extracts on a TLC plate using an appropriate solvent system to resolve different lipid species.
-
Visualize the radiolabeled lipids by autoradiography.
-
Scrape the bands corresponding to ceramide and quantify the radioactivity using a scintillation counter.
Protocol 3: Western Blot Analysis of JNK and mTOR Pathway Activation
Materials:
-
Cells of interest
-
Fenretinide
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with Fenretinide for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflows
Fenretinide-Induced Apoptotic Signaling
Caption: Fenretinide-induced apoptotic signaling pathway.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for assessing off-target effects.
Logical Relationship of Fenretinide's Off-Target Mechanisms
Caption: Key off-target mechanisms of Fenretinide.
References
- 1. researchgate.net [researchgate.net]
- 2. Fenretinide induces sustained-activation of JNK/p38 MAPK and apoptosis in a reactive oxygen species-dependent manner in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microencapsulation of amorphous solid dispersions of fenretinide enhances drug solubility and release from PLGA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Identification of mammalian target of rapamycin as a direct target of fenretinide both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenretinide combines perturbation of signaling kinases, cell-extracellular matrix interactions and matrix metalloproteinase activation to inhibit invasion in oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dynamics of ceramide generation and metabolism in response to fenretinide--diversity within and among leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Ceramide Analysis by Multiple Linked-Scan Mass Spectrometry Using a Tandem Quadrupole Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Fenretinide vs. Fenretinide Glucuronide: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activities of the synthetic retinoid fenretinide (B1684555) (4-HPR) and its metabolite, fenretinide glucuronide (4-HPROG). While fenretinide has been the subject of extensive research for its cancer-preventive and therapeutic properties, emerging evidence suggests that its glucuronidated form may possess enhanced antitumor potency and a more favorable toxicity profile. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies of pivotal studies to inform further research and drug development efforts.
Summary of Anticancer Activity
Fenretinide has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines in vitro, with IC50 values typically ranging from 5 to 28 µM.[1] Its mechanisms of action are multifaceted, involving the induction of apoptosis through both retinoid receptor-dependent and -independent pathways.[2][3][4] Key signaling events include the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.[2][3]
Direct in vitro comparisons of the cytotoxicity of fenretinide and this compound are not extensively available in the current literature. However, a pivotal in vivo study has provided compelling evidence for the superior anticancer efficacy of this compound.
In Vivo Comparative Data: Rat Mammary Tumor Model
A study utilizing a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary tumor model directly compared the chemotherapeutic effects of fenretinide and this compound. The results demonstrated that this compound exhibited greater antitumor potency and lower toxicity at equimolar concentrations.
| Compound | Dietary Concentration (mmol/kg) | Tumor Regression Rate | Maximum Tolerated Dietary Dose (MTD) (mmol/kg) |
| Fenretinide (4-HPR) | 2 | Not specified in abstract | 3.5 |
| This compound (4-HPROG) | 2 | 75% | 5 |
Signaling Pathways and Mechanism of Action
Fenretinide
Fenretinide's anticancer activity is largely attributed to its ability to induce apoptosis. This process is mediated by a complex interplay of signaling pathways that can be both dependent and independent of retinoic acid receptors (RARs).
This compound
The precise mechanism of action for this compound's enhanced anticancer activity is not yet fully elucidated. It is hypothesized that it may act as a more effective prodrug, leading to higher intracellular concentrations of active metabolites, or it may possess intrinsic anticancer properties. The formation of this compound is a metabolic process that increases the water solubility of fenretinide, which may facilitate its distribution and excretion.[5]
Experimental Protocols
DMBA-Induced Rat Mammary Tumor Model
This in vivo model is a well-established method for evaluating the efficacy of chemopreventive and therapeutic agents against breast cancer.
Protocol Details:
-
Animal Model: Female Sprague-Dawley or Wistar rats, typically 50 days of age.[6][7][8]
-
Carcinogen Administration: A single dose of 7,12-dimethylbenz[a]anthracene (DMBA), often 80 mg/kg body weight, is administered by oral gavage.[6][7][8]
-
Tumor Induction Period: Tumors typically begin to appear 3 to 8 weeks after DMBA administration.[6][8][9]
-
Treatment: Once tumors are palpable, animals are randomized into control and treatment groups. The test compounds (fenretinide or this compound) are incorporated into the diet at specified concentrations.
-
Monitoring: Tumor size and body weight are monitored regularly (e.g., weekly).
-
Endpoint: The study is terminated after a predefined period (e.g., 16-18 weeks), and tumors are excised for histopathological analysis.[6][7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Details:
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (fenretinide and this compound) and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11][12]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[10][11][12]
Conclusion
The available evidence, particularly from in vivo studies, strongly suggests that this compound possesses superior anticancer activity and a better safety profile compared to its parent compound, fenretinide. The increased potency and lower toxicity of this compound highlight its potential as a promising candidate for further preclinical and clinical development. Future research should focus on elucidating the precise mechanism of action of this compound and conducting in vitro cytotoxicity studies across a broad range of cancer cell lines to provide a more comprehensive comparison with fenretinide. These investigations will be crucial for advancing our understanding of this promising anticancer agent and its potential clinical applications.
References
- 1. N-(4-hydroxyphenyl) retinamide is cytotoxic to melanoma cells in vitro through induction of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenretinide induces apoptosis and synergises the apoptosis inducing effect of gemcitabine through inhibition of key signalling molecules involved in A549 cell survival in in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemopreventive Activity of Honokiol against 7, 12 - Dimethylbenz[a]anthracene-Induced Mammary Cancer in Female Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 4-oxo-fenretinide and Fenretinide Glucuronide Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of two key fenretinide (B1684555) metabolites: 4-oxo-fenretinide and fenretinide glucuronide. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
Executive Summary
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has been extensively studied for its cancer chemopreventive and therapeutic properties.[1][2][3] Its clinical efficacy, however, has been hampered by low bioavailability.[2][3] Understanding the biological activity of its metabolites is crucial for optimizing its therapeutic application and for the development of new, more potent analogs. This guide focuses on two major metabolites: 4-oxo-fenretinide, a product of oxidation, and this compound, a product of phase II metabolism.
Available data indicates that 4-oxo-fenretinide is a highly potent metabolite , often exceeding the parent compound, fenretinide, in its anti-cancer activity.[4][5] It exhibits a distinct mechanism of action and can overcome resistance to fenretinide.[4] In contrast, This compound also demonstrates significant antitumor activity , in some instances greater than the parent compound, and with a favorable toxicity profile.[6]
Data Presentation: Potency Comparison
The following table summarizes the available quantitative data on the potency of 4-oxo-fenretinide and this compound in comparison to the parent compound, fenretinide.
| Compound | Assay | Model System | Key Findings | Reference |
| 4-oxo-fenretinide | Cell Growth Inhibition (IC50) | Human Ovarian Cancer Cell Lines (A2780) | IC50 of 4-oxo-fenretinide was 2- to 4-fold lower than fenretinide. | [4] |
| Cell Growth Inhibition (IC50) | Human Breast and Neuroblastoma Cancer Cell Lines | 4-oxo-fenretinide was more potent than fenretinide in the majority of cell lines tested. | [4] | |
| This compound (4-HPROG) | Tumor Regression | DMBA-induced Rat Mammary Tumor Model | 75% of rats showed tumor regression at 2 mmol/kg diet of 4-HPROG. | [6] |
| Maximum Tolerated Dose (MTD) | Rat Model (6-week study) | MTD of 4-HPROG was 5 mmol/kg diet, compared to 3.5 mmol/kg for fenretinide. | [6] |
Experimental Protocols
Cell Growth Inhibition Assay (for 4-oxo-fenretinide)
Objective: To determine the concentration of 4-oxo-fenretinide and fenretinide required to inhibit cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., ovarian, breast, neuroblastoma) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of 4-oxo-fenretinide, fenretinide, or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]
In Vivo Antitumor Potency Assay (for this compound)
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Tumor Induction: Mammary tumors are induced in female Sprague-Dawley rats by oral administration of 7,12-dimethylbenz(a)anthracene (DMBA).
-
Treatment: Once tumors are established, animals are randomized into treatment and control groups. The treatment group receives a diet containing this compound at a specified concentration (e.g., 2 mmol/kg diet). The control group receives a standard diet.
-
Tumor Measurement: Tumor size is measured regularly (e.g., weekly) using calipers. Tumor volume is calculated using the formula (length x width^2)/2.
-
Data Analysis: The change in tumor volume over time is calculated for each group. The percentage of animals exhibiting tumor regression is determined for the treatment group.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of 4-oxo-fenretinide in Cancer Cells
Caption: Signaling pathway of 4-oxo-fenretinide leading to apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a compound.
Discussion and Conclusion
The available evidence strongly suggests that both 4-oxo-fenretinide and this compound are biologically active metabolites of fenretinide with significant anti-cancer properties.
4-oxo-fenretinide stands out for its superior in vitro potency compared to its parent compound.[4] Its distinct mechanism of action, characterized by the induction of G2/M cell cycle arrest, and its ability to overcome fenretinide resistance, make it a compelling candidate for further preclinical and clinical investigation.[4] The pro-apoptotic effects of 4-oxo-fenretinide are mediated through the generation of reactive oxygen species (ROS) and increased ceramide levels, leading to the activation of the caspase cascade.[4]
This compound , while less extensively studied in vitro, has demonstrated greater in vivo antitumor potency and a better safety profile than fenretinide in a rat mammary tumor model.[6] This suggests that glucuronidation does not inactivate the drug and may even enhance its therapeutic index. It is important to note that O-linked glucuronides can be susceptible to in vivo cleavage by β-glucuronidases, potentially liberating the active parent compound at the tumor site.[7]
References
- 1. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new bioavailable fenretinide formulation with antiproliferative, antimetabolic, and cytotoxic effects on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapeutic evaluation of N-(4-hydroxyphenyl) retinamide-O-glucuronide in the rat mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Fenretinide Glucuronide: Unveiling the Activity of a Key Metabolite
A Comparative Guide for Researchers
Introduction: Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has long been a subject of interest in oncology for its potent pro-apoptotic and chemopreventive activities. While the parent compound's mechanisms have been extensively studied, the biological significance of its metabolites is an area of ongoing investigation. This guide focuses on the validation of fenretinide glucuronide (4-HPR-O-glucuronide) as an active metabolite, providing a comparative analysis against its parent compound, fenretinide. This objective overview, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of this metabolic conjugate.
Comparative Efficacy: Fenretinide vs. This compound
In vivo studies utilizing the 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary tumor model have provided critical insights into the chemopreventive and chemotherapeutic potential of this compound. The data presented below, summarized from key studies, directly compares the efficacy of fenretinide and its glucuronide metabolite.
| Parameter | Fenretinide (4-HPR) | This compound (4-HPROG) | Study Focus |
| Tumor Incidence Inhibition | Less Potent | More Potent | Chemoprevention[1] |
| Tumor Multiplicity Inhibition | Less Potent | More Potent | Chemoprevention[1] |
| Tumor Growth Inhibition | Less Potent | More Potent | Chemoprevention[1] |
| Tumor Regression | - | 75% of rats fed 2 mmol/kg diet | Chemotherapeutic[2] |
| Maximum Tolerated Dose (MTD) | 3.5 mmol/kg diet | 5 mmol/kg diet | Chemotherapeutic[2] |
These findings suggest that this compound is not an inactive metabolite but rather possesses significant, and potentially superior, antitumor activity compared to fenretinide in this preclinical model.[1][2] Notably, HPLC analysis of rat blood samples indicated that the glucuronide likely acts per se and is not hydrolyzed back to the parent retinoid.[1] The higher potency and lower toxicity of the glucuronide conjugate suggest a potential therapeutic advantage in vivo.[1][2]
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited, the DMBA-induced rat mammary tumor model, which is a well-established model for studying breast cancer.
Objective: To compare the chemopreventive and chemotherapeutic efficacy of fenretinide and this compound on the development and growth of chemically induced mammary tumors in rats.
Animal Model:
-
Species: Female Sprague-Dawley rats.
-
Age at Induction: 49-55 days of age.
Tumor Induction:
-
A single oral gavage of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) dissolved in a suitable vehicle like sesame seed oil is administered. The dosage can range from 65 mg/kg to 80 mg/kg body weight.
-
Following DMBA administration, rats are monitored weekly by palpation to record tumor incidence, latency, and multiplicity.
Treatment Regimen (for Chemoprevention Study):
-
At a specified time post-DMBA induction (e.g., one week), animals are randomly assigned to control and treatment groups.
-
The control group receives a standard diet.
-
Treatment groups receive diets supplemented with equimolar concentrations of fenretinide or this compound.
-
The treatment continues for a predetermined period (e.g., 16 weeks).
Treatment Regimen (for Chemotherapeutic Study):
-
Animals are monitored until palpable tumors develop.
-
Once tumors are established, animals are randomized into control and treatment groups.
-
Treatment groups are fed diets containing fenretinide or this compound at specified concentrations (e.g., 2 mmol/kg diet).
-
Tumor growth or regression is monitored over the course of the study.
Data Collection and Analysis:
-
Tumor Incidence: The percentage of animals in each group that develop one or more tumors.
-
Tumor Multiplicity: The average number of tumors per animal in each group.
-
Tumor Volume: Tumor dimensions are measured regularly (e.g., weekly) with calipers, and volume is calculated using the formula (L x W^2) / 2.
-
Histopathological Analysis: At the end of the study, tumors are excised, fixed in formalin, and subjected to histopathological examination to confirm their malignancy.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare the differences between the control and treatment groups.
Visualizing the Pathways
To understand the context of this compound's activity, it is essential to visualize both its formation through metabolism and the signaling pathways initiated by the parent compound.
Fenretinide Metabolism
Fenretinide undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation. The following diagram illustrates the major metabolic pathways.
References
A Comparative Analysis of O-linked vs. C-linked Fenretinide Glucuronide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of O-linked and C-linked fenretinide (B1684555) glucuronides, summarizing their chemical properties, biological activities, and the experimental data supporting these findings.
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has shown promise as a chemopreventive and therapeutic agent against various cancers.[1][2] Its clinical utility, however, can be limited by factors such as metabolic instability. Glucuronidation is a major metabolic pathway for fenretinide, leading to the formation of more water-soluble metabolites.[3] This guide focuses on the comparative analysis of two key glucuronide derivatives: the naturally occurring O-linked glucuronide and synthetically developed, more stable C-linked glucuronide analogs.
Chemical Structure and Stability: A Tale of Two Bonds
The fundamental difference between O-linked and C-linked fenretinide glucuronides lies in the nature of the chemical bond connecting the fenretinide molecule to the glucuronic acid moiety.
-
O-linked Glucuronide (4-HPROG): In this metabolite, the glucuronic acid is attached to the phenolic hydroxyl group of fenretinide via an oxygen atom. This O-glycosidic bond is susceptible to hydrolysis by acids and can be cleaved by β-glucuronidase, an enzyme present in various tissues.[4] This instability can lead to the release of the parent drug, potentially affecting its pharmacokinetic profile and therapeutic efficacy.
-
C-linked Glucuronide (4-HPRCG/4-HBRCG): To enhance stability, C-linked analogs have been synthesized where the glucuronic acid is attached to the fenretinide molecule through a carbon-carbon bond.[4][5] These C-glycosidic bonds are significantly more resistant to both acidic and enzymatic hydrolysis, offering improved stability in biological systems.[4][6]
Comparative Biological Activity and Efficacy
While direct head-to-head quantitative comparisons of IC50 values in the same cell line under identical conditions are limited in the available literature, qualitative and in vivo data consistently suggest the superior performance of C-linked analogs.
| Parameter | O-linked Fenretinide Glucuronide | C-linked this compound | Reference(s) |
| Stability | Relatively unstable; susceptible to acid and β-glucuronidase hydrolysis. | Stable towards acid hydrolysis and resistant to β-glucuronidase. | [4] |
| In Vivo Efficacy | Shows chemopreventive activity. | Demonstrates greater potency in inhibiting tumor incidence and multiplicity in rat mammary tumor models compared to the O-linked counterpart. | [2][4] |
| Receptor Binding | Binds to retinoic acid receptors (RARs). | Binds poorly to nuclear retinoic acid receptors (RARs), suggesting a potentially different mechanism of action. | [4] |
Key Findings from Preclinical Studies:
-
In a 7,12-dimethylbenzanthracene (DMBA)-induced rat mammary tumor model, C-linked this compound analogs showed more potent inhibition of tumor incidence and multiplicity compared to the less stable O-linked glucuronide.[4]
-
The C-benzyl glucuronide analogs were found to be more effective than the C-phenyl analogs, highlighting the influence of the linker structure on biological activity.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of O-linked and C-linked fenretinide glucuronides.
Synthesis of Fenretinide Glucuronides
1. Synthesis of O-linked this compound (General Koenigs-Knorr Method):
The Koenigs-Knorr reaction is a classical method for the formation of O-glycosidic bonds.[7][8][9]
-
Principle: A glycosyl halide (e.g., acetobromo-α-D-glucuronic acid methyl ester) is reacted with an alcohol (in this case, the phenolic hydroxyl group of fenretinide) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate.[8]
-
General Procedure:
-
Protect the hydroxyl groups of glucuronic acid, typically by acetylation, and convert the anomeric hydroxyl into a good leaving group, such as a bromide.
-
Dissolve fenretinide in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Add the protected glucuronyl bromide and the promoter (e.g., silver carbonate).
-
Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the silver salts and concentrate the filtrate.
-
Purify the protected glucuronide by column chromatography.
-
Deprotect the acetyl groups under basic conditions (e.g., with sodium methoxide (B1231860) in methanol) to yield the final O-linked this compound.
-
2. Synthesis of C-linked this compound (via Suzuki Coupling):
The synthesis of C-linked glucuronides is a more complex, multi-step process, often employing modern cross-coupling reactions like the Suzuki-Miyaura coupling.[2][5][10][11][12][13][14]
-
Principle: This method involves the palladium-catalyzed cross-coupling of an organoboron compound (derived from the glucuronic acid moiety) with an organic halide (derived from the fenretinide aglycone).
-
Detailed Step-by-Step Protocol (based on literature descriptions): [3][5]
-
Preparation of the Glycosyl Donor (Exoanomeric Methylene (B1212753) Sugar):
-
Start with a protected glucal.
-
Perform a hydroboration-oxidation reaction to introduce a hydroxyl group at the anomeric position.
-
Convert the hydroxyl group into a leaving group (e.g., a tosylate or triflate).
-
Eliminate the leaving group to form an exocyclic double bond.
-
-
Preparation of the Aryl Halide:
-
Synthesize a suitable aryl bromide or iodide derivative of the phenolic portion of fenretinide.
-
-
Suzuki-Miyaura Coupling:
-
In an inert atmosphere, combine the exoanomeric methylene sugar, the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate or potassium phosphate) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purify the coupled product by column chromatography.
-
-
Elaboration of the Retinoid Side Chain and Final Deprotection:
-
Chemically modify the coupled product to introduce the full retinoid side chain.
-
Remove all protecting groups to yield the final C-linked this compound.
-
-
In Vitro and In Vivo Efficacy Assays
1. Cell Viability Assay (MTT Assay):
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[5][15][16][17]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of O-linked and C-linked fenretinide glucuronides for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
2. DMBA-Induced Mammary Carcinogenesis in Rats:
This is a widely used in vivo model to evaluate the chemopreventive potential of compounds against breast cancer.[1][2][3][4][18]
-
Principle: The chemical carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is administered to female rats to induce mammary tumors. The test compounds are then administered to assess their ability to prevent or delay tumor development.
-
Protocol:
-
At 50-55 days of age, administer a single oral gavage of DMBA (e.g., 20 mg/rat) dissolved in an appropriate vehicle (e.g., corn oil) to female Sprague-Dawley rats.[2][3]
-
Randomly assign the rats to different treatment groups: vehicle control, O-linked this compound, and C-linked this compound.
-
Begin administration of the test compounds (e.g., via diet or oral gavage) one week after DMBA administration and continue for the duration of the study.
-
Palpate the rats weekly to monitor for the appearance and growth of mammary tumors.
-
At the end of the study (e.g., 20 weeks), euthanize the rats and excise all mammary tumors.
-
Record the tumor incidence (percentage of rats with tumors), tumor multiplicity (average number of tumors per rat), and tumor volume.
-
Perform histopathological analysis of the tumors to confirm their malignancy.
-
Signaling Pathways and Mechanisms of Action
Fenretinide and its metabolites exert their anti-cancer effects through multiple signaling pathways. While the specific pathways modulated by the glucuronide metabolites are still under investigation, insights can be drawn from the parent compound.
Key Signaling Pathways Associated with Fenretinide:
-
Induction of Apoptosis: Fenretinide is a potent inducer of apoptosis (programmed cell death) in cancer cells.[19][20][21] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[6][20][21][22]
-
Generation of Reactive Oxygen Species (ROS): Fenretinide can induce the production of ROS within cancer cells.[19][23][24][25] Elevated ROS levels can lead to oxidative stress and trigger apoptotic cell death.
-
Retinoid Acid Receptor (RAR) Signaling: As a retinoid, fenretinide can bind to and activate RARs, which are nuclear receptors that regulate gene expression involved in cell growth, differentiation, and apoptosis. However, as noted earlier, C-linked glucuronide analogs exhibit poor binding to RARs, suggesting they may act through RAR-independent pathways.[4]
-
PI3K/Akt Pathway: Some studies suggest that the anti-cancer effects of retinoids may be mediated, in part, through the modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[26][27][28][29][30]
Signaling pathways potentially modulated by Fenretinide and its metabolites.
General experimental workflow for the comparative analysis.
Conclusion
The available evidence strongly suggests that C-linked fenretinide glucuronides represent a significant improvement over their O-linked counterparts in terms of chemical stability and in vivo efficacy. Their resistance to hydrolysis and enhanced potency in preclinical cancer models make them promising candidates for further drug development. The observation that C-linked analogs bind poorly to RARs opens up new avenues for research into their mechanism of action, which may differ from that of traditional retinoids. Further head-to-head studies providing direct quantitative comparisons of their biological activities and pharmacokinetic profiles are warranted to fully elucidate their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 3. scielo.br [scielo.br]
- 4. academic.oup.com [academic.oup.com]
- 5. is.muni.cz [is.muni.cz]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. protocols.io [protocols.io]
- 18. Chemopreventive Activity of Honokiol against 7, 12 - Dimethylbenz[a]anthracene-Induced Mammary Cancer in Female Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Converting Redox Signaling to Apoptotic Activities by Stress-Responsive Regulators HSF1 and NRF2 in Fenretinide Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fenretinide-induced caspase-8 activation and apoptosis in an established model of metastatic neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fenretinide Activates Caspases and Induces Apoptosis in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fenretinide-induced caspase 3 activity involves increased protein stability in a mechanism distinct from reactive oxygen species elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Implication of mitochondria-derived ROS and cardiolipin peroxidation in N-(4-hydroxyphenyl)retinamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. PI3K/Akt and mTOR/p70S6K pathways mediate neuroprotectin D1-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. PI3K/Akt and mTOR/p70S6K Pathways Mediate Neuroprotectin D1-Induced Retinal Pigment Epithelial Cell Survival during Oxidative Stress-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Targeting the PI3K/AKT Pathway Overcomes Enzalutamide Resistance by Inhibiting Induction of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenretinide Glucuronide: A Comparative Analysis of its Activity Profile Against Other Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Fenretinide (B1684555) Glucuronide and its parent compound, Fenretinide, with other established retinoids. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.
Introduction to Retinoids and their Mechanism of Action
Retinoids, a class of compounds derived from vitamin A, play a crucial role in various biological processes, including cell growth, differentiation, and apoptosis.[1][2] Their effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] Upon ligand binding, these receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling pathway is critical in both embryonic development and adult tissue homeostasis.
Fenretinide: A Synthetic Retinoid with a Unique Profile
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR] is a synthetic analog of all-trans-retinoic acid (ATRA) that exhibits a distinct activity profile compared to naturally occurring retinoids.[4][5] While classical retinoids primarily induce cell differentiation, Fenretinide is a potent inducer of apoptosis, even in cell lines that are resistant to ATRA.[6][7] Its mechanism of action is multifaceted, involving both RAR-dependent and -independent pathways.[4][8] Fenretinide has been shown to generate reactive oxygen species (ROS) and modulate ceramide metabolism, contributing to its pro-apoptotic effects.[9][10]
The Role of Glucuronidation in Retinoid Activity
Glucuronidation is a major metabolic pathway for many drugs and endogenous compounds, generally leading to more water-soluble and readily excretable products.[11] While historically viewed as a detoxification process, evidence suggests that glucuronidation of retinoids does not necessarily lead to inactivation. In fact, some retinoid glucuronides retain or even exhibit enhanced biological activity.[11]
Fenretinide Glucuronide (4-HPR-O-glucuronide) is a metabolite of Fenretinide. Its formation enhances the water solubility of the parent compound, facilitating its excretion. However, the biological activity of this metabolite is an area of active investigation. Studies on other retinoid glucuronides, such as all-trans-retinoyl β-glucuronide (RAG), have shown that they can be biologically active, sometimes with a more favorable toxicity profile than the parent compound.[12][13] RAG has been demonstrated to have comparable biological activity to ATRA while exhibiting reduced toxicity.[12] Furthermore, a C-linked glucuronide analog of Fenretinide (4-HPRCG) has been reported to be a more effective anticancer agent than Fenretinide itself and has shown binding affinity for RAR alpha.[14] This suggests that this compound may not be an inactive metabolite and could contribute to the overall therapeutic effects of Fenretinide.
Comparative Activity of Fenretinide and Other Retinoids
Direct quantitative data comparing the activity of this compound with other retinoids is limited. However, extensive research has been conducted on Fenretinide and its other metabolites, providing a basis for comparison with traditional retinoids like ATRA.
| Retinoid | Primary Mechanism of Action | Apoptosis Induction | Activity in ATRA-Resistant Cells |
| All-Trans Retinoic Acid (ATRA) | RAR/RXR activation, leading to differentiation | Moderate | Low |
| Fenretinide (4-HPR) | RAR-dependent and -independent pathways, ROS generation, ceramide modulation | High | High |
| This compound (4-HPR-O-glucuronide) | Likely involves RAR binding; may act as a prodrug for Fenretinide | Under Investigation | Under Investigation |
| 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-HPR) | Similar to Fenretinide | High | High |
| N-(4-methoxyphenyl)retinamide (MPR) | Inactive metabolite | No | No |
Table 1: Comparison of the Mechanisms of Action of Various Retinoids.
| Cell Line | Retinoid | IC50 (µM) | Reference |
| T-cell lymphoid malignancy | Fenretinide (4-HPR) | <10 | [15] |
| T-cell lymphoid malignancy | 4-oxo-HPR | Comparable to 4-HPR | [15] |
| T-cell lymphoid malignancy | 13-cis-fenretinide | Lower than 4-HPR | [15] |
| T-cell lymphoid malignancy | MPR | Not cytotoxic | [15] |
| Neuroblastoma | Fenretinide (4-HPR) | <10 | [15] |
| Neuroblastoma | 4-oxo-HPR | Comparable to 4-HPR | [15] |
| Neuroblastoma | 13-cis-fenretinide | Lower than 4-HPR | [15] |
| Neuroblastoma | MPR | Not cytotoxic | [15] |
| Ovarian Cancer | Fenretinide (4-HPR) | <10 | [15] |
| Ovarian Cancer | 4-oxo-HPR | Comparable to 4-HPR | [15] |
| Ovarian Cancer | 13-cis-fenretinide | Lower than 4-HPR | [15] |
| Ovarian Cancer | MPR | Not cytotoxic | [15] |
| Gastric Cancer (AGS) | Fenretinide | Lower than ATRA | [16] |
| Gastric Cancer (NCI-N87) | Fenretinide | Lower than ATRA | [16] |
| Diffuse Midline Glioma (HSJD-DIPG007 & SU-DIPGVI) | Fenretinide | Potent cytotoxicity | [17] |
| Diffuse Midline Glioma (HSJD-DIPG007 & SU-DIPGVI) | 9-cis RA, 13-cis RA, ATRA | No effect at >10 µM | [17] |
Table 2: Comparative in vitro Cytotoxicity of Fenretinide and its Metabolites.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in studying retinoid activity, the following diagrams are provided.
Caption: Classical retinoid signaling pathway.
Caption: Fenretinide's multifaceted apoptosis induction.
Caption: General workflow for comparing retinoid activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a retinoid that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the retinoid (e.g., this compound, Fenretinide, ATRA) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after retinoid treatment.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of the retinoid for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Retinoic Acid Receptor (RAR) Binding Assay
Objective: To determine the binding affinity of a retinoid to RAR subtypes.
Methodology:
-
Receptor Preparation: Prepare nuclear extracts from cells overexpressing a specific RAR subtype (e.g., RARα, RARβ, or RARγ) or use purified recombinant RAR proteins.
-
Radioligand Binding: Incubate the nuclear extracts or purified receptors with a constant concentration of a radiolabeled retinoid (e.g., [³H]-ATRA) and increasing concentrations of the unlabeled test retinoid (e.g., this compound).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of bound radioactivity using a scintillation counter.
-
Analysis: Determine the concentration of the test retinoid that displaces 50% of the radioligand binding (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Conclusion
While direct comparative data for this compound is still emerging, the available evidence on retinoid glucuronides suggests that it is likely a biologically active molecule. Fenretinide itself presents a unique and potent mechanism of action, particularly in its ability to induce apoptosis in a manner distinct from classical retinoids. Further research focusing on the specific activity of this compound in various cancer models is warranted to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. ddd.uab.cat [ddd.uab.cat]
- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenretinide Activates Caspases and Induces Apoptosis in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenretinide induces apoptosis and synergises the apoptosis inducing effect of gemcitabine through inhibition of key signalling molecules involved in A549 cell survival in in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of biological activity by conjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinoyl beta-glucuronide: a biologically active interesting retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Retinoyl beta-glucuronide: a biologically active form of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AID 35839 - Binding affinity for retinoic acid receptor RAR alpha - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cytotoxicity and molecular activity of fenretinide and metabolites in T-cell lymphoid malignancy, neuroblastoma, and ovarian cancer cell lines in physiological hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 17. High-throughput in vitro drug screening and in vivo studies identify fenretinide as a brain-penetrant DMG therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenretinide and its Metabolites in Preclinical Models
An objective guide for researchers and drug development professionals on the in vivo and in vitro performance of Fenretinide (B1684555) and its key metabolites, with a focus on anti-cancer applications.
Abstract
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has demonstrated significant anti-cancer properties in a multitude of preclinical studies. However, its clinical efficacy has been hampered by low bioavailability.[1][2] Upon administration, Fenretinide is metabolized into several compounds, most notably N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[3] While the formation of glucuronide metabolites of Fenretinide has been acknowledged, a direct in vivo comparison of Fenretinide and Fenretinide Glucuronide is not extensively covered in publicly available literature.[4] This guide, therefore, focuses on a detailed comparison of Fenretinide with its well-studied metabolites, 4-oxo-4-HPR and 4-MPR, summarizing available quantitative data, experimental protocols, and key signaling pathways.
Data Summary
The following tables provide a structured overview of the comparative quantitative data for Fenretinide and its metabolites.
Table 1: Comparative Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line Panels | Concentration for >3 Log Cell Kill | Key Findings |
| Fenretinide (4-HPR) | T-cell lymphoma, Neuroblastoma, Ovarian cancer | 10 µmol/L in 9 of 15 cell lines | Highly cytotoxic |
| 4-oxo-Fenretinide (oxoHPR) | T-cell lymphoma, Neuroblastoma, Ovarian cancer | Comparable to Fenretinide | Cytotoxicity is comparable to the parent compound.[5] |
| 13-cis-Fenretinide (cis-HPR) | T-cell lymphoma, Neuroblastoma, Ovarian cancer | Less cytotoxic than Fenretinide | Additive effect when combined with Fenretinide. |
| N-(4-methoxyphenyl)retinamide (MPR) | T-cell lymphoma, Neuroblastoma, Ovarian cancer | Not cytotoxic | Considered an inactive metabolite in terms of cytotoxicity.[5] |
Table 2: Pharmacokinetic Parameters in Mice
| Compound | Administration | Plasma Levels Relative to Fenretinide |
| Fenretinide (4-HPR) | Diet or daily i.p. injection | - |
| 4-oxo-Fenretinide (4-oxo-4-HPR) | Diet or daily i.p. injection | ~40% of Fenretinide levels |
| N-(4-methoxyphenyl)retinamide (4-MPR) | Diet or daily i.p. injection | ~50% of Fenretinide levels |
Table 3: Effects on Molecular Markers
| Compound | Effect on Reactive Oxygen Species (ROS) | Effect on Dihydroceramides (DHCers) |
| Fenretinide (4-HPR) | Significantly increased | Significantly increased |
| 4-oxo-Fenretinide (oxoHPR) | Equivalently increased to Fenretinide | Equivalently increased to Fenretinide |
| 13-cis-Fenretinide (cis-HPR) | Increased to a lesser extent than Fenretinide | Increased to a lesser extent than Fenretinide |
| N-(4-methoxyphenyl)retinamide (MPR) | No increase | No increase |
Experimental Protocols
In Vitro Cytotoxicity Assay (DIMSCAN)
This fluorescence-based assay was utilized to determine the cytotoxicity of Fenretinide and its metabolites against a panel of T-cell lymphoma, neuroblastoma, and ovarian cancer cell lines cultured in physiological hypoxia (5% O2).[5]
-
Cell Culture: Cells are cultured in a hypoxic environment to mimic physiological conditions.
-
Drug Exposure: Cells are treated with various concentrations of Fenretinide, 4-oxo-Fenretinide, 13-cis-Fenretinide, and 4-MPR.
-
Fluorescence Staining: Following drug exposure, cells are stained with a fluorescent dye that selectively stains viable cells.
-
Quantification: The fluorescence intensity is measured to quantify the number of surviving cells and determine the level of cell kill for each compound.
Quantification of ROS and Dihydroceramides
Flow cytometry and quantitative mass spectrometry were employed to measure the levels of reactive oxygen species (ROS) and dihydroceramides (DHCers) in cancer cell lines.[5]
-
Cell Treatment: Cancer cell lines are treated with Fenretinide and its metabolites.
-
ROS Measurement (Flow Cytometry): Cells are incubated with a fluorescent probe that becomes fluorescent upon oxidation by ROS. The fluorescence intensity is then measured by flow cytometry.
-
DHCer Measurement (Mass Spectrometry): Lipids are extracted from the treated cells, and the levels of DHCers are quantified using quantitative mass spectrometry.
In Vivo Metabolism and Pharmacokinetic Analysis in Mice
To study the in vivo metabolism and pharmacokinetics, Fenretinide was administered to mice, and plasma levels of the parent drug and its metabolites were quantified.[6][7]
-
Drug Administration: Fenretinide is administered to mice either through their diet or via daily intraperitoneal (i.p.) injections.
-
Plasma Collection: Blood samples are collected from the mice at various time points.
-
Metabolite Identification and Quantification: Plasma samples are analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry to identify and quantify Fenretinide and its metabolites, including 4-oxo-4-HPR and 4-MPR.[6][7]
Visualizing the Pathways
Fenretinide Metabolism
Caption: Metabolic pathways of Fenretinide.
Proposed Signaling Pathway for Fenretinide-Induced Apoptosis
Caption: Fenretinide-induced apoptotic signaling.
Conclusion
The available preclinical data strongly suggests that the anti-cancer activity of Fenretinide is, at least in part, mediated by its active metabolite, 4-oxo-Fenretinide. Both compounds exhibit comparable cytotoxicity and induce similar levels of ROS and dihydroceramides, key mediators of apoptosis.[5] In contrast, 4-MPR appears to be an inactive metabolite in terms of direct cytotoxicity.[5]
While the role of this compound in the overall pharmacology and toxicology of Fenretinide remains to be fully elucidated, the current body of evidence underscores the importance of considering the metabolic profile of Fenretinide in the design and interpretation of both preclinical and clinical studies. Future research focusing on the direct in vivo comparison of Fenretinide with its glucuronidated metabolite is warranted to provide a more complete understanding of its therapeutic potential and limitations. The development of novel formulations to enhance the bioavailability of Fenretinide and its active metabolites continues to be a critical area of investigation to unlock the full therapeutic potential of this promising anti-cancer agent.[2]
References
- 1. scitechdevelopment.com [scitechdevelopment.com]
- 2. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and molecular activity of fenretinide and metabolites in T-cell lymphoid malignancy, neuroblastoma, and ovarian cancer cell lines in physiological hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fenretinide Glucuronidation Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fenretinide (B1684555) glucuronidation across different species, focusing on available experimental data. Understanding the species-specific differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, undergoes extensive metabolism, including glucuronidation, which significantly impacts its bioavailability and therapeutic efficacy.
Executive Summary
Glucuronidation is a major phase II metabolic pathway for fenretinide, primarily occurring in the liver and intestine. In humans, this process is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, and UGT1A6 being identified as key players. While detailed kinetic data for fenretinide glucuronidation in humans is available, direct comparative quantitative data in common preclinical species such as rats, dogs, and monkeys is notably absent in the current scientific literature. This guide summarizes the known quantitative data for human fenretinide glucuronidation and discusses the anticipated species differences based on the known variability of UGT enzyme expression and activity.
Data Presentation: Quantitative Comparison of Fenretinide Glucuronidation
Currently, detailed kinetic parameters for fenretinide glucuronidation are only available for humans. The following table summarizes the data from in vitro studies using human liver microsomes (HLM), human intestinal microsomes (HIM), and specific recombinant human UGT enzymes.
Table 1: Kinetic Parameters for Fenretinide Glucuronide Formation in Humans [1]
| Enzyme Source | Vmax (peak area U/min/pmol UGT) | Km (µM) |
| Recombinant Human UGTs | ||
| UGT1A1 | 0.62 | 118 |
| UGT1A3 | 2.11 | 133 |
| UGT1A6 | 0.02 | 129 |
| Human Tissue Microsomes | Vmax (peak area U/min/mg protein) | Km (µM) |
| Human Liver Microsomes (HLM) | 1.13 | 149 |
| Human Intestinal Microsomes (HIM) | 0.16 | 133 |
Data sourced from Rowbotham et al., 2010b.[1]
Note on Preclinical Species Data: Extensive literature searches did not yield specific kinetic data (Vmax, Km) for fenretinide glucuronidation in rat, dog, or monkey liver or intestinal microsomes. While general studies on species differences in glucuronidation exist for other compounds[2][3][4][5][6][7][8], direct quantitative comparisons for fenretinide are not publicly available. This represents a significant data gap in the preclinical metabolic profile of fenretinide.
Discussion of Cross-Species Differences
Although direct comparative data for fenretinide is lacking, general knowledge of UGT enzyme distribution and substrate specificity across species allows for an informed discussion of potential differences.
-
Rats: Rats are known to exhibit high glucuronidation activity for a variety of substrates.[9] However, the specific UGT isoforms responsible for fenretinide metabolism in rats and their kinetic parameters are unknown.
-
Dogs: Dogs are known to have some deficiencies in the glucuronidation of certain compounds compared to humans.[6] For other substrates, however, dog liver microsomes have shown several-fold more rapid glucuronidation.[6] The beagle dog has been suggested as a suitable model for humans in some glucuronidation studies.[7]
-
Monkeys: Non-human primates are often considered a good model for human drug metabolism due to their phylogenetic proximity. Studies with other compounds have shown both similarities and differences in glucuronidation patterns between monkeys and humans.[2][5]
Given the crucial role of UGT1A1, UGT1A3, and UGT1A6 in human fenretinide glucuronidation, the expression levels and substrate specificities of the orthologous UGTs in preclinical species would be the primary determinants of any observed differences in metabolic profiles.
Experimental Protocols
The following is a detailed methodology for an in vitro fenretinide glucuronidation assay, based on the protocol described for human microsomes.[1] This protocol can be adapted for use with liver or intestinal microsomes from other species.
Objective: To determine the kinetic parameters (Vmax and Km) of fenretinide glucuronidation.
Materials:
-
Fenretinide (4-HPR)
-
Liver or intestinal microsomes (e.g., Human, Rat, Dog, Monkey)
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl2)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry detection
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl2, saccharolactone, and the desired concentration of fenretinide.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the microsomal protein to the mixture and briefly pre-incubate. Initiate the glucuronidation reaction by adding UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 3 hours, ensuring linearity of the reaction).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to pellet the precipitated protein.
-
Sample Analysis: Analyze the supernatant for the formation of this compound using a validated HPLC method.
-
Kinetic Analysis: To determine kinetic parameters, perform incubations with a range of fenretinide concentrations (e.g., 0-2000 µM)[1]. Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation or other appropriate kinetic models using non-linear regression analysis.
Visualizations
Fenretinide Metabolic Pathway
The following diagram illustrates the known metabolic pathways of fenretinide, including the glucuronidation step.
Caption: Metabolic pathways of fenretinide.
Experimental Workflow for In Vitro Glucuronidation Assay
The diagram below outlines the key steps in the experimental workflow for determining fenretinide glucuronidation kinetics.
Caption: Workflow for in vitro fenretinide glucuronidation assay.
References
- 1. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences in intestinal glucuronidation activities between humans, rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interspecies comparison of the glucuronidation processes in the man, monkey, pig, dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for significant differences in microsomal drug glucuronidation by canine and human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic glucuronidation of resveratrol: interspecies comparison of enzyme kinetic profiles in human, mouse, rat, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. research.rug.nl [research.rug.nl]
Unveiling the Role of UGT Enzymes in Fenretinide Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide; 4-HPR], a synthetic retinoid, has shown promise in oncological clinical trials. A critical aspect of its therapeutic efficacy and potential for drug-drug interactions lies in its metabolic pathways. This guide provides a comprehensive comparison of the UDP-glucuronosyltransferase (UGT) enzymes involved in fenretinide metabolism, supported by experimental data and detailed protocols to aid in further research and drug development.
Executive Summary
Glucuronidation, a major phase II metabolic pathway, plays a significant role in the detoxification and elimination of fenretinide. This process, catalyzed by UGT enzymes, involves the conjugation of fenretinide with glucuronic acid to form a more water-soluble metabolite, fenretinide O-glucuronide, facilitating its excretion.[1][2] In vitro studies utilizing human liver microsomes (HLM), human intestinal microsomes (HIM), and recombinant human UGT isoforms have identified UGT1A1, UGT1A3, and UGT1A6 as the primary enzymes responsible for the glucuronidation of fenretinide.[3]
Comparative Analysis of UGT Isoform Activity
The kinetic parameters for fenretinide glucuronidation by different UGT isoforms highlight their varying efficiencies in metabolizing the compound. The following table summarizes the key quantitative data from in vitro experiments.
| Enzyme Source | Vmax (peak area U·min⁻¹·pmol⁻¹ UGT) | Km (µM) | Reference |
| Recombinant UGTs | |||
| UGT1A1 | 0.62 | 103.5 | [3] |
| UGT1A3 | 2.11 | 240.7 | [3] |
| UGT1A6 | 0.02 | 262.3 | [3] |
| Microsomes | |||
| Human Liver Microsomes (HLM) | 1.15 (peak area U·min⁻¹·mg⁻¹ protein) | 168.3 | [3] |
| Human Intestinal Microsomes (HIM) | 0.23 (peak area U·min⁻¹·mg⁻¹ protein) | 163.7 | [3] |
Table 1: Kinetic Parameters for Fenretinide Glucuronidation by UGT Enzymes and Microsomes.[3]
These data indicate that while all three isoforms contribute to fenretinide glucuronidation, UGT1A3 exhibits the highest maximal velocity (Vmax), suggesting a significant capacity for metabolizing fenretinide.[3] Conversely, UGT1A6 shows considerably lower activity.[3] The Michaelis constant (Km) values suggest that UGT1A1 has a slightly higher affinity for fenretinide compared to UGT1A3 and UGT1A6.[3]
Fenretinide Metabolic Pathways
Fenretinide undergoes multiple metabolic transformations in the body. Besides glucuronidation, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes is also a key pathway, leading to the formation of active and inactive metabolites.
Caption: Overview of Fenretinide Metabolic Pathways.
Experimental Protocols
The validation of UGT enzymes in fenretinide metabolism relies on robust in vitro assays. Below are detailed methodologies for key experiments.
UGT Activity Screening Assay
Objective: To identify which UGT isoforms are involved in fenretinide glucuronidation.
Methodology:
-
Enzyme Source: A panel of recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B7, 2B15, and 2B17), human liver microsomes (HLM), and human intestinal microsomes (HIM).[3]
-
Incubation Mixture: A typical incubation mixture (final volume 200 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.4)
-
10 mM MgCl₂
-
5 mM UDP-glucuronic acid (UDPGA)
-
Fenretinide (e.g., 200 µM)
-
Microsomal or recombinant UGT protein (e.g., 1 mg·mL⁻¹)
-
Alamethicin (to permeabilize the microsomal membrane)
-
-
Incubation Conditions: Incubate at 37°C for a specified time (e.g., 3 hours).[3]
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or methanol.
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the formation of fenretinide glucuronide using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]
Caption: Workflow for UGT Activity Screening Assay.
Enzyme Kinetic Analysis
Objective: To determine the kinetic parameters (Vmax and Km) of fenretinide glucuronidation by the identified active UGT isoforms and microsomes.
Methodology:
-
Enzyme Source: Active recombinant UGTs (UGT1A1, UGT1A3, UGT1A6), HLM, and HIM.[3]
-
Substrate Concentrations: Incubate the enzyme source with a range of fenretinide concentrations (e.g., 0 to 2000 µM).[3]
-
Incubation and Analysis: Follow the same incubation, termination, and analysis procedures as the screening assay.
-
Data Analysis: Plot the rate of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Vmax and Km values. For enzymes exhibiting atypical kinetics, other models like the Hill equation may be necessary.
Concluding Remarks
The metabolism of fenretinide is a complex process involving multiple enzyme systems. The glucuronidation pathway, primarily mediated by UGT1A1, UGT1A3, and UGT1A6, is crucial for its detoxification and elimination.[3] Understanding the specific roles and efficiencies of these UGT isoforms is vital for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic strategies involving fenretinide. The provided experimental protocols offer a foundation for researchers to further investigate and validate these metabolic pathways. The significant contribution of CYP enzymes to fenretinide's metabolism, particularly the formation of the active metabolite 4'-oxo-fenretinide, should also be considered in comprehensive drug development programs.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucuronidation - Wikipedia [en.wikipedia.org]
- 3. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Fenretinide and its Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of the synthetic retinoid Fenretinide (B1684555) (4-HPR) and its metabolites. While extensive data exists for Fenretinide and its primary metabolites, 4-oxo-N-(4-hydroxyphenyl)retinamide (oxoHPR), N-(4-methoxyphenyl)retinamide (MPR), and 13-cis-fenretinide (B193406) (cis-HPR), a significant gap in the scientific literature exists regarding the cytotoxic activity of Fenretinide glucuronide. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the known signaling pathways to aid in the understanding of their relative anti-cancer potential.
Executive Summary
Fenretinide is a well-established cytotoxic agent that induces apoptosis in a variety of cancer cell lines.[1][2][3] Its activity is often mediated through the generation of reactive oxygen species (ROS) and the accumulation of dihydroceramides (DHCers).[1][2] Comparative studies reveal that its metabolite, oxoHPR, exhibits comparable or even superior cytotoxicity to the parent compound. In contrast, another metabolite, MPR, is largely inactive.[1][2] The cytotoxic potential of 13-cis-HPR is generally lower than that of Fenretinide.[1]
Crucially, there is a lack of published data on the cytotoxic effects of this compound. Glucuronidation is a common metabolic pathway for detoxification and excretion, suggesting that this metabolite may have significantly reduced or no cytotoxic activity. However, without direct experimental evidence, this remains an assumption.
Quantitative Comparison of Cytotoxicity
The following table summarizes the comparative cytotoxicity of Fenretinide and its non-glucuronide metabolites across various cancer cell lines. The data is primarily drawn from a key study by Reid et al. (2019), which provides a direct comparison under physiological hypoxia.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Fenretinide (4-HPR) | T-cell Lymphoma, Neuroblastoma, Ovarian Cancer (Panel of 15 cell lines) | DIMSCAN | Cell Kill (>3 logs) | Effective in 9 out of 15 cell lines at 10 µmol/L | [1] |
| T-cell Lymphoma, Neuroblastoma, Ovarian Cancer | Flow Cytometry | ROS Production | Significant increase | [1][2] | |
| T-cell Lymphoma, Neuroblastoma, Ovarian Cancer | Mass Spectrometry | DHCer Accumulation | Significant increase | [1][2] | |
| 4-oxo-Fenretinide (oxoHPR) | T-cell Lymphoma, Neuroblastoma, Ovarian Cancer (Panel of 15 cell lines) | DIMSCAN | Cell Kill (>3 logs) | Comparable cytotoxicity to 4-HPR | [1][2] |
| T-cell Lymphoma, Neuroblastoma, Ovarian Cancer | Flow Cytometry | ROS Production | Significant and equivalent increase to 4-HPR | [1][2] | |
| T-cell Lymphoma, Neuroblastoma, Ovarian Cancer | Mass Spectrometry | DHCer Accumulation | Significant and equivalent increase to 4-HPR | [1][2] | |
| N-(4-methoxyphenyl)retinamide (MPR) | T-cell Lymphoma, Neuroblastoma, Ovarian Cancer (Panel of 15 cell lines) | DIMSCAN | Cell Kill | Not cytotoxic | [1][2] |
| T-cell Lymphoma, Neuroblastoma, Ovarian Cancer | Flow Cytometry | ROS Production | No significant increase | [1] | |
| T-cell Lymphoma, Neuroblastoma, Ovarian Cancer | Mass Spectrometry | DHCer Accumulation | No significant increase | [1] | |
| 13-cis-Fenretinide (cis-HPR) | T-cell Lymphoma, Neuroblastoma, Ovarian Cancer (Panel of 15 cell lines) | DIMSCAN | Cell Kill | Lower cytotoxicity than 4-HPR | [1] |
| T-cell Lymphoma, Neuroblastoma, Ovarian Cancer | Flow Cytometry | ROS Production | Lesser increase than 4-HPR | [1] | |
| T-cell Lymphoma, Neuroblastoma, Ovarian Cancer | Mass Spectrometry | DHCer Accumulation | Lesser increase than 4-HPR | [1] | |
| This compound | Not Available | Not Available | Not Available | No data available in the reviewed literature |
Experimental Protocols
Cell Culture and Drug Treatment
Cancer cell lines (e.g., T-cell lymphoma, neuroblastoma, ovarian cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments mimicking physiological conditions, cells are maintained in a hypoxic environment (e.g., 5% O2). Stock solutions of Fenretinide and its metabolites are typically prepared in DMSO and diluted in culture medium to the desired final concentrations for treating the cells.[1]
Cytotoxicity Assay (DIMSCAN)
The Digital Image Microscopy (DIMSCAN) assay is a fluorescence-based method to quantify cell viability. The protocol involves the following steps:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of the test compounds.
-
After a specified incubation period (e.g., 72 hours), the culture medium is removed, and a fluorescein (B123965) diacetate (FDA) solution is added. FDA is a non-fluorescent compound that is converted to the fluorescent molecule fluorescein by viable cells.
-
The plates are incubated to allow for the fluorescent signal to develop.
-
The fluorescence intensity of each well is measured using a digital imaging system. The intensity is directly proportional to the number of viable cells.
-
The percentage of cell survival is calculated relative to untreated control cells.
Reactive Oxygen Species (ROS) Measurement
ROS levels are commonly measured using flow cytometry with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).
-
Cells are treated with the test compounds for a specified duration.
-
Following treatment, cells are harvested and washed with a suitable buffer.
-
The cells are then incubated with DCFDA. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity of the cells is analyzed by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.[2]
Dihydroceramide (DHCer) Measurement
The levels of DHCers and other sphingolipids are quantified using quantitative tandem mass spectrometry.
-
Cells are treated with the test compounds.
-
After treatment, lipids are extracted from the cells using a suitable solvent system (e.g., methanol/chloroform).
-
The extracted lipids are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different sphingolipid species, including various DHCers.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of Fenretinide-induced cytotoxicity and a general experimental workflow for its evaluation.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Fenretinide Glucuronide
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Fenretinide Glucuronide, a metabolite of the synthetic retinoid Fenretinide. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not available, the parent compound, Fenretinide, is classified with several hazards. It is prudent to handle this compound with the same level of caution.
Summary of Hazards for Fenretinide (Parent Compound):
| Hazard Statement | Precautionary Statement |
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H315: Causes skin irritation.[1] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation.[1] | P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| H360: May damage fertility or the unborn child.[1] | P201: Obtain special instructions before use.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused product, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound, including solutions and rinsates, in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
3. Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the concentration (if known), and the date of accumulation. Follow your institution's specific labeling requirements.
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.[3]
6. Decontamination:
-
Decontaminate all work surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol) followed by soap and water.[1] Collect all decontamination materials as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fenretinide Glucuronide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on the safe handling of Fenretinide Glucuronide. As no specific Safety Data Sheet (SDS) is currently available for this compound, the following recommendations are based on the known hazards of its parent compound, Fenretinide. Glucuronidation generally increases the water solubility of a compound, which may alter its hazardous properties. However, in the absence of specific data, it is prudent to handle this compound with the same precautions as Fenretinide.
I. Hazard Identification and Classification
Based on the Global Harmonized System (GHS) classification for the parent compound, Fenretinide, the following hazards should be considered for this compound[1][2][3]:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[1][3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][3] |
Signal Word: Danger[2]
II. Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound[3][4][5][6]:
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Chemical Goggles | Required when there is a significant risk of splashing. | |
| Face Shield | To be used in conjunction with goggles when handling large quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene)[4]. Inspect gloves for any signs of degradation or punctures before use. Change gloves frequently and immediately if contaminated. For tasks with a higher risk of exposure, consider double-gloving[7]. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used[4]. |
III. Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for safely handling this compound from receipt to disposal.
1. Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated receiving area.
-
Verify that the container is properly labeled and sealed.
-
If any damage is found, quarantine the package in a fume hood and notify the appropriate safety personnel.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].
-
Follow the specific storage temperature recommendations provided by the manufacturer.
3. Preparation of Solutions:
-
All weighing and solution preparation activities must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Use a dedicated set of equipment (spatulas, weigh boats, glassware) for handling the compound.
-
Clean all equipment thoroughly after use.
4. Handling and Experimental Use:
-
Always wear the mandatory PPE as outlined in Section II.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
2. Disposal Procedure:
-
All waste must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
-
Ensure all waste containers are properly sealed and labeled before collection.
V. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1][3]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1][3]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
| Minor Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Clean the spill area with a suitable decontamination solution. |
| Major Spill | Evacuate the laboratory and alert others in the area. Close the laboratory doors and prevent entry. Notify your institution's EHS department or emergency response team immediately. |
VI. Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Fenretinide | C26H33NO2 | CID 5288209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
